4-Methyl withaferin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H40O6 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C29H40O6/c1-15-12-22(34-26(32)18(15)14-30)16(2)19-6-7-20-17-13-25-29(35-25)24(33-5)9-8-23(31)28(29,4)21(17)10-11-27(19,20)3/h8-9,16-17,19-22,24-25,30H,6-7,10-14H2,1-5H3/t16-,17-,19+,20-,21-,22+,24-,25+,27+,28-,29+/m0/s1 |
InChI Key |
QUHUEBBKVLBNDN-OBCSTTLTSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6OC)C)O5)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC)C)O5)C)CO |
Origin of Product |
United States |
Foundational & Exploratory
4-Methyl withaferin A mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of 4-Methyl Withaferin A in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature predominantly details the mechanisms of Withaferin A. This compound is a synthetic analogue of Withaferin A.[1] This guide operates on the functional hypothesis that the core mechanisms of action for this compound are largely analogous to its parent compound, Withaferin A. Data specific to this compound will be explicitly identified.
Executive Summary
This compound is an analogue of withaferin A, a bioactive steroidal lactone derived from the plant Withania somnifera.[1][2] Withaferin A exhibits potent anticancer properties through a multi-pronged mechanism targeting key oncogenic pathways.[2] This technical guide synthesizes the current understanding of its mechanism of action, focusing on its role in inhibiting critical signaling pathways, inducing programmed cell death (apoptosis), causing cell cycle arrest, and preventing metastasis. The primary molecular interactions involve the inhibition of STAT3 and NF-κB signaling, generation of reactive oxygen species (ROS), and modulation of key proteins involved in cell cycle progression and survival.[3][4][5]
Quantitative Biological Activity
Quantitative data provides a benchmark for the cytotoxic potential of this compound and its parent compound across various cancer cell lines.
In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) values demonstrate the compound's efficacy in inhibiting cancer cell proliferation.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 2.1 ± 0.01 | [1] |
| A-549 | Lung Cancer | 4.0 ± 0.5 | [1] |
| MCF-7 | Breast Cancer | 1.1 ± 0.2 | [1] |
In Vitro Cytotoxicity of Withaferin A (Parent Compound)
For comparative purposes, the IC50 values for the parent compound, Withaferin A, are presented.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Melanoma (Various) | Skin Cancer | 1.8 - 6.1 | [6] |
| PC-3 | Prostate Cancer | ~2.0 - 4.0 (Dose-dependent viability loss) | [7] |
| DU-145 | Prostate Cancer | ~2.0 - 4.0 (Dose-dependent viability loss) | [7] |
Core Mechanisms of Action
The anticancer effects of withaferin A, and by extension this compound, are not attributed to a single target but rather to a network of interconnected cellular events.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key oncogenic transcription factor that is frequently overactive in many cancers, promoting proliferation, survival, and metastasis.[3][5] Withaferin A is a potent inhibitor of this pathway.
Mechanism:
-
Inhibition of Phosphorylation: Withaferin A inhibits both constitutive and IL-6-inducible phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue.[5][8][9][10]
-
JAK2 Suppression: This inhibition is associated with the suppression of the upstream kinase, Janus-activated kinase 2 (JAK2).[5][9]
-
Dimerization and Translocation Block: By preventing phosphorylation, Withaferin A blocks the formation of STAT3-STAT3 dimers.[5][8] This, in turn, prevents its translocation to the nucleus.
-
Downregulation of Target Genes: The inhibition of STAT3 activity leads to the downregulation of its target genes, which are crucial for cancer cell survival and proliferation, including Bcl-2, Bcl-xL, Cyclin D1, and Survivin.[9]
Figure 1: Inhibition of the JAK2/STAT3 signaling pathway.
Induction of Apoptosis
Withaferin A induces apoptosis through both intrinsic and extrinsic pathways, primarily mediated by the generation of reactive oxygen species (ROS).
Mechanism:
-
ROS Generation: The compound triggers a significant increase in intracellular ROS, leading to oxidative stress.[3][4]
-
Mitochondrial Dysfunction: Elevated ROS levels disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3][4]
-
Bcl-2 Family Modulation: Withaferin A alters the balance of pro- and anti-apoptotic proteins. It downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bax.[3][4]
-
Caspase Activation: These events lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-3), the executioners of apoptosis.[3][11]
-
p53 Activation: In some cancer cells, Withaferin A can activate the tumor suppressor protein p53, which further promotes apoptosis.[3][11]
Figure 2: Induction of ROS-mediated intrinsic apoptosis.
Cell Cycle Arrest at G2/M Phase
Withaferin A effectively halts the proliferation of cancer cells by inducing a robust cell cycle arrest, predominantly at the G2/M transition.[7][11][12]
Mechanism:
-
Modulation of Cyclins and CDKs: The arrest is associated with the downregulation of key proteins required for G2/M progression, including Cyclin B1 and CDK1 (also known as Cdc2).[11][13]
-
Upregulation of p21: Withaferin A can increase the expression of the cyclin-dependent kinase inhibitor p21, which acts as a brake on the cell cycle, sometimes in a p53-independent manner.[11][12][14]
-
Checkpoint Kinase Involvement: The compound influences checkpoint kinases like Chk1 and Chk2 and affects the phosphorylation status of Cdc25C, preventing the activation of the CDK1/Cyclin B1 complex required for mitotic entry.[7][11] This leads to mitotic catastrophe in some cancer cells.[7]
Figure 3: Mechanism of G2/M cell cycle arrest.
Key Experimental Protocols
The following are generalized protocols for assays central to characterizing the mechanism of action of compounds like this compound.
Cell Viability (MTT) Assay
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for Protein Expression
-
Principle: Detects specific proteins in a sample to quantify changes in their expression or phosphorylation state.
-
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel via electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, total STAT3, Bcl-2, p21, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: Quantifies the DNA content of individual cells to determine the proportion of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treatment: Treat cells with this compound (e.g., 1, 3 µM) for various time points (e.g., 12, 24, 48 hours).[12]
-
Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Acquisition: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Figure 4: General experimental workflow for mechanism of action studies.
Conclusion
This compound, as an analogue of withaferin A, is a promising anti-tumor agent with a pleiotropic mechanism of action. Its ability to simultaneously inhibit pro-survival signaling (STAT3), induce ROS-mediated apoptosis, and halt cell cycle progression at the G2/M phase makes it a compelling candidate for further preclinical and clinical investigation. The multifaceted nature of its activity suggests a potential to overcome the resistance mechanisms that often plague therapies targeting single pathways. Future research should focus on validating these mechanisms specifically for the 4-Methyl derivative and exploring its in vivo efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 3. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Withaferin-A induces mitotic catastrophe and growth arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Withaferin A triggers G2/M arrest and intrinsic apoptosis in glioblastoma cells via ATF4‐ATF3‐CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p21 Promoter Methylation Is Vital for the Anticancer Activity of Withaferin A - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 4-Methyl Withaferin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl withaferin A, a semi-synthetic derivative of the naturally occurring withaferin A, has emerged as a compound of interest in oncological research. Exhibiting potent cytotoxic and pro-apoptotic activities, this withanolide analog holds promise for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antiproliferative effects and its putative mechanism of action involving the inhibition of the NF-κB signaling pathway. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this area.
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids found predominantly in plants of the Solanaceae family, have long been recognized for their diverse pharmacological properties. Among these, withaferin A, isolated from Withania somnifera (Ashwagandha), is one of the most extensively studied and has demonstrated significant anti-inflammatory, anti-angiogenic, and anticancer activities.[1][2] Chemical modification of the withaferin A scaffold has led to the generation of numerous analogs with potentially enhanced or modified biological activities. This compound is one such derivative, synthesized to explore the structure-activity relationships of withanolides. This guide focuses specifically on the biological activities of this methylated analog.
Biological Activity of this compound
The primary biological activity of this compound that has been characterized to date is its potent anti-tumor activity .[1] This activity has been demonstrated through its cytotoxic effects on various human cancer cell lines.
Cytotoxicity
This compound has been shown to inhibit the proliferation of several human cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for HeLa (cervical cancer), A-549 (lung cancer), and MCF-7 (breast cancer) cells.
| Cell Line | IC50 (µM) | Reference |
| HeLa | 2.1 ± 0.01 | [1] |
| A-549 | 4.0 ± 0.5 | [1] |
| MCF-7 | 1.1 ± 0.2 | [1] |
Induction of Apoptosis
A key mechanism underlying the anti-tumor activity of this compound is the induction of apoptosis, or programmed cell death. Studies in HeLa cells have provided evidence for apoptosis through several key indicators:
-
Chromatin Condensation: Morphological changes in the cell nucleus, characterized by the condensation of chromatin, are a hallmark of apoptosis.
-
Phosphatidylserine Externalization: In healthy cells, phosphatidylserine is located on the inner leaflet of the plasma membrane. During apoptosis, it flips to the outer leaflet, serving as an "eat me" signal for phagocytes.
-
Caspase-3 Activation: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation leads to the cleavage of various cellular substrates, ultimately resulting in cell death.
The induction of these apoptotic events highlights the potential of this compound as a pro-apoptotic agent in cancer therapy.[1]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
While direct experimental evidence for the mechanism of action of this compound is still emerging, strong evidence from studies on its parent compound, withaferin A, and a closely related analog, IMS-088 (a 4-O-methyl analog), points towards the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mechanism.[3][4] The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.
The proposed mechanism of NF-κB inhibition by withaferin A and its analogs involves the direct targeting of key components of the signaling cascade. This leads to the suppression of pro-survival genes and the promotion of apoptosis in cancer cells.
Figure 1: Proposed mechanism of NF-κB pathway inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Llanos et al. (2017) and general laboratory practices.
Cell Culture
-
Cell Lines: HeLa (human cervical carcinoma), A-549 (human lung carcinoma), and MCF-7 (human breast adenocarcinoma) cells are obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 2: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Addition: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Apoptosis Assays
-
Cell Treatment: HeLa cells are grown on coverslips and treated with this compound at its IC50 concentration for 24 hours.
-
Fixation: Cells are fixed with 4% paraformaldehyde for 15 minutes.
-
Staining: Cells are stained with 4',6-diamidino-2-phenylindole (DAPI) solution (1 µg/mL) for 5 minutes.
-
Visualization: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by their condensed and fragmented nuclei.
-
Cell Treatment: HeLa cells are treated with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in the early stages of apoptosis.
-
Cell Lysis: HeLa cells are treated with this compound, and cell lysates are prepared.
-
Assay: Caspase-3 activity is measured using a colorimetric or fluorometric assay kit, which detects the cleavage of a specific caspase-3 substrate.
-
Data Analysis: The increase in caspase-3 activity in treated cells compared to untreated controls is quantified.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anti-tumor agent, primarily through its ability to induce apoptosis in cancer cells. The available evidence strongly suggests that its mechanism of action involves the inhibition of the pro-survival NF-κB signaling pathway. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this promising compound.
Future research should focus on:
-
In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models of cancer.
-
Mechanism of action: Further elucidating the precise molecular targets of this compound within the NF-κB pathway and exploring its effects on other cancer-related signaling cascades.
-
Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its drug-like characteristics.
-
Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.
The continued exploration of this compound and its analogs will undoubtedly contribute to the development of more effective and targeted cancer therapies.
References
Structural Analysis of 4-Methyl Withaferin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl withaferin A, a semi-synthetic derivative of the naturally occurring withanolide withaferin A, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structural analysis of this compound, intended for researchers, scientists, and professionals in drug development. The document details its chemical properties, summarizes key quantitative data, outlines experimental protocols for structural elucidation, and explores its putative signaling pathways. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from the extensive research on its parent compound, withaferin A, and related withanolides to provide a foundational understanding for future research and development.
Introduction
Withanolides are a group of naturally occurring C28-steroidal lactone triterpenoids, primarily isolated from plants of the Solanaceae family. Withaferin A, the first withanolide to be isolated from Withania somnifera (Ashwagandha), has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, anti-angiogenic, and potent anti-cancer properties.[1] The chemical structure of withaferin A features a complex steroidal backbone with a five-membered lactone ring, an α,β-unsaturated ketone in the A-ring, and a 5β,6β-epoxide. These structural motifs are crucial for its biological activity.
This compound is a synthetic analog of withaferin A, characterized by a methyl group at the C4 position. This modification can potentially alter the molecule's lipophilicity, steric hindrance, and ultimately, its biological activity and pharmacokinetic profile. This guide aims to provide a detailed structural and functional analysis of this promising compound.
Chemical Structure and Properties
The core structure of this compound is based on the ergostane skeleton, typical of withanolides. The key structural features include:
-
Steroidal Nucleus: A four-ring steroidal system.
-
A-Ring: An α,β-unsaturated ketone.
-
B-Ring: A 5β,6β-epoxide.
-
Side Chain: A six-membered δ-lactone.
-
Substitution: A methyl group at the C4 position, distinguishing it from withaferin A.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C29H40O6 |
| Molecular Weight | 484.63 g/mol |
| CAS Number | 1777780-94-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents |
Quantitative Data
In Vitro Anti-Tumor Activity
This compound has demonstrated cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a study evaluating a library of withaferin A analogues are summarized below.[2]
Table 2: IC50 Values of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 2.1 ± 0.01 |
| A-549 | Lung Cancer | 4.0 ± 0.5 |
| MCF-7 | Breast Cancer | 1.1 ± 0.2 |
Experimental Protocols for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: Record 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Assign proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations. The methylation at C4 would be expected to cause a downfield shift of the C4 signal and the appearance of a new methyl signal in both 1H and 13C NMR spectra compared to withaferin A.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Protocol:
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions.
-
Mass Analysis: Acquire full scan mass spectra to determine the molecular weight.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. The fragmentation of withanolides often involves the loss of the side chain and water molecules.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.
Protocol:
-
Crystallization: Grow single crystals of this compound by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Putative Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, the extensive research on withaferin A provides a strong basis for hypothesizing its mechanisms of action. Withaferin A is known to modulate multiple signaling pathways involved in cancer progression, inflammation, and stress response.[3][4]
The following diagrams illustrate some of the key signaling pathways likely to be affected by this compound, based on the known activities of its parent compound.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Putative modulation of the PI3K/Akt signaling pathway by this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound represents a promising derivative of withaferin A with demonstrated anti-tumor activity. While a comprehensive dataset for its structural analysis is not yet fully available, this guide provides a robust framework for its characterization based on established methodologies for withanolides. The methylation at the C4 position is a key structural modification that warrants further investigation to fully understand its impact on the compound's biological activity and therapeutic potential. The putative signaling pathways outlined here, based on the known mechanisms of withaferin A, offer a starting point for future mechanistic studies. Further research is essential to fully elucidate the structural and functional properties of this compound and to explore its potential as a novel therapeutic agent.
References
- 1. Structure-based design, synthesis, and biological evaluation of withaferin A-analogues as potent apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Methyl Withaferin A and Withaferin A: Structure, Bioactivity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Withaferin A, a bioactive steroidal lactone isolated from Withania somnifera, has garnered significant attention for its pleiotropic pharmacological activities, including potent anti-inflammatory and anti-cancer properties. Structural modification of this natural product offers a promising avenue for the development of novel therapeutic agents with enhanced efficacy and selectivity. This technical guide provides a comprehensive comparison of withaferin A and its semi-synthetic analogue, 4-Methyl withaferin A. We delve into their chemical structures, comparative biological activities with a focus on cytotoxicity against cancer cell lines, and the underlying signaling pathways. Detailed experimental protocols for the synthesis of this compound and for the evaluation of its cytotoxic effects are also presented. This guide aims to equip researchers and drug development professionals with the critical information needed to advance the study and potential clinical application of these promising compounds.
Chemical Structure: A Subtle Yet Significant Modification
Withaferin A is a C28 steroidal lactone characterized by a highly functionalized ergostane-type skeleton. Its key structural features include an α,β-unsaturated ketone in ring A, a 5β,6β-epoxide in ring B, and an unsaturated lactone in the side chain. These reactive moieties are crucial for its biological activity.
This compound is a semi-synthetic derivative of withaferin A, distinguished by the methylation of the hydroxyl group at the C4 position of ring A. This seemingly minor modification can significantly impact the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile.
Below are the chemical structures of withaferin A and this compound.
An In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of 4-Methyl Withaferin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 4-Methyl withaferin A, a derivative of the well-known bioactive compound withaferin A. While specific research on this compound is emerging, this document synthesizes the available data and extrapolates from the extensive studies on its parent compound to offer a foundational resource for researchers.
Introduction
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has demonstrated significant anticancer properties by modulating various oncogenic pathways.[1][2] Its derivatives, such as this compound, are of great interest in drug discovery for their potential as novel therapeutic agents.[3] Preliminary cytotoxicity screening is the crucial first step in evaluating the anticancer potential of such compounds. This guide outlines the core methodologies, presents available data, and illustrates the key mechanisms of action relevant to the cytotoxic effects of withanolides.
Quantitative Cytotoxicity Data
The primary goal of preliminary cytotoxicity screening is to determine the concentration of a compound required to inhibit cell growth by 50% (IC50). This value is a key indicator of a compound's potency. The following table summarizes the reported IC50 values for this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| HeLa | Cervical Cancer | 2.1 ± 0.01 | 48 hours |
| A-549 | Lung Cancer | 4.0 ± 0.5 | 48 hours |
| MCF-7 | Breast Cancer | 1.1 ± 0.2 | 48 hours |
| Data sourced from MedchemExpress.[3] |
Experimental Protocols
A standard method for assessing the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
MTT Assay Protocol for Cytotoxicity Screening
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, A-549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and seed the cells into 96-well plates at a density of 1 x 10^4 cells per well.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve a range of final concentrations (e.g., 1, 3, 5, 7, 10 µM).[5] The final DMSO concentration should be below 0.01% to avoid solvent-induced toxicity.[5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plates for 48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[5]
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualized Workflows and Pathways
4.1. Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a test compound like this compound.
4.2. Postulated Signaling Pathway of Cytotoxicity
Based on the known mechanisms of its parent compound, withaferin A, this compound is likely to induce cytotoxicity through the generation of reactive oxygen species (ROS) and subsequent activation of the intrinsic apoptotic pathway.[6][7]
Mechanism of Action Insights from Withaferin A
While specific mechanistic studies on this compound are limited, the extensive research on withaferin A provides a strong foundation for understanding its potential modes of action. Key mechanisms include:
-
Induction of Apoptosis: Withaferin A is known to cause apoptosis in cancer cells by generating excessive ROS, leading to mitochondrial dysfunction and the activation of caspases.[6] It also downregulates anti-apoptotic proteins like Bcl-2.[6]
-
Cell Cycle Arrest: It can induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[8][9]
-
Inhibition of Signaling Pathways: Withaferin A has been shown to inhibit several key pro-survival signaling pathways in cancer cells, including:
-
NF-κB: It can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[8]
-
STAT3: It has been observed to decrease the phosphorylation and activation of STAT3, a protein often overactive in cancer.[2]
-
Akt/mTOR: It can suppress the Akt/mTOR pathway, which is crucial for cell growth and proliferation.[9]
-
MAPK: Alterations in the MAPK signaling pathway have also been reported following withaferin A treatment.[9]
-
Conclusion
The preliminary cytotoxicity data for this compound indicates potent anticancer activity against cervical, lung, and breast cancer cell lines. This technical guide provides researchers with the fundamental protocols for conducting similar in vitro screening and offers insights into the likely mechanisms of action based on the well-characterized parent compound, withaferin A. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound and to evaluate its therapeutic potential in more advanced preclinical models.
References
- 1. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic screening and antibacterial activity of Withaferin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-proliferative Effects of 4-Methyl withaferin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl withaferin A, a semi-synthetic analogue of the naturally occurring steroidal lactone withaferin A, has emerged as a compound of interest in oncology research due to its potential anti-tumor activities. This technical guide provides a comprehensive overview of the in vitro anti-proliferative effects of this compound, including quantitative data on its cytotoxic activity, detailed experimental protocols for its evaluation, and an exploration of the likely underlying molecular mechanisms and signaling pathways, largely extrapolated from the extensive research on its parent compound, withaferin A.
Quantitative Anti-proliferative Data
The anti-proliferative activity of this compound has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 2.1 ± 0.01[1][2] |
| A-549 | Lung Cancer | 4.0 ± 0.5[1][2] |
| MCF-7 | Breast Cancer | 1.1 ± 0.2[1][2] |
Experimental Protocols
The following sections detail the standard experimental methodologies employed to assess the in vitro anti-proliferative effects of this compound. These protocols are based on established techniques used for withaferin A and are presumed to be applicable for its 4-methyl derivative.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours). A control group treated with the vehicle (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 50 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well and the plate is incubated for another 3 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved in 150 µL of a solubilizing agent like dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism of anti-cancer agents. The Annexin V-FITC/Propidium Iodide (PI) assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anti-cancer compounds induce cell cycle arrest at specific checkpoints.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of Action
While specific studies on the signaling pathways modulated by this compound are limited, the extensive research on withaferin A provides a strong basis for its likely mechanisms of action. A semi-synthetic analog of withaferin A with a methyl group at the 4'-OH position, referred to as IMS-088, has been shown to be an inhibitor of NF-κB signaling[3]. This suggests that this compound likely shares this and other key mechanisms with its parent compound.
Inhibition of NF-κB Signaling
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers. Withaferin A has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Induction of Apoptosis
This compound is expected to induce apoptosis in cancer cells, a mechanism well-documented for withaferin A. This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. The subsequent release of cytochrome c from the mitochondria activates a caspase cascade, culminating in the cleavage of key cellular proteins and cell death.
Caption: Proposed pathway for apoptosis induction by this compound.
Cell Cycle Arrest
Withaferin A is known to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines. This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). It is plausible that this compound exerts a similar effect, preventing cancer cells from progressing through mitosis and ultimately leading to a halt in proliferation.
Caption: General experimental workflow for assessing anti-proliferative effects.
Conclusion
This compound demonstrates significant in vitro anti-proliferative effects against a range of cancer cell lines. While further research is required to fully elucidate its specific molecular targets and signaling pathways, the existing data, in conjunction with the extensive knowledge of its parent compound, withaferin A, strongly suggest that it acts as a potent anti-cancer agent by inducing apoptosis, causing cell cycle arrest, and inhibiting pro-survival signaling pathways such as NF-κB. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
References
4-Methyl Withaferin A: A Potential Therapeutic Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl withaferin A is a semi-synthetic derivative of withaferin A, a naturally occurring steroidal lactone isolated from the plant Withania somnifera (Ashwagandha). Withaferin A has garnered significant attention in the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, anti-cancer, and neuroprotective properties.[1] The methylation of withaferin A at the 4-hydroxyl group is a chemical modification that may enhance its therapeutic index by altering its bioavailability, metabolic stability, and target engagement.[1] This technical guide provides an in-depth overview of the current knowledge on this compound, focusing on its potential as a therapeutic agent. Given the limited direct research on this compound, this guide will also draw upon the extensive data available for its parent compound, withaferin A, to infer potential mechanisms of action and therapeutic applications.
Quantitative Data Presentation
The primary reported biological activity of this compound is its cytotoxicity against various cancer cell lines. The following table summarizes the available quantitative data.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HeLa (Cervical Cancer) | MTT | 2.1 ± 0.01 | [2][3] |
| This compound | A-549 (Lung Cancer) | MTT | 4.0 ± 0.5 | [2][3] |
| This compound | MCF-7 (Breast Cancer) | MTT | 1.1 ± 0.2 | [2][3] |
Potential Therapeutic Mechanisms of Action
Based on the well-documented mechanisms of withaferin A, this compound is hypothesized to exert its therapeutic effects through the modulation of several key signaling pathways involved in cancer, inflammation, and neurodegeneration.
Anticancer Activity
The anticancer effects of withaferin A are attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis through various mechanisms.[4] It is plausible that this compound shares these mechanisms.
The transcription factor NF-κB is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[5] Withaferin A has been shown to be a potent inhibitor of NF-κB activation.[6][7][8] It is proposed to disrupt the function of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9] This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[8]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is frequently overactivated in cancer, promoting cell proliferation, survival, and angiogenesis.[10][11] Withaferin A has been demonstrated to inhibit both constitutive and interleukin-6 (IL-6)-induced STAT3 phosphorylation at Tyr705.[12] This inhibition is associated with a reduction in the activity of the upstream kinase JAK2.[13] The suppression of STAT3 activation leads to the downregulation of its target genes, including the anti-apoptotic proteins Bcl-2 and Bcl-xL, and the cell cycle regulator cyclin D1.[13]
Caption: Downregulation of the STAT3 signaling pathway by this compound.
Withaferin A is known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[14] Elevated ROS levels can lead to oxidative stress, causing damage to cellular components and activating apoptotic pathways. This process often involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[8] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the key executioners of apoptosis.[8]
Caption: Induction of apoptosis by this compound via ROS generation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound's therapeutic potential.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., HeLa, A-549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the cells for the desired time period (e.g., 48 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins.[15][16][17]
-
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of ROS in cells treated with this compound using the fluorescent probe DCFH-DA.[18][19][20][21]
-
Materials:
-
Cancer cell lines
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 24-well plates or culture dishes).
-
Treat the cells with this compound for the desired time. Include a positive control (e.g., H2O2) and a negative control.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the fluorescence of the cells using a fluorescence microscope (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
-
Quantify the fluorescence intensity to determine the level of intracellular ROS.
-
Conclusion and Future Directions
This compound has demonstrated potent cytotoxic activity against several cancer cell lines, suggesting its potential as an anticancer agent. While direct mechanistic studies are currently limited, the extensive research on its parent compound, withaferin A, provides a strong rationale for its therapeutic potential through the modulation of key oncogenic signaling pathways such as NF-κB and STAT3, and the induction of apoptosis via ROS generation.
Future research should focus on a comprehensive evaluation of this compound, including:
-
Comparative studies with withaferin A to determine if the 4-methyl modification enhances efficacy, selectivity, or pharmacokinetic properties.
-
In-depth mechanistic studies to confirm its effects on the NF-κB, STAT3, and apoptotic pathways in various cancer models.
-
Evaluation of its anti-inflammatory and neuroprotective potential based on the known activities of withaferin A.
-
In vivo efficacy and toxicity studies in animal models to assess its therapeutic window and potential for clinical translation.
The data presented in this technical guide provide a solid foundation for further investigation into this compound as a promising lead compound in drug discovery and development.
References
- 1. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:1777780-94-5 | Chemsrc [chemsrc.com]
- 4. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Withaferin A disrupts ubiquitin-based NEMO reorganization induced by canonical NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
4-Methyl Withaferin A: A Technical Guide to Its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl withaferin A, a derivative of the well-studied natural compound withaferin A, has emerged as a potent anti-tumor agent with significant apoptosis-inducing capabilities. This technical guide provides an in-depth overview of the core mechanisms by which this compound initiates programmed cell death in cancer cells. Drawing parallels from the extensive research on its parent compound, this document details the key signaling pathways implicated, presents available quantitative data, and outlines the experimental protocols necessary for its investigation. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound.
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids found in plants of the Solanaceae family, have garnered considerable attention for their diverse pharmacological activities, including anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1][2] Withaferin A is one of the most extensively studied withanolides, known to induce apoptosis in a variety of cancer cell lines.[2][3] this compound (C₂₉H₄₀O₆, MW: 484.62) is a synthetic analogue of withaferin A, designed to enhance its therapeutic index.[4] Emerging evidence suggests that this compound retains and potentially enhances the pro-apoptotic activities of its parent compound, making it a promising candidate for further pre-clinical and clinical investigation.
Chemical Structure
This compound is structurally similar to withaferin A, featuring the characteristic steroidal backbone and a lactone ring. The key distinction is the presence of a methyl group at the C4 position.
Apoptosis Induction by this compound
The primary mechanism of the anti-tumor activity of this compound is the induction of apoptosis. While specific research on this compound is still emerging, the mechanisms are largely inferred from the extensive studies on withaferin A.
Key Signaling Pathways
This compound is believed to trigger apoptosis through a multi-pronged approach, targeting several key signaling pathways within cancer cells.
-
Intrinsic (Mitochondrial) Pathway: This is a major route for withaferin A-induced apoptosis. It involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[5]
-
Extrinsic (Death Receptor) Pathway: Evidence suggests that withaferin A can also activate the extrinsic pathway by upregulating death receptors like TNF-α receptor-1 (TNFR1), leading to the activation of caspase-8.[4]
-
Inhibition of Pro-Survival Pathways: this compound likely inhibits key pro-survival signaling pathways that are often dysregulated in cancer, including:
-
NF-κB Pathway: Withaferin A is a potent inhibitor of the NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[6]
-
STAT3 Pathway: Inhibition of STAT3 signaling by withaferin A has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and survivin.[6]
-
Akt Pathway: Down-regulation of Akt phosphorylation is another mechanism by which withaferin A promotes apoptosis.[7]
-
-
Activation of Tumor Suppressor Pathways: Withaferin A has been shown to activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Structure-based design, synthesis, and biological evaluation of withaferin A-analogues as potent apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Withaferin A induces apoptosis through the generation of thiol oxidation in human head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Withaferin A-mediated apoptosis in breast cancer cells is associated with alterations in mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withaferin A triggers G2/M arrest and intrinsic apoptosis in glioblastoma cells via ATF4‐ATF3‐CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Anti-Inflammatory Properties of 4-Methyl withaferin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methyl withaferin A, a semi-synthetic derivative of the well-known natural product withaferin A, is emerging as a compound of interest in pharmacological research. While its anti-tumor activities are beginning to be characterized, a significant gap exists in the understanding of its anti-inflammatory properties. This technical guide addresses this gap by providing a comprehensive overview of the established anti-inflammatory mechanisms of the parent compound, withaferin A, as a predictive framework for this compound. By detailing the key signaling pathways, quantitative data, and experimental protocols associated with withaferin A, this document serves as a foundational resource to catalyze and guide future research into the specific anti-inflammatory potential of its 4-methylated analog.
Introduction: The Promise of this compound
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has been extensively studied for its potent anti-inflammatory, anti-tumor, and immunomodulatory effects. Its therapeutic potential is, however, sometimes limited by its toxicity profile. Chemical modification of withaferin A, such as the synthesis of this compound, represents a strategic approach to potentially enhance its therapeutic index.
Currently, the publicly available data on the anti-inflammatory activity of this compound is sparse. However, its structural similarity to withaferin A strongly suggests that it may share a similar mechanistic profile. This guide, therefore, leverages the extensive body of research on withaferin A to provide a robust starting point for the investigation of this compound as a novel anti-inflammatory agent.
While direct anti-inflammatory data is lacking, the biological activity of this compound has been demonstrated in the context of cancer. The compound has shown cytotoxic effects against various human cancer cell lines, indicating its ability to modulate key cellular pathways.
Biological Activity of this compound: Anti-Cancer Potency
The primary quantitative data available for this compound pertains to its anti-proliferative effects on cancer cells. These findings establish that the molecule is biologically active and provides a rationale for investigating its other potential pharmacological activities, including anti-inflammatory effects.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 2.1 ± 0.01[1] |
| A-549 | Lung Cancer | 4.0 ± 0.5[1] |
| MCF-7 | Breast Cancer | 1.1 ± 0.2[1] |
Predicted Anti-Inflammatory Mechanisms: Insights from Withaferin A
The anti-inflammatory effects of withaferin A are multi-faceted, involving the modulation of several key signaling pathways. It is hypothesized that this compound may exert its anti-inflammatory effects through similar mechanisms.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Withaferin A has been shown to be a potent inhibitor of the NF-κB pathway.[2][3][4] It is believed to directly target the IκB kinase β (IKKβ) subunit, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] This action sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-inflammatory genes.
References
Withanolides and Their Derivatives: A Technical Guide to a Promising Class of Bioactive Steroids
For Researchers, Scientists, and Drug Development Professionals
Withanolides, a group of naturally occurring C-28 steroidal lactones, have emerged as a focal point in natural product research due to their extensive and potent pharmacological activities. Primarily isolated from plants of the Solanaceae family, most notably Withania somnifera (Ashwagandha), these compounds and their derivatives exhibit a remarkable range of biological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. This technical guide provides a comprehensive review of the current state of withanolide research, focusing on quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways through which these molecules exert their effects.
Quantitative Biological Activity of Withanolides
The therapeutic potential of withanolides is underscored by their significant activity in a multitude of biological assays. The following tables summarize the quantitative data for various withanolides and their derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Withanolides and Their Derivatives
| Withanolide/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |
| Withaferin A | Panc-1 (Pancreatic) | Proliferation | 1.0 - 2.8 | [1] |
| Withaferin A | HCT-116 (Colon) | Proliferation | Varies | [2] |
| Withaferin A | SW-480 (Colon) | Proliferation | Varies | [2] |
| Withaferin A | SW-620 (Colon) | Proliferation | Varies | [2] |
| Withaferin A | A549 (Lung) | Viability | 13.47 | [3] |
| Withaferin A | K562 (Leukemia) | Viability | 2.2 | [3] |
| Withanolide E | Panc-1 (Pancreatic) | Proliferation | 1.0 - 2.8 | [1] |
| 4-hydroxywithanolide E | Panc-1 (Pancreatic) | Proliferation | 1.0 - 2.8 | [1] |
| 3-aziridinylwithaferin A | Panc-1 (Pancreatic) | Proliferation | 1.0 - 2.8 | [1] |
| Physangulidine A, B, C | DU145 (Prostate) | Proliferation | Not specified | [4] |
| Withangulatin B | Various | Cytotoxicity | 0.2 - 1.6 µg/mL | [5] |
| Physalin D | Various | Cytotoxicity | 0.2 - 1.6 µg/mL | [5] |
| Physalin F | Various | Cytotoxicity | 0.2 - 1.6 µg/mL | [5] |
| Withametelin | DU145 (Prostate) | Cytotoxicity | 7.67 ± 0.54 | [6] |
| Withametelin | Normal lymphocytes | Cytotoxicity | 33.55 ± 1.31 | [6] |
| Withanolide D | Myeloid and lymphoid cells | Apoptosis | Not specified | [7] |
| Withalongolide A & B | Various | Anti-proliferative | Potent | [8] |
Table 2: Anti-inflammatory Activity of Withanolides
| Withanolide/Derivative | Target/Assay | IC50 (µM) | Reference(s) |
| Withanolides (general) | Nitric Oxide (NO) Production | 1.36–5.56 | [3] |
| Withanolide (from W. coagulans) | NO Production (RAW 264.7 cells) | 1.9 - 29.0 | [3] |
| Withanolide (from W. coagulans) | TNF-α-induced NF-κB activation | 8.8–11.8 | |
| Withaferin A | COX-2 Enzyme Inhibition | Selective inhibition | [4] |
| Viscosalactone B | COX-2 Enzyme Inhibition | Selective inhibition | [4] |
| 2,3-dihydrowithaferin A | COX-2 Enzyme Inhibition | Selective inhibition | [4] |
| Withanolides (various) | COX-2 Enzyme Inhibition | 9 - 40% inhibition at 100µg/ml | [9] |
| Steroidal compounds | 5-LOX and COX-2 | 3.36 and 4.72 µg/ml | [2] |
Table 3: Neuroprotective Activity of Withanolides
| Withanolide/Derivative | Target/Assay | IC50 (µM) | Reference(s) |
| Withanolides (from A. bracteosa & W. somnifera) | Acetylcholinesterase (AChE) | 20.5 - 49.2 | [10] |
| Withanolides (from A. bracteosa & W. somnifera) | Butyrylcholinesterase (BChE) | 29.0 - 85.2 | [10] |
| Withanolides (from J. bergii) | Acetylcholinesterase (AChE) | 2.8 - 21.5 | [11] |
Table 4: Antimicrobial Activity of Withanolides
| Withanolide/Extract | Microorganism | Assay | MIC | Reference(s) |
| Withanolide extract | Fusarium oxysporum | Antifungal | 4826.25 ppm | [5] |
| Withanolide extract | Alternaria brassica | Antifungal | 4474.22 ppm | [5] |
| Withanolide extract | Escherichia coli | Antibacterial | Zone of inhibition | [5] |
| Withanolide extract | Pseudomonas solanacearum | Antibacterial | Zone of inhibition | [5] |
| Withanolide extract | Pseudomonas vulgaris | Antibacterial | Zone of inhibition | [5] |
| Methanolic extract (W. somnifera) | Bacillus cereus | Antibacterial | 3.125 mg/ml | [12] |
| Methanolic extract (W. somnifera) | Escherichia coli | Antibacterial | 3.125 mg/ml | [12] |
| Withanolide WS-1 | Various bacteria | Antibacterial | ≥ 2 mg/ml | [13] |
| Aqueous root extract (W. somnifera) | Escherichia coli | Antibacterial | 1:16 dilution of 20% extract | [14] |
| Methanolic & Aqueous extracts (W. somnifera) | Yersinia enterocolitica | Antibacterial | 696 & 358 µg/mL | [15] |
Key Signaling Pathways Modulated by Withanolides
Withanolides exert their diverse biological effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in disease states. Key pathways affected include PI3K/Akt, MAPK, NF-κB, and Nrf2.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Several withanolides, including Withaferin A and Withametelin, have been shown to inhibit this pathway.[1][7] They can decrease the phosphorylation and activity of key kinases such as PI3K, Akt, and mTOR.[1][4] Docking studies suggest that Withaferin A can directly bind to the kinase domain of Akt1.[5]
Caption: Withanolide inhibition of the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Dysregulation of this pathway is also implicated in cancer and inflammatory diseases. Withanolides have been shown to modulate MAPK signaling, with some derivatives inhibiting the activity of kinases like ERK1/2 and A-Raf.[1][3]
Caption: Modulation of the MAPK signaling pathway by withanolides.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival. Its constitutive activation is a key feature of many chronic inflammatory diseases and cancers. Withanolides, particularly Withaferin A, are potent inhibitors of NF-κB activation.[4] They can suppress NF-κB activation induced by various inflammatory stimuli by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB.[4]
Caption: Inhibition of the NF-κB signaling pathway by withanolides.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes. Some withanolides can activate the Nrf2 pathway, contributing to their neuroprotective and anti-inflammatory effects. They are thought to function by disrupting the interaction between Nrf2 and its negative regulator, Keap1, leading to Nrf2 stabilization and nuclear translocation.[6]
References
- 1. Withanolide Metabolites Inhibit PI3K/AKT and MAPK Pro-Survival Pathways and Induce Apoptosis in Acute Myeloid Leukemia Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withanolide Metabolites Inhibit PI3K/AKT and MAPK Pro-Survival Pathways and Induce Apoptosis in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Withaferin-A suppress AKT induced tumor growth in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Withaferin A inhibits matrix metalloproteinase-9 activity by suppressing the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
4-Methyl Withaferin A: A Technical Guide to its Natural Source, Occurrence, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl withaferin A is a naturally occurring steroidal lactone belonging to the withanolide class of compounds. It is an analogue of the more extensively studied withaferin A.[1] Withanolides are primarily found in plants of the Solanaceae (nightshade) family and are known for a wide range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory properties. This technical guide provides a comprehensive overview of the natural sources, quantitative occurrence, and isolation of this compound, with a focus on its parent compound, withaferin A, due to the limited specific data available for the methylated form.
Natural Source and Occurrence
The primary and most well-documented natural source of this compound is the plant Withania somnifera (L.) Dunal, commonly known as Ashwagandha, Indian ginseng, or winter cherry.[1] This plant is a member of the Solanaceae family and has been a cornerstone of traditional Ayurvedic medicine for centuries. Various chemotypes of Withania somnifera exist, which can influence the profile and concentration of specific withanolides.[2][3]
While specific quantitative data for this compound is not extensively reported in the available literature, the concentration of its parent compound, withaferin A, has been quantified in different parts of the Withania somnifera plant. This data can serve as a valuable proxy for estimating the potential presence and distribution of its methylated analogue. The leaves are generally considered to have the highest concentration of withaferin A.
Table 1: Quantitative Occurrence of Withaferin A in Withania somnifera
| Plant Part | Withaferin A Concentration (mg/g dry weight) | Reference |
| Leaves | 0.27 - 36.31 | [4] |
| Roots | 0.1 - 0.3 | [2] |
| Stems | Not typically reported | |
| Fruits | Not typically reported |
Note: The concentration of withanolides can vary significantly based on the plant's geographical origin, cultivation conditions, and the specific chemotype.[2][3]
Biosynthesis of Withanolides
The biosynthesis of withanolides, including this compound, is a complex process that begins with the ubiquitous isoprenoid pathway. The carbon skeleton is derived from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the basic five-carbon isoprene units.
The general biosynthetic pathway leading to withanolides is understood to proceed as follows:
-
Isoprenoid Precursors: The MVA pathway in the cytosol and the MEP pathway in plastids produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
-
Formation of Triterpenoid Backbone: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately squalene.
-
Cyclization: Squalene is epoxidized to 2,3-oxidosqualene, which is then cyclized by cycloartenol synthase to form cycloartenol, the precursor to phytosterols.
-
Modification and Diversification: A series of enzymatic modifications, including hydroxylation, epoxidation, oxidation, and glycosylation, convert phytosterol precursors into the diverse array of withanolides. These reactions are often catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes.
The final step in the formation of this compound is presumed to be the enzymatic methylation of the withaferin A molecule. This methylation is likely catalyzed by a specific methyltransferase enzyme that utilizes a methyl donor, such as S-adenosyl methionine (SAM).
Diagram 1: Proposed Biosynthetic Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 4-Methyl Withaferin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl withaferin A is a synthetic analogue of withaferin A, a naturally occurring steroidal lactone found in the plant Withania somnifera (Ashwagandha). Withaferin A has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-angiogenic, and potent anti-tumor properties. As a derivative, this compound is being investigated for its potential to enhance the therapeutic index of the parent compound. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental protocols and an examination of its likely biological signaling pathways based on the extensive research conducted on withaferin A.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and drug development.
| Property | Value | References |
| Molecular Formula | C₂₉H₄₀O₆ | [1][2] |
| Molecular Weight | 484.62 g/mol | [1][2] |
| CAS Number | 1777780-94-5 | [1][2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO. Soluble in a 1:1 solution of DMSO:PBS (pH 7.2) at approximately 0.5 mg/ml. Also soluble in dimethyl formamide, ethanol, and methanol. Sparingly soluble in aqueous buffers and insoluble in water. | [3][4] |
| Storage | Store as a powder at -20°C for up to 2 years. In DMSO, store at 4°C for up to 2 weeks or at -80°C for up to 6 months. | [5] |
Experimental Protocols
General Protocol for the Semi-Synthesis of Withanolide Derivatives
As specific synthesis protocols for this compound are not widely published, a general method for the derivatization of withaferin A is presented below. This protocol is based on established methodologies for creating withanolide analogues for structure-activity relationship (SAR) studies.[7] The 4-hydroxy group of withaferin A is a common target for modification.
Materials:
-
Withaferin A
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, THF)
-
Reagents for quenching the reaction
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve withaferin A in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add a suitable base to the solution to deprotonate the hydroxyl group at the C4 position. The reaction is typically stirred at room temperature or cooled to 0°C.
-
Methylation: Add the methylating agent to the reaction mixture. The reaction is then allowed to proceed, often with monitoring by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture, for example, by the slow addition of water or a saturated ammonium chloride solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Caption: General workflow for the semi-synthesis of this compound.
Biological Activity and Signaling Pathways
This compound is described as a withaferin A-analogue with anti-tumor activity.[2] While specific studies on the signaling pathways modulated by this compound are limited, the extensive research on its parent compound, withaferin A, provides a strong indication of its likely mechanisms of action. Withaferin A is known to be a pleiotropic agent, targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Key Signaling Pathways Potentially Targeted by this compound:
-
NF-κB Signaling: Withaferin A is a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] It has been shown to inhibit the activation of IκB kinase β (IKKβ), which is crucial for the activation of NF-κB.[9] By inhibiting NF-κB, withaferin A can suppress the expression of genes involved in inflammation, cell survival, and proliferation.
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key oncogenic pathway that is inhibited by withaferin A.[10][11] It has been demonstrated to inhibit the phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and transcriptional activity.[10][12] This leads to the downregulation of STAT3 target genes that promote tumor growth and survival.[12]
-
Apoptosis Induction: Withaferin A induces apoptosis (programmed cell death) in cancer cells through multiple mechanisms. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[13][14][15] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[14][16] It also modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13][14]
-
Other Pathways: Withaferin A has also been shown to interact with and modulate other signaling pathways, including the PI3K/Akt/mTOR pathway, and it can induce cell cycle arrest, primarily at the G2/M phase.[14][17]
References
- 1. This compound | CAS#:1777780-94-5 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adipogen.com [adipogen.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Withaferin A Inhibits Fatty Acid Synthesis in Rat Mammary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5119-48-2 CAS MSDS (WITHAFERIN A) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Withaferin A disrupts ubiquitin-based NEMO reorganization induced by canonical NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. withaferin a-induced apoptosis: Topics by Science.gov [science.gov]
- 16. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparing 4-Methyl Withaferin A Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
4-Methyl withaferin A, an analog of the naturally occurring steroidal lactone withaferin A, has demonstrated significant anti-tumor activity. As a derivative of a well-studied compound, it is of great interest to researchers in oncology and drug development for its potential therapeutic applications. Accurate and consistent preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for in vitro studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties and Storage
Proper storage and handling of this compound are crucial for maintaining its stability and activity.
| Property | Value |
| Molecular Weight | 484.62 g/mol |
| Appearance | Solid |
| Storage (Powder) | 2 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C 6 months at -80°C |
Solubility
Biological Activity
This compound has shown cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound have been reported as follows:
| Cell Line | IC50 Value (µM) |
| HeLa | 2.1 ± 0.01 |
| A-549 | 4.0 ± 0.5 |
| MCF-7 | 1.1 ± 0.2 |
These values were determined after a 48-hour incubation period using an MTT assay.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.846 mg of the compound.
-
Calculation:
-
Molecular Weight (MW) = 484.62 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * MW * V = 0.01 mol/L * 484.62 g/mol * 0.001 L = 0.004846 g = 4.846 mg
-
-
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for a final concentration of 10 µM in 1 mL of cell culture:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
-
DMSO Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is crucial to account for any effects of the solvent on the cells.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells. Aqueous solutions of withaferin A are not recommended for storage for more than one day.
Visualizations
Signaling Pathways of Withaferin A
While the specific signaling pathways modulated by this compound are not extensively documented, it is likely to share mechanisms with its parent compound, withaferin A. Withaferin A is known to exert its anticancer effects by modulating several key signaling pathways, including the inhibition of NF-κB and STAT3, and the induction of apoptosis.
Caption: Simplified diagram of key signaling pathways modulated by withaferin A.
Experimental Workflow for Preparing Stock and Working Solutions
Caption: Workflow for the preparation of this compound stock and working solutions.
Application Note: MTT Assay for Determining the Cytotoxicity of 4-Methyl withaferin A
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for assessing the cytotoxic effects of 4-Methyl withaferin A, a derivative of the natural compound withaferin A, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a reliable, colorimetric method for evaluating cell viability and proliferation.[1][2][3] This protocol details the necessary reagents, step-by-step procedures for cell culture, treatment with this compound, and data analysis to determine the compound's IC₅₀ value.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals.[2][4] This reaction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living, metabolically active cells.[2][4] The resulting insoluble formazan crystals are dissolved using a solubilizing agent, and the concentration is determined by measuring the absorbance of the colored solution at approximately 570 nm.[1][3] The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[1]
Materials and Reagents
-
Cell Lines: Human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), or MCF-7 (breast cancer).[5]
-
Compound: this compound (dissolved in DMSO to create a stock solution).
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).[4] The solution should be filter-sterilized and protected from light.[4]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[6]
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Multi-channel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Inverted microscope.
-
Experimental Workflow
The overall workflow for the MTT cytotoxicity assay is depicted below.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Detailed Experimental Protocol
Day 1: Cell Seeding
-
Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is above 90%.[7]
-
Dilute the cell suspension to the optimal seeding density in complete culture medium. This density should be determined empirically for each cell line to ensure cells are in an exponential growth phase at the time of the assay (typically 5,000-10,000 cells/well).[7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for drug dilution.
-
Blank Control: Wells containing 100 µL of culture medium without cells to measure background absorbance.[6]
-
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.
Day 2: Cell Treatment
-
Prepare serial dilutions of this compound from the DMSO stock in serum-free culture medium. Based on published data, the IC₅₀ for this compound is in the low micromolar range (e.g., 1.1-4.0 µM for MCF-7 and A549 cells).[5] A suggested concentration range for initial screening is 0.1, 0.5, 1, 2.5, 5, and 10 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation period has been previously reported for this compound.[5]
Day 4: MTT Assay and Measurement
-
After the incubation period, carefully remove the treatment medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. The incubation time may need optimization depending on the cell type and metabolic rate.
-
After incubation, carefully remove the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[9]
Data Presentation and Analysis
-
Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula:
% Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100
-
Determine IC₅₀: Plot the percentage viability against the log of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: Example Data Summary for this compound Cytotoxicity on A549 Cells (48h)
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle Control) | 0.985 | 0.045 | 100% |
| 0.5 | 0.912 | 0.038 | 92.6% |
| 1.0 | 0.801 | 0.041 | 81.3% |
| 2.5 | 0.615 | 0.033 | 62.4% |
| 4.0 (IC₅₀) | 0.493 | 0.029 | 50.1% |
| 5.0 | 0.388 | 0.025 | 39.4% |
| 10.0 | 0.152 | 0.019 | 15.4% |
Putative Signaling Pathways
While the specific mechanisms of this compound are under investigation, they are presumed to be similar to its parent compound, withaferin A. Withaferin A is known to induce apoptosis and cell cycle arrest through multiple pathways, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling proteins.[10][11][12]
Caption: Putative signaling pathways affected by this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling Proteomic Shifts: Western Blot Analysis of Proteins Modulated by 4-Methyl Withaferin A
Application Note and Detailed Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the analysis of protein expression changes induced by 4-Methyl withaferin A, a derivative of the bioactive phytochemical withaferin A. Due to a scarcity of specific research on this compound, this application note utilizes data from its well-studied analog, withaferin A, as a representative model to illustrate the expected effects on key cellular signaling pathways. This guide offers comprehensive protocols for Western blot analysis, data interpretation, and visual representations of affected signaling cascades.
Introduction to this compound and its Potential Proteomic Impact
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has been extensively studied for its anti-inflammatory, anti-angiogenic, and anti-cancer properties. These effects are largely attributed to its ability to modulate various signaling pathways by altering the expression and activity of key regulatory proteins. This compound, as an analog of withaferin A, is anticipated to exhibit similar, though potentially distinct, biological activities. Western blot analysis is a fundamental technique to elucidate these molecular mechanisms by quantifying changes in protein levels following treatment with this compound.
Based on the known targets of withaferin A, it is hypothesized that this compound may influence proteins involved in:
-
Apoptosis and Cell Cycle Regulation: Proteins such as p53, Bax, Bcl-2, caspases, and cyclins are central to cell fate decisions and are known to be affected by withaferin A.
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key regulator of cell proliferation and survival, and its phosphorylation and expression are often inhibited by withaferin A.[1][2]
-
NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a critical mediator of inflammation and cell survival. Withaferin A has been shown to suppress NF-κB activation.[3][4]
-
Epithelial-to-Mesenchymal Transition (EMT): EMT is a process crucial for cancer metastasis. Withaferin A can modulate the expression of EMT markers like E-cadherin and Vimentin.[5][6]
Quantitative Data on Protein Expression Changes Induced by Withaferin A
The following tables summarize quantitative data from Western blot analyses in studies investigating the effects of withaferin A on various cancer cell lines. This data serves as a reference for designing experiments and interpreting results for this compound.
Table 1: Modulation of STAT3 Signaling Pathway Proteins by Withaferin A
| Cell Line | Treatment | Protein | Change in Protein Level (Fold Change vs. Control) | Reference |
| MDA-MB-231 (Breast Cancer) | 2 µM Withaferin A (6h) | p-STAT3 (Tyr705) | Below detection limit | [1] |
| MDA-MB-231 (Breast Cancer) | 4 µM Withaferin A (6h) | p-STAT3 (Tyr705) | Below detection limit | [1] |
| MDA-MB-231 (Breast Cancer) | 2 µM Withaferin A (24h) | Total STAT3 | ~0.5-fold decrease | [1] |
| MDA-MB-231 (Breast Cancer) | 4 µM Withaferin A (24h) | Total STAT3 | ~0.2-fold decrease | [1] |
| MCF-7 (Breast Cancer) | 4 µM Withaferin A + IL-6 | p-STAT3 (Tyr705) | Below detection limit | [1] |
| HCT116 (Colon Cancer) | Withaferin A | p-STAT3 | Concentration-dependent decrease | [7] |
| Multiple Myeloma Cell Lines | 5 µM Withaferin A (48h) | p-STAT3 (Y705 & S727) | Significant reduction | [2] |
| Neuroblastoma Cell Lines | 5 µM Withaferin A (48h) | p-STAT3 (Y705) | Reduction | [2] |
Table 2: Modulation of Apoptosis and Cell Cycle Regulatory Proteins by Withaferin A
| Cell Line | Treatment | Protein | Change in Protein Level (Fold Change vs. Control) | Reference |
| CaSki (Cervical Cancer) | 0.5 µM Withaferin A (24h) | p53 | Increase | [8] |
| CaSki (Cervical Cancer) | 0.5 µM Withaferin A (24h) | p21cip1/waf1 | Increase | [8] |
| CaSki (Cervical Cancer) | 0.5 µM Withaferin A (24h) | Bcl-2 | Decrease | [8] |
| CaSki (Cervical Cancer) | 0.5 µM Withaferin A (24h) | Bax | Increase | [8] |
| CaSki (Cervical Cancer) | 0.5 µM Withaferin A (24h) | Cleaved Caspase-3 | Increase | [8] |
| CaSki (Cervical Cancer) | 0.5 µM Withaferin A (24h) | Cleaved PARP | Increase | [8] |
| Bladder Cancer J82 Cells | 10 µM Withaferin A | Cleaved Caspase-3, -8, -9 | Increase | [9] |
| Oral Cancer Ca9-22 Cells | 1-2 µM Withaferin A | Cleaved Caspase-3, -8, -9 | Increase | [10] |
Table 3: Modulation of Epithelial-to-Mesenchymal Transition (EMT) Marker Proteins by Withaferin A
| Cell Line | Treatment | Protein | Change in Protein Level (Fold Change vs. Control) | Reference |
| MCF-10A (Breast Epithelial) | 2 µM Withaferin A + TNF-α/TGF-β (8h) | E-cadherin | Maintained high levels | [5] |
| MCF-10A (Breast Epithelial) | 2 µM Withaferin A + TNF-α/TGF-β (8h) | Vimentin | Prevented induction | [5] |
| MDA-MB-231 (Breast Cancer) | 2 µM Withaferin A (8h) | E-cadherin | ~1.5-fold increase | [5] |
| MDA-MB-231 (Breast Cancer) | 2 µM Withaferin A (8h) | Vimentin | ~0.5-fold decrease | [5] |
| HepG2 (Hepatocellular Carcinoma) | Withaferin A | E-cadherin | Dose-dependent increase | [11] |
| HepG2 (Hepatocellular Carcinoma) | Withaferin A | N-cadherin, Vimentin, Snail | Dose-dependent decrease | [11] |
| HCT116 (Colon Cancer) | Withaferin A | E-cadherin | Inhibition | [6] |
Experimental Protocols
Cell Culture and Treatment
-
Culture the desired cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with varying concentrations of this compound for the desired time points. Include a vehicle control (DMSO) in all experiments.
Protein Extraction
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 150 µL for a well in a 6-well plate) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
Western Blot Protocol
This protocol provides a general framework for Western blot analysis.[12][13][14] Optimization of antibody concentrations and incubation times may be required.
3.3.1. Gel Electrophoresis (SDS-PAGE)
-
Prepare protein samples by mixing 20-40 µg of protein with 4x Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Assemble the electrophoresis apparatus with a polyacrylamide gel of a percentage suitable for the molecular weight of the target protein(s).
-
Load the protein samples and a molecular weight marker into the wells of the gel.
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
3.3.2. Protein Transfer
-
Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped.
-
Place the stack in the transfer apparatus and perform the transfer (e.g., wet transfer at 100 V for 1-2 hours or semi-dry transfer according to the manufacturer's instructions).
3.3.3. Immunodetection
-
Following transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[14]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
3.3.4. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or autoradiography film.
-
Analyze the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH, or α-tubulin).
Visualization of Signaling Pathways and Workflows
Signaling Pathways Potentially Affected by this compound (based on Withaferin A data)
The following diagrams illustrate key signaling pathways that are likely to be modulated by this compound.
References
- 1. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Withaferin A Inhibits Experimental Epithelial-Mesenchymal Transition in MCF-10A Cells and Suppresses Vimentin Protein Level in Vivo in Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin-A inhibits colorectal cancer growth and metastasis by targeting the HSP90/HIF-1α/EMT axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Withaferin a Triggers Apoptosis and DNA Damage in Bladder Cancer J82 Cells through Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Withaferin A Induces Oxidative Stress-Mediated Apoptosis and DNA Damage in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes: Cell Cycle Analysis Following 4-Methyl Withaferin A Treatment using Flow Cytometry
References
- 1. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin A inhibits the proliferation of gastric cancer cells by inducing G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
In Vivo Administration of 4-Methyl Withaferin A in Mouse Models: Application Notes and Protocols
Disclaimer: As of November 2025, publicly available scientific literature lacks specific in vivo administration data for 4-Methyl withaferin A in mouse models. The following application notes and protocols are therefore based on extensive research conducted on its parent compound, Withaferin A (WA) . Given the structural similarity, WA serves as a valuable surrogate for preliminary experimental design. Researchers should exercise caution and conduct dose-response and toxicity studies for this compound before commencing efficacy experiments.
Introduction
Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has demonstrated significant anti-tumor, anti-inflammatory, and immunomodulatory properties in numerous preclinical studies.[1] Its therapeutic potential has been evaluated in various mouse models of cancer and other diseases. This document provides a comprehensive overview of the in vivo administration of WA in mouse models, including detailed protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies on Withaferin A in mouse models.
Table 1: Efficacy of Withaferin A in Different Cancer Mouse Models
| Cancer Type | Mouse Strain | Tumor Model | Dosage | Administration Route | Treatment Schedule | Key Efficacy Outcomes |
| Breast Cancer | Nude | MDA-MB-231 Xenograft | 2 mg/kg | Intraperitoneal (i.p.) | Daily | Inhibition of tumor growth |
| Breast Cancer | MMTV-neu | Spontaneous | 4 or 8 mg/kg | Intraperitoneal (i.p.) | 5 times/week | Decreased tumor incidence, multiplicity, and burden |
| Prostate Cancer | TRAMP | Spontaneous | 3-5 mg/kg | Oral | Daily | Inhibition of tumor progression |
| Colon Cancer | BALB/c | HCT116 Xenograft | 2 mg/kg | Intraperitoneal (i.p.) | 6 weeks | Significant inhibition of tumor volume and weight[2] |
| Ehrlich Ascites Carcinoma | Swiss Albino | Ascites | 10-60 mg/kg | Intraperitoneal (i.p.) | Single dose, 24h post-inoculation | Dose-dependent tumor growth inhibition and increased survival[3] |
| Mammary Carcinoma | - | - | 1, 2, 3, 4, 8 mg/kg | Oral | 3 times/week | Reduction in mammary tumor size[4][5] |
Table 2: Pharmacokinetic Parameters of Withaferin A in Mice
| Mouse Strain | Dosage | Administration Route | Cmax | Tmax | T1/2 | Oral Bioavailability |
| - | 1000 mg/kg (W. somnifera extract) | Oral | 16.69 ± 4.02 ng/mL | 20 min | 59.92 ± 15.90 min | - |
| Balb/C | 4 mg/kg | Intraperitoneal (i.p.) | 1.8 µM | 0.083 h | 1.36 h | - |
| - | 10 mg/kg | Intravenous (i.v.) | - | - | - | 1.8%[6][7] |
| - | 70 mg/kg | Oral | - | - | - | 1.8%[6][7] |
Table 3: Toxicity Data of Withaferin A in Mice
| Study Type | Mouse Strain | Dosage | Administration Route | Duration | Key Findings |
| Acute Toxicity | - | Up to 2000 mg/kg | Oral | Single dose | Well tolerated, no signs of toxicity or death. LD50 > 2000 mg/kg.[7] |
| Sub-acute Toxicity | - | 10, 70, 500 mg/kg | Oral | 28 days | No drug-induced toxicity observed at any dose. NOAEL ≥ 500 mg/kg.[6][7] |
Experimental Protocols
Preparation of Withaferin A for In Vivo Administration
Materials:
-
Withaferin A (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Protocol for Intraperitoneal (i.p.) Injection:
-
Dissolve Withaferin A in DMSO to create a stock solution (e.g., 20 mg/mL).
-
For a final injection volume of 100 µL per mouse, prepare the vehicle by mixing PEG 300, Tween 80, and saline. A common vehicle composition is 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.
-
Dilute the Withaferin A stock solution with the vehicle to the desired final concentration.
-
Vortex the solution thoroughly before each injection to ensure homogeneity.
Protocol for Oral Gavage:
-
Prepare a suspension of Withaferin A in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) in water or a mixture of DMSO, PEG 300, and water.
-
Ensure the final concentration of DMSO is low (e.g., <5%) to avoid toxicity.
-
Use a proper gavage needle for administration.
Xenograft Mouse Model Protocol (e.g., Breast Cancer)
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Human cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
Calipers
Protocol:
-
Culture MDA-MB-231 cells to 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS or culture medium. A common concentration is 5 x 10^6 cells per 100 µL.
-
(Optional) Mix the cell suspension with an equal volume of Matrigel to enhance tumor formation.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Start treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Administer Withaferin A or vehicle control according to the desired dosage and schedule.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Signaling Pathways Modulated by Withaferin A
Caption: Key signaling pathways modulated by Withaferin A leading to anti-tumor effects.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo xenograft study.
References
- 1. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo growth inhibitory and radiosensitizing effects of withaferin A on mouse Ehrlich ascites carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 4-Methyl Withaferin A Purity
Introduction
4-Methyl withaferin A, an analog of the potent bioactive compound withaferin A, has garnered interest for its potential therapeutic properties, including anti-tumor activity.[1] Ensuring the purity of this compound is critical for accurate biological evaluation and drug development. These application notes provide detailed protocols for assessing the purity of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC). The methodologies are based on established protocols for withaferin A, which are directly applicable due to the structural similarity of the two compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for quantifying the purity of this compound. A reversed-phase HPLC method provides excellent separation and quantification capabilities.
Experimental Protocol
-
Instrumentation: An HPLC system equipped with a UV-Visible detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.[2][3]
-
Chemicals and Reagents: HPLC grade methanol, acetonitrile, and water. Glacial acetic acid or ammonium acetate for mobile phase modification. A certified reference standard of this compound.
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution in methanol to cover a concentration range of 1-100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | C18 (4.6 mm x 250 mm, 5 µm) | [2][3] |
| Mobile Phase | Acetonitrile:Water (45:55 v/v) with 1% Acetic Acid | [4] |
| Flow Rate | 1.0 mL/min | [2][4] |
| Detection | 227 nm | [7] |
| Retention Time | Approximately 5-15 min (dependent on exact conditions) | [3][7] |
| Linearity Range | 1-75 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.998 | [4] |
Workflow Diagram
Caption: Workflow for HPLC purity assessment of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly sensitive and selective method for both identification and purity assessment of this compound by confirming its molecular weight.
Experimental Protocol
-
Instrumentation: An LC-MS/MS system with an electrospray ionization (ESI) source and a triple quadrupole or Q-TRAP mass analyzer.
-
Chemicals and Reagents: LC-MS grade methanol, acetonitrile, and water. Formic acid or ammonium formate for mobile phase modification.
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, using LC-MS grade solvents.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Mass Transition: For withaferin A, the transition is m/z 471.3 → 281.2.[5][6] For this compound (expected molecular weight of 484.6 g/mol ), the expected protonated molecule [M+H]⁺ would be at m/z 485.6. The fragmentation pattern would need to be determined, but a similar fragmentation to withaferin A is expected.
-
-
Data Analysis:
-
Confirm the identity of the main peak by its retention time and mass-to-charge ratio.
-
Assess purity by comparing the peak area of the target compound to the total ion chromatogram (TIC) area. Impurities will appear as additional peaks with different m/z values.
-
Quantitative Data Summary (based on Withaferin A)
| Parameter | Value | Reference |
| Ionization Mode | ESI+ | [8] |
| Detection Mode | MRM | [6][8] |
| Mass Transition (Withaferin A) | m/z 471.3 → 281.2 | [5][6] |
| Linearity Range | 0.484 - 117.880 ng/mL | [5][6] |
| Correlation Coefficient (r²) | > 0.997 | [5][6] |
Workflow Diagram
Caption: Workflow for LC-MS purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used for quantitative purity determination (qNMR).[10] It provides information on the chemical structure and can detect impurities that are not chromophoric and thus invisible to UV detectors in HPLC.
Experimental Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chemicals and Reagents: Deuterated solvents (e.g., CDCl₃ or DMSO-d₆). A certified internal standard for qNMR (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh the this compound sample (approx. 5-10 mg) and dissolve it in a known volume of deuterated solvent.
-
For qNMR, add a precisely weighed amount of the internal standard to the sample.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
If necessary, acquire a ¹³C NMR spectrum and 2D NMR spectra (e.g., COSY, HSQC) to aid in structural confirmation and impurity identification.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum.
-
For purity assessment, compare the integral of a characteristic signal of this compound to the integrals of signals from impurities.
-
For qNMR, calculate the purity based on the integral ratio of a known proton signal from the analyte to a known proton signal from the internal standard, taking into account their molecular weights and number of protons.[10]
-
Logical Relationship Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jddtonline.info [jddtonline.info]
- 3. tsijournals.com [tsijournals.com]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of Withaferin-A by HPLC and standardization of the Ashwagandhadi lehyam formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry to assess the pharmacokinetics and tissue distribution of withaferin A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list [frontiersin.org]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-Tumor Effects of 4-Methyl withaferin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of 4-Methyl withaferin A, a derivative of withaferin A, as a potential anti-tumor agent. The following protocols and experimental designs are intended to guide researchers in elucidating its mechanism of action and assessing its therapeutic potential in various cancer models.
Introduction
This compound is an analogue of withaferin A, a natural compound extracted from Withania somnifera that has demonstrated potent anti-cancer properties.[1][2] Withaferin A is known to induce apoptosis, inhibit cell proliferation, and suppress metastasis by modulating key signaling pathways, including STAT3, NF-κB, and Akt.[3][4][5][6] This document outlines a systematic approach to investigate whether this compound exhibits similar or enhanced anti-tumor efficacy and to delineate its molecular mechanisms of action.
In Vitro Evaluation of Anti-Tumor Activity
A series of in vitro assays are essential to determine the direct effects of this compound on cancer cells.
Cell Viability and Cytotoxicity Assessment
The initial step is to assess the cytotoxic effects of this compound on a panel of human cancer cell lines.
Table 1: Reported IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 2.1 ± 0.01 |
| A-549 | Lung Cancer | 4.0 ± 0.5 |
| MCF-7 | Breast Cancer | 1.1 ± 0.2 |
Data sourced from MedchemExpress.[7]
Protocol: MTT Cell Viability Assay [8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Apoptosis Induction
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays should be performed.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Investigating the effect of this compound on cell cycle progression can reveal its mechanism of growth inhibition.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis [10]
-
Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[10]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[10] Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Investigation of Molecular Mechanisms
Based on the known mechanisms of withaferin A, the following signaling pathways are proposed for investigation.[3][4][5][6]
Diagram: Proposed Signaling Pathways Modulated by this compound
Caption: Proposed inhibitory effects of this compound on key oncogenic signaling pathways.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-NF-κB p65, NF-κB p65, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, and β-actin as a loading control).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
In Vivo Evaluation of Anti-Tumor Efficacy
To assess the therapeutic potential of this compound in a physiological context, in vivo studies using xenograft models are crucial.[11][12]
Diagram: In Vivo Xenograft Study Workflow
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.
Protocol: Subcutaneous Xenograft Model [11][12][13]
-
Cell Preparation: Harvest cancer cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2-5 x 10^6 cells per 100 µL.[12][13]
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old female athymic nude mice.[11]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at two different doses). Administer treatment via intraperitoneal (i.p.) injection daily or as determined by tolerability studies.
-
Endpoint Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors.
-
Tissue Analysis: Fix a portion of the tumor in formalin for histological (H&E staining) and immunohistochemical (IHC) analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis). Snap-freeze the remaining tumor tissue for Western blot or other molecular analyses.
Table 2: In Vivo Efficacy Data Presentation
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Final Day) | Tumor Growth Inhibition (%) | Mean Body Weight (g) ± SEM (Final Day) |
| Vehicle Control | 8 | ||||
| This compound (Low Dose) | 8 | ||||
| This compound (High Dose) | 8 | ||||
| Positive Control | 8 |
Conclusion
This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound as a potential anti-cancer therapeutic. The outlined in vitro and in vivo studies will help to determine its efficacy, delineate its mechanism of action, and provide the necessary data to support further drug development efforts.
References
- 1. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 6. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. BiTE® Xenograft Protocol [protocols.io]
Assessing Mitochondrial Dysfunction Induced by 4-Methyl withaferin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl withaferin A, a derivative of the well-studied withaferin A, is emerging as a compound of interest for its potential anti-tumor activities.[1] Preliminary studies indicate its efficacy against various cancer cell lines.[1] A critical aspect of its mechanism of action, akin to its parent compound withaferin A, is likely the induction of mitochondrial dysfunction, a key event in programmed cell death or apoptosis.[2][3][4] This document provides detailed application notes and protocols for assessing the impact of this compound on mitochondrial function. The methodologies are primarily based on established protocols for withaferin A and serve as a comprehensive guide for researchers to adapt and validate for this compound.
Mitochondrial dysfunction is a multifaceted process characterized by several key events, including the overproduction of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential (ΔΨm), altered mitochondrial dynamics, and impaired oxidative phosphorylation.[3][5][6] These events culminate in the activation of apoptotic pathways, making the assessment of mitochondrial integrity a crucial step in evaluating the anti-cancer potential of this compound.
Data Presentation: Summary of Expected Outcomes
The following table summarizes the anticipated quantitative effects of this compound on mitochondrial function, based on the known effects of withaferin A. Researchers should aim to generate similar data for this compound to characterize its specific activity.
| Parameter | Assay | Cell Lines | Expected Outcome with this compound Treatment | Reference (for Withaferin A) |
| Cell Viability | MTT Assay | HeLa, A-549, MCF-7 | Dose-dependent decrease in cell viability. IC50 values for this compound are reported as 2.1±0.01 µM (HeLa), 4.0±0.5 µM (A-549), and 1.1±0.2 µM (MCF-7). | [1] |
| Mitochondrial ROS Production | MitoSOX Red Staining | Breast cancer cells (MDA-MB-231, MCF-7) | Dose-dependent increase in mitochondrial superoxide levels.[7][8] | [7][8] |
| Mitochondrial Membrane Potential (ΔΨm) | JC-1 Staining | Colorectal cancer cells (HCT-116, RKO), Osteosarcoma cells (U2OS) | Dose-dependent decrease in ΔΨm, indicated by a shift from red to green fluorescence.[4][9] | [4][9] |
| Oxygen Consumption Rate (OCR) | Seahorse XF Analyzer | Breast cancer cells (MDA-MB-231, MCF-7) | Significant decrease in basal and maximal oxygen consumption.[7] | [7] |
| Apoptosis | Annexin V-FITC/PI Staining | Breast cancer cells (MDA-MB-231, MCF-7) | Dose-dependent increase in the percentage of apoptotic cells.[5] | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in withaferin A-induced mitochondrial dysfunction and a general experimental workflow for its assessment. These are expected to be relevant for this compound as well.
Caption: Signaling pathway of this compound-induced mitochondrial dysfunction and apoptosis.
Caption: General experimental workflow for assessing mitochondrial dysfunction.
Experimental Protocols
Here are detailed protocols for the key experiments to assess mitochondrial dysfunction induced by this compound.
Assessment of Cell Viability using MTT Assay
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A-549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[10]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2.5, 5, 10 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
After treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide.
Materials:
-
MitoSOX Red reagent
-
Complete culture medium
-
This compound
-
Fluorescence microscope or flow cytometer
-
Live-cell imaging solution (e.g., HBSS)
Protocol:
-
Seed cells in an appropriate culture vessel (e.g., 6-well plate, glass-bottom dish).
-
Treat cells with this compound at the desired concentrations for a specified time (e.g., 1-4 hours).[7][8]
-
After treatment, wash the cells with warm PBS.
-
Incubate the cells with 5 µM MitoSOX Red in complete medium for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS.
-
For fluorescence microscopy, image the cells immediately using a rhodamine filter set.[7][8]
-
For flow cytometry, trypsinize the cells, resuspend in PBS, and analyze using the appropriate laser and filter combination.[7][8]
Determination of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a ratiometric dye that exhibits a fluorescence shift from red (high ΔΨm) to green (low ΔΨm) upon membrane depolarization.
Materials:
-
JC-1 dye
-
Complete culture medium
-
This compound
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells and treat with this compound as described in the previous protocols.
-
After treatment, incubate the cells with 5 µg/mL JC-1 in complete medium for 15-30 minutes at 37°C.[11]
-
Wash the cells twice with warm PBS.
-
For fluorescence microscopy, visualize the cells using filters for both green (FITC) and red (TRITC) fluorescence.[11] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
For flow cytometry, analyze the cell populations in both the green and red channels.[11]
Measurement of Oxygen Consumption Rate (OCR)
This protocol utilizes the Seahorse XF Analyzer to measure cellular respiration in real-time.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant Solution
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
The following day, treat the cells with this compound for the desired duration (e.g., 4 hours).[7]
-
Replace the culture medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with the mitochondrial stress test compounds and calibrate the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer and initiate the measurement protocol.
-
The instrument will sequentially inject the inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[11]
-
Analyze the data to determine the effect of this compound on these key parameters of mitochondrial function.
Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Conclusion
The protocols and information provided in this document offer a robust framework for investigating the effects of this compound on mitochondrial function. By systematically applying these assays, researchers can elucidate the mechanisms by which this compound induces cell death in cancer cells, thereby providing critical data to support its further development as a potential therapeutic agent. It is imperative to adapt and optimize these protocols for the specific cell lines and experimental conditions being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin A induces apoptosis by ROS-dependent mitochondrial dysfunction in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Withaferin A-mediated apoptosis in breast cancer cells is associated with alterations in mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withaferin A-Induced Apoptosis in Human Breast Cancer Cells Is Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin A-Induced Apoptosis in Human Breast Cancer Cells Is Mediated by Reactive Oxygen Species | PLOS One [journals.plos.org]
- 9. Withaferin-A Induces Apoptosis in Osteosarcoma U2OS Cell Line via Generation of ROS and Disruption of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Withaferin A triggers G2/M arrest and intrinsic apoptosis in glioblastoma cells via ATF4‐ATF3‐CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Withaferin A Enhances Mitochondrial Biogenesis and BNIP3-Mediated Mitophagy to Promote Rapid Adaptation to Extreme Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Methyl Withaferin A Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention in the scientific community for its wide array of pharmacological activities, including anti-inflammatory, anti-angiogenic, and potent anti-cancer properties. Structural modification of withaferin A presents a promising avenue for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. One such modification is the methylation of the hydroxyl group at the C4 position, leading to the formation of 4-Methyl withaferin A and its analogues. This modification can influence the molecule's interaction with its biological targets and potentially modulate its therapeutic efficacy.
These application notes provide a comprehensive overview of the synthesis of this compound analogues, including detailed experimental protocols, quantitative biological activity data, and visualization of the relevant signaling pathways.
Biological Activity of this compound
The methylation of the C4 hydroxyl group of withaferin A has been shown to retain significant anti-tumor activity. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa (Cervical Cancer) | 2.1 ± 0.01 | [1] |
| This compound | A-549 (Lung Cancer) | 4.0 ± 0.5 | [1] |
| This compound | MCF-7 (Breast Cancer) | 1.1 ± 0.2 | [1] |
Synthetic Methodologies for this compound Analogues
Experimental Protocol: Selective C4-O-Methylation of Withaferin A (Proposed)
This proposed protocol is based on standard organic synthesis techniques for the selective methylation of a secondary hydroxyl group in the presence of other sensitive functionalities.
Materials:
-
Withaferin A (starting material)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Anhydrous Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a solution of withaferin A (1 equivalent) in anhydrous DMF is prepared in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents, 60% dispersion in mineral oil, washed with anhydrous hexane to remove the oil) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30-60 minutes, allowing for the deprotonation of the C4-hydroxyl group to form the corresponding alkoxide. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Methylation: Methyl iodide (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess NaH.
-
Extraction: The mixture is transferred to a separatory funnel and diluted with diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Note: This is a proposed protocol and may require optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) to achieve the best results. The use of protecting groups for other reactive sites, such as the C27 primary alcohol, might be necessary to improve selectivity, though the higher reactivity of the secondary alkoxide at C4 might allow for selective methylation under controlled conditions.
Signaling Pathways and Experimental Workflows
The biological effects of withaferin A and its analogues are mediated through the modulation of various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of new derivatives.
Synthetic Workflow for this compound
The following diagram illustrates the logical steps for the synthesis of this compound.
Caption: A flowchart illustrating the key steps in the proposed synthesis of this compound.
Key Signaling Pathways Modulated by Withaferin A
Withaferin A has been shown to interact with multiple cellular targets, leading to the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The diagram below provides a simplified overview of these pathways.
Caption: An overview of key signaling pathways inhibited by Withaferin A, leading to reduced cell proliferation and angiogenesis, and induction of apoptosis.
Conclusion
The synthesis of this compound analogues represents a viable strategy for the development of novel anti-cancer agents. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigation into the structure-activity relationships of C4-modified withaferin A derivatives is warranted to optimize their therapeutic potential. The elucidation of the precise molecular targets and mechanisms of action of these analogues will be crucial for their future clinical development.
References
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Purification of 4-Methyl withaferin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl withaferin A, an analogue of the potent bioactive compound withaferin A, has garnered interest for its potential anti-tumor activities.[1] Efficient purification of this compound is crucial for its downstream applications in research and drug development. High-performance liquid chromatography (HPLC) offers a robust and reliable method for the isolation and purification of withanolides and their analogues from complex mixtures.[2] This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC), based on established methods for related withanolides.
Data Presentation
The following tables summarize typical HPLC parameters and expected performance characteristics for the purification of withanolides, which can be adapted for this compound.
Table 1: HPLC Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Preparative HPLC System with Gradient Capability |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm) |
| Solvents | HPLC Grade Acetonitrile, Methanol, and Water |
| Reagents | Formic Acid or Ammonium Acetate (for mobile phase modification) |
| Filters | 0.22 µm or 0.45 µm Syringe Filters |
Table 2: Optimized Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B (linear gradient); 25-30 min: 80% B; 30-35 min: 80-20% B (return to initial); 35-40 min: 20% B (equilibration) |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 227 nm |
| Injection Volume | 500 µL (can be optimized based on concentration) |
Table 3: Method Validation Parameters (Based on Withaferin A)
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 - 0.4 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/mL |
| Recovery | 94% - 102% |
| Precision (RSD %) | < 2.5% |
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound.
Standard and Sample Preparation
Standard Preparation:
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve the standard in 1 mL of HPLC-grade methanol to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting with methanol.
-
Filter the working standards through a 0.22 µm syringe filter before injection.
Sample (Crude Extract) Preparation:
-
Obtain the crude extract containing this compound. This may be a crude plant extract or a synthetic reaction mixture.
-
Dissolve a known amount of the crude extract in methanol to a concentration of approximately 10-20 mg/mL.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
Centrifuge the solution at 10,000 rpm for 10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Purification Protocol
-
System Preparation:
-
Set up the preparative HPLC system as per the conditions outlined in Table 2.
-
Purge the pumps with the respective mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Method Development (Optional but Recommended):
-
Perform an initial analytical run using a smaller injection volume (e.g., 10 µL) of the sample to determine the retention time of this compound.
-
Optimize the gradient profile to achieve good separation of the target peak from impurities.
-
-
Preparative Run:
-
Inject a larger volume of the filtered sample (e.g., 500 µL to 2 mL, depending on the column size and sample concentration) onto the preparative column.
-
Monitor the chromatogram at 227 nm.
-
Collect the fraction corresponding to the retention time of this compound. The collection can be done manually or using an automated fraction collector.
-
-
Post-Purification Processing:
-
Combine the collected fractions containing the purified compound.
-
Evaporate the solvent from the collected fractions using a rotary evaporator under reduced pressure.
-
The resulting purified solid can be further dried under a high vacuum.
-
-
Purity Analysis:
-
Dissolve a small amount of the purified this compound in methanol.
-
Analyze the purity of the collected fraction by injecting it into an analytical HPLC system.
-
The purity can be calculated based on the peak area percentage of the target compound in the chromatogram.
-
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the HPLC separation and isolation process.
References
Troubleshooting & Optimization
troubleshooting low solubility of 4-Methyl withaferin A in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl withaferin A (4-MW). The information provided aims to address common challenges, particularly the low aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
This compound is a derivative of withaferin A, a naturally occurring steroidal lactone with potent anti-tumor activity.[1][2] Like its parent compound, 4-MW is characterized by low solubility in aqueous solutions, which can significantly hinder its bioavailability and therapeutic efficacy in preclinical and clinical studies.[3] Overcoming this solubility issue is a critical step in harnessing its full therapeutic potential.
Q2: What are the general solubility characteristics of withanolides like this compound?
Withanolides are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[3][4] However, they are sparingly soluble in aqueous buffers.[4] For instance, withaferin A has a solubility of approximately 5 mg/mL in DMSO and about 0.5 mg/mL in a 1:1 solution of DMSO and phosphate-buffered saline (PBS) at pH 7.2.[4] Given its structural similarity, this compound is expected to have a comparable solubility profile, with the added methyl group potentially slightly increasing its lipophilicity.
Q3: How can I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in an organic solvent like DMSO.[4] For subsequent use in aqueous experimental settings, this stock solution should be diluted with the aqueous buffer of choice. It is important to note that aqueous solutions of withanolides are not recommended for storage for more than one day due to potential stability issues.[4]
Troubleshooting Guide: Low Aqueous Solubility
This guide provides strategies to address the common issue of low aqueous solubility of this compound.
Issue 1: Precipitation of this compound in aqueous buffer.
Cause: The hydrophobic nature of the withanolide structure leads to poor solubility in water-based solutions.
Solutions:
-
Co-solvent System: Prepare a stock solution in 100% DMSO and then dilute it into your aqueous buffer. A common approach is to use a 1:1 mixture of DMSO and PBS.[4]
-
Cyclodextrin Inclusion Complexes: Encapsulating 4-MW within cyclodextrins can significantly enhance its aqueous solubility.[1][5][6]
-
Nanoformulations: Formulating 4-MW into nanoparticles can improve its solubility and bioavailability.[7]
Issue 2: Inconsistent results in biological assays due to poor solubility.
Cause: Poor solubility can lead to inaccurate concentrations and variable compound exposure to cells or tissues.
Solutions:
-
Sonication: After diluting the DMSO stock into the aqueous buffer, sonicate the solution to aid in dispersion.
-
Use of Surfactants: A small, non-toxic concentration of a surfactant like Tween 20 can help to maintain the compound in solution.
-
Verification of Solubilization: Before use in experiments, visually inspect the solution for any precipitates. For critical applications, consider quantifying the dissolved compound concentration.
Quantitative Data on Withaferin A Solubility
While specific quantitative data for this compound is limited, the following table summarizes the solubility of the closely related compound, withaferin A, in various solvents. This can serve as a valuable reference.
| Solvent | Approximate Solubility of Withaferin A | Reference |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | [3][4] |
| Dimethylformamide (DMF) | Soluble | [3] |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | [4] |
| Ethanol (100%) | 5 mg/mL | [3] |
| Methanol | 5 mg/mL | [3] |
| Ethyl Acetate | Soluble | [3] |
| Water | Insoluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from a method for curcumin and can be optimized for 4-MW.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended due to its higher aqueous solubility and safety profile compared to other cyclodextrins.[9][10]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Distilled water
-
Magnetic stirrer
-
Vacuum evaporator
-
Desiccator
Procedure:
-
Dissolve the desired amount of this compound in absolute ethanol.
-
In a separate container, dissolve HP-β-CD in distilled water. A 1:1 molar ratio of 4-MW to HP-β-CD is a good starting point.
-
Slowly add the 4-MW solution to the HP-β-CD solution while continuously stirring on a magnetic stirrer at room temperature.
-
Protect the mixture from light and continue stirring for 96 hours to allow for complex formation.
-
Concentrate the resulting solution using a vacuum evaporator at 40°C to a minimal volume.
-
Dry the concentrated solution in a desiccator over a dehydrating agent at room temperature until a constant mass is achieved.
-
The resulting powder is the 4-MW-HP-β-CD inclusion complex.
Protocol 2: Preparation of this compound Nanoparticles by Solvent Evaporation
This method can be used to encapsulate 4-MW in a polymer matrix to enhance its aqueous dispersibility.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
-
Dichloromethane (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Ultrasonicator or homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve a specific amount of this compound and the chosen polymer (e.g., PLGA) in an organic solvent like dichloromethane to form the organic phase.
-
Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).
-
Add the organic phase dropwise to the aqueous phase while continuously stirring or homogenizing at high speed to form an oil-in-water emulsion.
-
Continue stirring for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove any residual PVA and un-encapsulated drug.
-
Lyophilize or air-dry the nanoparticles for storage.
Signaling Pathways and Experimental Workflows
Withaferin A and the NF-κB Signaling Pathway
Withaferin A has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[11][12][13][14] This inhibition is thought to occur through the direct interaction of withaferin A with IKKβ, a kinase essential for NF-κB activation.[13]
Inhibition of the NF-κB signaling pathway by Withaferin A.
Workflow for Enhancing this compound Solubility
The following workflow outlines the steps to improve the aqueous solubility of this compound for experimental use.
Workflow for addressing the low aqueous solubility of this compound.
Interaction of Withaferin A with Vimentin
Withaferin A has been identified as an agent that targets the intermediate filament protein vimentin, which plays a role in cell structure, migration, and signaling.[15][16] This interaction can lead to the disruption of the cytoskeleton and induce apoptosis.
Interaction of Withaferin A with Vimentin leading to apoptosis.
References
- 1. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 1777780-94-5|DC Chemicals [dcchemicals.com]
- 3. adipogen.com [adipogen.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. oatext.com [oatext.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation, Characterization, and Pharmacological Investigation of Withaferin-A Loaded Nanosponges for Cancer Therapy; In Vitro, In Vivo and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and Embedding Characterization of Hydroxypropyl-β-cyclodextrin/Menthyl Acetate Microcapsules with Enhanced Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Withaferin A disrupts ubiquitin-based NEMO reorganization induced by canonical NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Tumor Inhibitor and Antiangiogenic Agent Withaferin A Targets the Intermediate Filament Protein Vimentin - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 4-Methyl withaferin A during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Methyl withaferin A during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a derivative of withaferin A, a naturally occurring steroidal lactone with potent anti-tumor activity.[1][2] Ensuring its stability is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may have confounding effects.
Q2: What are the primary factors that cause the degradation of this compound?
Based on studies of withaferin A and other withanolides, the primary factors contributing to degradation are:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Humidity and Moisture: Withanolides have shown sensitivity to moisture, which can lead to hydrolysis.[1][3]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
pH: Both acidic and alkaline conditions can promote the degradation of withanolides.
-
Oxidation: The complex structure of withanolides can be susceptible to oxidation.
Q3: How should I store this compound to ensure its stability?
To maximize the shelf-life of this compound, adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Container |
| Powder | -20°C | Up to 2 years[1] | Tightly sealed vial, protected from light |
| In DMSO | -80°C | Up to 6 months[1] | Tightly sealed aliquots |
| In DMSO | 4°C | Up to 2 weeks[1] | Tightly sealed aliquots |
| In DMSO | -20°C | Up to 1 month[1] | Tightly sealed aliquots |
Note: It is highly recommended to prepare solutions fresh for each experiment. If stock solutions are necessary, they should be prepared in an anhydrous solvent like DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C for long-term stability. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from the powder. Perform a stability check of the old stock solution using HPLC. |
| Loss of biological activity | The compound has degraded due to improper storage or handling. | Review storage conditions and handling procedures. Ensure the compound is protected from light, moisture, and extreme temperatures. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products and confirm the specificity of the analytical method. |
| Precipitation in stock solution upon thawing | Poor solubility or solvent evaporation. | Gently warm the solution and vortex to redissolve. Ensure vials are tightly sealed to prevent solvent evaporation. |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound.
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 227 nm
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase at a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Compare the peak area of the this compound in the sample to the standard curve to determine its concentration. The appearance of new peaks or a decrease in the main peak area indicates degradation.
Visualizations
Caption: Key environmental factors contributing to the degradation of this compound.
Caption: Experimental workflow for conducting forced degradation studies of this compound.
References
addressing off-target effects of 4-Methyl withaferin A in experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methyl withaferin A. The focus is on identifying and addressing potential off-target effects to ensure the validity and specificity of experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question 1: My results with this compound are inconsistent across experiments. What could be the cause?
Answer: Inconsistent results can stem from several factors related to the compound's stability, experimental setup, or off-target effects. Here’s a systematic approach to troubleshoot this issue:
-
Compound Integrity:
-
Verify Compound Stability: this compound, like other withanolides, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Prepare fresh stock solutions and store them appropriately (protected from light at -20°C or -80°C).
-
Confirm Concentration: Use spectrophotometry or a qualified analytical method to confirm the concentration of your stock solution.
-
-
Experimental Conditions:
-
Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and media composition between experiments.
-
Control for Solvent Effects: Use a vehicle control (e.g., DMSO) at the same final concentration in all experimental arms.
-
-
Investigate Potential Off-Target Effects:
-
Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects may become more prominent at higher concentrations.
-
Use a Structural Analog: If available, use an inactive structural analog of this compound as an additional negative control to determine if the observed phenotype is due to the specific chemical scaffold.
-
Question 2: I'm observing unexpected cytotoxicity in my cell line, even at low concentrations of this compound. How can I determine if this is an off-target effect?
Answer: Unexpected cytotoxicity is a common concern and could be due to off-target effects. To dissect this, you should validate that the toxicity is mediated by the intended target.
-
Target Expression Analysis:
-
Confirm that your cell line expresses the intended target of this compound at the protein level using Western blotting or mass spectrometry. If the target is not present, any observed effect is, by definition, off-target.
-
-
Target Modulation Experiments:
-
Gene Knockdown: Use siRNA to transiently knock down the expression of the intended target. If the cytotoxicity of this compound is reduced in the knockdown cells compared to control cells (treated with a non-targeting siRNA), it suggests the effect is on-target.
-
Gene Knockout: For more definitive results, use CRISPR-Cas9 to generate a knockout cell line for the target gene.[1][2][3][4] The knockout cells should be resistant to the cytotoxic effects of this compound if the mechanism is on-target.
-
-
Rescue Experiment:
-
If you are using a knockout or knockdown cell line, try to "rescue" the phenotype by re-expressing a version of the target protein that is resistant to the knockdown (e.g., by silent mutations in the siRNA binding site) or by re-expressing the wild-type protein in the knockout line. Restoration of sensitivity to this compound would confirm on-target activity.
-
Question 3: How can I confirm that the observed phenotype is a direct result of inhibiting my target of interest and not an unrelated pathway?
Answer: This is a critical question in drug development. A multi-pronged approach is necessary to build confidence in the on-target activity of this compound.
-
Orthogonal Chemical Probe:
-
Use a structurally different inhibitor that targets the same protein. If this second compound recapitulates the phenotype observed with this compound, it strengthens the evidence for on-target activity.
-
-
Competitive Binding Assay:
-
Downstream Pathway Analysis:
-
Profile the expression or activity of known downstream effectors of your target protein. Treatment with this compound should modulate these downstream markers in a manner consistent with target inhibition.
-
The following workflow diagram illustrates a general approach to troubleshooting and validating the effects of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known or suspected off-targets of withanolides like this compound?
A: Withaferin A, a close analog, is known to be a pleiotropic agent, meaning it interacts with multiple cellular targets.[10] Key pathways and proteins affected include:
-
NF-κB Signaling: Withaferin A can inhibit this pathway, which has broad anti-inflammatory and anti-cancer effects.[10][11][12][13]
-
p53 and Cell Cycle Proteins: It can activate the p53 tumor suppressor pathway and modulate cell cycle regulators like CDK1 and Cyclin B.[10][14][15][16]
-
Akt/PI3K Signaling: This pro-survival pathway is often downregulated by Withaferin A.[10][14]
-
Cytoskeletal Proteins: Withaferin A has been reported to bind to vimentin.[13]
-
Proteasome: It can inhibit the chymotrypsin-like activity of the proteasome.[17]
It is plausible that this compound shares some of these off-targets. The methylation may alter the affinity for these targets, which necessitates experimental validation in your system.
Q2: What is the primary mechanism of action of Withaferin A and likely this compound?
A: Withaferin A is known to be a covalent inhibitor, reacting with cysteine residues on its target proteins via a reactive epoxide and an α,β-unsaturated ketone.[18] This covalent binding can lead to irreversible inhibition. It is highly likely that this compound acts through a similar mechanism. The methylation of Withaferin A can influence its protein binding efficacy.[19]
Q3: How should I design my experiments to minimize the chances of observing off-target effects?
A: To minimize off-target effects:
-
Use the Lowest Effective Concentration: Determine the EC50 or IC50 for your desired on-target effect and use a concentration at or slightly above this value. Avoid using excessively high concentrations.
-
Time-Course Experiments: Observe the phenotype at different time points. On-target effects may manifest earlier than off-target effects.
-
Appropriate Controls: Always include a vehicle control, a positive control (if available), and a negative control (e.g., an inactive analog or a non-targeting siRNA).
Q4: Can you provide a diagram of the key signaling pathways affected by Withaferin A?
A: The following diagram illustrates the major signaling pathways modulated by Withaferin A, which are likely relevant for this compound.
Caption: Key signaling pathways modulated by Withaferin A.
Quantitative Data
The following table summarizes publicly available cytotoxicity data for this compound. Researchers should generate their own data for their specific cell lines and assays.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | HeLa | Cytotoxicity | 2.1 ± 0.01 | [20] |
| A-549 | Cytotoxicity | 4.0 ± 0.5 | [20] | |
| MCF-7 | Cytotoxicity | 1.1 ± 0.2 | [20] | |
| Withaferin A (for comparison) | Melanoma Cells | Apoptosis | 1.8 - 6.1 | [16] |
Experimental Protocols
Here are detailed protocols for key experiments to validate the on-target effects of this compound.
Protocol 1: siRNA-Mediated Gene Knockdown
Materials:
-
Target-specific siRNA and non-targeting control siRNA (pre-designed and validated if possible).
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Appropriate cell culture plates, media, and cells.
-
Reagents for downstream analysis (e.g., qPCR, Western blot).
Procedure:
-
Cell Seeding: 24 hours before transfection, seed cells in antibiotic-free medium such that they are 50-70% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the required amount of siRNA (e.g., 20 pmol for a 6-well plate) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the stability of the target protein.
-
Validation of Knockdown: After incubation, harvest a subset of cells to confirm target knockdown at both the mRNA (by qPCR) and protein (by Western blot) levels.
-
Treatment with this compound: Once knockdown is confirmed, treat the transfected cells (target siRNA and control siRNA) with this compound at the desired concentration and for the desired time.
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, apoptosis) and compare the effect of this compound in target-knockdown cells versus control cells.
Protocol 2: CRISPR-Cas9 Mediated Gene Knockout Validation
This protocol provides a general workflow for validating a CRISPR-generated knockout cell line to be used in experiments with this compound.[1][2][3][4]
Materials:
-
Putative knockout cell clones and wild-type control cells.
-
Genomic DNA extraction kit.
-
PCR reagents, including primers flanking the CRISPR target site.
-
Reagents for gel electrophoresis.
-
Antibody against the target protein for Western blotting.
Procedure:
-
Genomic DNA Extraction: Isolate genomic DNA from both the wild-type and putative knockout cell clones.
-
PCR Amplification: Amplify the genomic region targeted by the gRNA using PCR.
-
Sequencing Analysis:
-
Purify the PCR products and send them for Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.
-
For clonal populations, sequencing should reveal a single, mutated sequence. For pooled populations, tools like TIDE (Tracking of Indels by Decomposition) can be used to analyze the sequencing chromatograms.
-
-
Protein Expression Analysis (Western Blot):
-
Prepare protein lysates from wild-type and validated knockout clones.
-
Perform a Western blot using a validated antibody against the target protein.
-
A complete absence of the protein band in the knockout clone confirms a successful knockout at the protein level.
-
-
Functional Assay: Once the knockout is validated, use the cell line in your experiments with this compound to determine if the knockout confers resistance to the compound's effects.
Caption: Logic diagram for interpreting knockout experiment results.
References
- 1. How to Validate a CRISPR Knockout [biognosys.com]
- 2. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 3. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 4. cdn.origene.com [cdn.origene.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 10. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Withaferin A [a.osmarks.net]
- 14. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Molecular Targets and Mechanisms of Cancer Prevention and Treatment by Withaferin A, A Naturally Occurring Steroidal Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 22. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
Technical Support Center: Improving the Bioavailability of 4-Methylwithaferin A for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylwithaferin A (4MW). The information provided is intended to address common challenges encountered during in vivo experiments, with a focus on enhancing bioavailability.
Troubleshooting Guides
Issue 1: Low or Variable Bioavailability of 4-Methylwithaferin A in Animal Models
Possible Causes:
-
Poor Aqueous Solubility: 4-Methylwithaferin A, like its parent compound Withaferin A, is a lipophilic molecule with low water solubility. This is a primary factor limiting its oral absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver and/or intestines before reaching systemic circulation. Studies on Withaferin A indicate rapid depletion in liver microsomes, suggesting significant first-pass metabolism[1].
-
P-glycoprotein (P-gp) Efflux: While some research on Withaferin A suggests it is not a P-gp substrate, this possibility should not be entirely ruled out for 4-Methylwithaferin A without specific experimental data[1].
-
Inadequate Formulation: The vehicle used to administer 4-Methylwithaferin A may not be optimal for its solubilization and absorption.
Solutions:
-
Formulation Optimization:
-
Co-solvents: Use a mixture of solvents to improve solubility. Common systems include combinations of polyethylene glycol (PEG), propylene glycol (PG), ethanol, and water. The final concentration of organic solvents should be carefully considered to avoid toxicity in animals.
-
Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to enhance solubility and potentially inhibit P-gp efflux.
-
Lipid-Based Formulations:
-
Liposomes: Encapsulating 4-Methylwithaferin A in liposomes can improve its solubility, protect it from degradation, and enhance its absorption[2][3][4]. Liposomal formulations of Ashwagandha extract, containing various withanolides, are being explored to enhance bioavailability[2][3].
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can increase the oral bioavailability of lipophilic drugs[5].
-
-
Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of 4-Methylwithaferin A with a hydrophilic polymer can improve its dissolution rate and absorption[6][7].
-
Nanoformulations: Reducing the particle size to the nanoscale can significantly increase the surface area for dissolution.
-
-
Route of Administration:
-
While oral administration is often preferred, consider intraperitoneal (IP) or intravenous (IV) injections for initial efficacy studies to bypass first-pass metabolism and establish a baseline for systemic exposure.
-
-
Pharmacokinetic Studies:
-
Conduct a pilot pharmacokinetic (PK) study to determine key parameters like Cmax, Tmax, AUC, and half-life. This will provide valuable data to guide formulation development and dosing regimens.
-
Issue 2: Difficulty in Preparing a Stable and Homogeneous Formulation for Oral Gavage
Possible Causes:
-
Precipitation of 4-Methylwithaferin A: The compound may precipitate out of the vehicle over time, especially if the concentration is high.
-
Phase Separation of the Vehicle: The components of the vehicle may not be miscible, leading to an unstable formulation.
Solutions:
-
Solubility Testing:
-
Perform solubility studies of 4-Methylwithaferin A in various pharmaceutically acceptable solvents and co-solvent systems to identify an optimal vehicle.
-
-
Use of Suspending Agents:
-
If a suspension is necessary, use suspending agents like carboxymethylcellulose (CMC) or methylcellulose to ensure a uniform distribution of the compound.
-
-
Sonication:
-
Use a bath or probe sonicator to aid in the dissolution and homogenization of the formulation.
-
-
Fresh Preparation:
-
Prepare the formulation fresh before each administration to minimize issues with stability and precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of 4-Methylwithaferin A?
A1: Currently, there is no published in vivo pharmacokinetic data specifically for 4-Methylwithaferin A. However, studies on the parent compound, Withaferin A, can provide some insight. The oral bioavailability of Withaferin A in rats has been reported to be approximately 32.4 ± 4.8% when administered at 10 mg/kg[1][8]. It is important to note that the methylation at the 4-position may alter the physicochemical properties and metabolic stability of the molecule, thus affecting its bioavailability. Therefore, determining the specific pharmacokinetic profile of 4-Methylwithaferin A through dedicated in vivo studies is crucial.
Q2: What is a good starting formulation for an in vivo study with 4-Methylwithaferin A?
A2: A common and relatively simple starting formulation for poorly soluble compounds is a suspension in a vehicle containing a suspending agent and a surfactant. For example:
-
0.5% to 1% (w/v) Carboxymethylcellulose (CMC) in sterile water or saline.
-
0.1% to 0.5% (v/v) Tween® 80 to aid in wetting and solubilization.
The 4-Methylwithaferin A powder should be thoroughly suspended in this vehicle using a mortar and pestle or a homogenizer. The stability of this suspension should be visually inspected before each use. For potentially improved bioavailability, exploring lipid-based formulations like liposomes or solid lipid nanoparticles is recommended[2][3][5].
Q3: What are the key steps for conducting a pharmacokinetic study of 4-Methylwithaferin A in mice?
A3: A typical pharmacokinetic study involves the following steps:
-
Animal Model: Use a standard mouse strain such as C57BL/6 or BALB/c.
-
Dosing:
-
Administer 4-Methylwithaferin A via oral gavage at a predetermined dose.
-
For determining absolute bioavailability, an intravenous (IV) administration group is also required.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Common blood collection sites in mice include the saphenous vein, submandibular vein, or retro-orbital sinus[9]. Cardiac puncture is typically a terminal procedure.
-
-
Plasma Preparation:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life).
-
Q4: Which signaling pathways are potentially affected by 4-Methylwithaferin A?
A4: While specific signaling pathway studies for 4-Methylwithaferin A are limited, research on the closely related Withaferin A suggests that it can modulate several key cancer-related pathways. It is plausible that 4-Methylwithaferin A affects similar pathways. These include:
-
PI3K/Akt Pathway: Withaferin A has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation[15].
-
MAPK/ERK Pathway: Withanolides can also influence the MAPK/ERK pathway, which is involved in regulating cell growth, differentiation, and stress responses[16][17].
Further investigation is required to delineate the precise molecular targets and signaling cascades affected by 4-Methylwithaferin A.
Data Presentation
Table 1: Pharmacokinetic Parameters of Withaferin A in Rats (Reference for 4-Methylwithaferin A)
| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) | Reference |
| Cmax (µmol/L) | ~6.5 | ~1.3 | [8] |
| Absolute Bioavailability (%) | - | 32.4 ± 4.8 | [1][8] |
Note: This data is for Withaferin A and should be used as a reference point. The pharmacokinetic profile of 4-Methylwithaferin A may differ.
Experimental Protocols
Protocol 1: Preparation of a 4-Methylwithaferin A Suspension for Oral Gavage
-
Materials:
-
4-Methylwithaferin A powder
-
Carboxymethylcellulose (CMC), sodium salt
-
Tween® 80
-
Sterile water for injection or sterile saline
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
-
Procedure:
-
Calculate the required amount of 4-Methylwithaferin A and vehicle components based on the desired final concentration and dosing volume. A typical dosing volume for mice is 5-10 mL/kg.
-
Prepare the vehicle by dissolving 0.5% (w/v) CMC and 0.1% (v/v) Tween® 80 in sterile water or saline. Stir until fully dissolved.
-
Weigh the required amount of 4-Methylwithaferin A powder.
-
Triturate the 4-Methylwithaferin A powder with a small amount of the vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform suspension. Alternatively, use a homogenizer for this step.
-
Visually inspect the suspension for any clumps or precipitation.
-
Store the suspension at 4°C and protect it from light. Prepare fresh daily or as stability allows.
-
Protocol 2: Oral Gavage Administration in Mice
-
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringe (1 mL)
-
Prepared 4-Methylwithaferin A formulation
-
-
Procedure:
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Draw the calculated volume of the 4-Methylwithaferin A formulation into the syringe. Ensure the formulation is well-suspended immediately before drawing.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and keep the body in a straight line[18].
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass easily without resistance[19]. If resistance is met, withdraw and reposition.
-
Slowly dispense the formulation into the stomach.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress[20].
-
Protocol 3: Plasma Sample Collection and Processing for Pharmacokinetic Analysis
-
Materials:
-
Blood collection tubes with anticoagulant (e.g., K2EDTA microtainers)
-
Lancets or appropriate needles for blood collection
-
Microcentrifuge
-
Cryovials for plasma storage
-
-
Procedure:
-
At the designated time points, collect blood from the chosen site (e.g., saphenous vein).
-
Dispense the blood into the anticoagulant-containing tubes.
-
Gently invert the tubes several times to mix the blood with the anticoagulant.
-
Keep the blood samples on ice.
-
Centrifuge the blood tubes at approximately 2000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.
-
Transfer the plasma into labeled cryovials.
-
Store the plasma samples at -80°C until LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for low bioavailability of 4-Methylwithaferin A.
Caption: Proposed inhibition of the PI3K/Akt pathway by 4-Methylwithaferin A.
Caption: Proposed modulation of the MAPK/ERK pathway by 4-Methylwithaferin A.
References
- 1. Studies on oral bioavailability and first-pass metabolism of withaferin A in rats using LC-MS/MS and Q-TRAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nutraceuticalsgroup.com [nutraceuticalsgroup.com]
- 3. actinovo.com [actinovo.com]
- 4. data.epo.org [data.epo.org]
- 5. Topical Delivery of Withania somnifera Crude Extracts in Niosomes and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. research.vu.nl [research.vu.nl]
- 12. researchgate.net [researchgate.net]
- 13. A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tsijournals.com [tsijournals.com]
- 15. Withaferin-A suppress AKT induced tumor growth in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the extracellular signal-regulated kinase/mitogen-activated protein kinase pathway decreases DNA methylation in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Different mitogen-activated protein kinase signaling pathways cooperate to regulate tumor necrosis factor alpha gene expression in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent results in 4-Methyl withaferin A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with 4-Methyl withaferin A.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in various experimental settings.
Q1: My IC50 value for this compound is different from published values. What could be the reason?
A1: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Specificity: The cytotoxic effect of this compound can vary significantly between different cell lines.[1] Ensure you are comparing your results to data from the same cell line.
-
Compound Purity and Stability: The purity of your this compound stock can impact its potency. Additionally, improper storage can lead to degradation. It is recommended to store the compound as a powder at -20°C for up to 3 years and in a solvent at -80°C for up to 1 month.
-
Solubility Issues: Poor solubility can lead to an inaccurate final concentration in your assay. This compound, similar to withaferin A, is soluble in DMSO and DMF.[2] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[3]
-
Assay Conditions: Variations in cell density, incubation time, and the specific viability assay used (e.g., MTT, XTT) can all influence the calculated IC50 value.
Q2: I am observing inconsistent results between experiments, even when using the same protocol. What should I check?
A2: Inconsistent results are often due to subtle variations in experimental execution. Here's a checklist to troubleshoot:
-
Stock Solution Preparation and Storage: Ensure your stock solution is prepared fresh or has been stored correctly to prevent degradation. Withaferin A solutions in DMSO can be stored at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in your cell culture media should be consistent and non-toxic to the cells.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variations in compound concentration.
-
Incubation Conditions: Ensure consistent temperature, humidity, and CO2 levels in your incubator.
Q3: Should I expect this compound to have the same potency as withaferin A?
A3: Not necessarily. Methylation can alter the biological activity of withaferin A. Some studies suggest that methylation can lead to an attenuation of its chemotherapeutic effects.[5] Therefore, you may observe different potencies between the two compounds. It is advisable to perform a dose-response curve for both compounds in your specific experimental system to determine their relative potency.
Q4: I am not observing the expected downstream effects on signaling pathways (e.g., NF-κB inhibition). What could be wrong?
A4: If you are not seeing the expected changes in signaling pathways, consider the following:
-
Treatment Duration and Concentration: The effect of this compound on signaling pathways is often time and concentration-dependent. You may need to optimize the treatment duration and concentration to observe the desired effect.
-
Cellular Context: The activation state of the signaling pathway in your chosen cell line is crucial. For example, to observe inhibition of NF-κB, the pathway should be basally active or stimulated.
-
Antibody Quality (for Western Blots): Ensure that the antibodies you are using for western blotting are specific and validated for the target protein.
-
Nuclear Fractionation (for translocation assays): If you are assessing the nuclear translocation of proteins like p65, ensure the purity of your nuclear and cytoplasmic fractions.
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for this compound and its parent compound, withaferin A, in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 2.1 ± 0.01 |
| A-549 | Lung Cancer | 4.0 ± 0.5 |
| MCF-7 | Breast Cancer | 1.1 ± 0.2 |
Table 2: Comparative IC50 Values of Withaferin A and its Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Withaferin A | A2780 | Ovarian Cancer | 7.3 | [6] |
| 4-oxo Withaferin A | A2780 | Ovarian Cancer | <1 | [6] |
| Withaferin A | A2780/CP70 (cisplatin-resistant) | Ovarian Cancer | 32.0 nM | [7] |
| Withaferin A analog 128a | A2780/CP70 (cisplatin-resistant) | Ovarian Cancer | 24.9 nM | [7] |
| Withaferin A analog 128b | A2780/CP70 (cisplatin-resistant) | Ovarian Cancer | 29.0 nM | [7] |
| Withaferin A | MCF-7 | Breast Cancer | 0.853 | [5] |
| Withaferin A | MDA-MB-231 | Breast Cancer | 1.066 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
Western Blot for NF-κB (p65) Nuclear Translocation
This protocol is designed to assess the effect of this compound on the nuclear translocation of the p65 subunit of NF-κB.
-
Cell Treatment and Lysis: Treat cells with this compound. For experiments investigating the inhibition of stimulated NF-κB, pre-treat with the compound before stimulating with an agent like TNF-α or LPS. After treatment, lyse the cells to separate nuclear and cytoplasmic fractions using a commercial kit or a standard laboratory protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p65 overnight at 4°C. Also, probe for loading controls for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound experiments.
Caption: Troubleshooting decision tree for inconsistent IC50 values.
Caption: A generalized experimental workflow for in vitro studies.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adipogen.com [adipogen.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Treatment with 4-Methyl Withaferin A in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing 4-Methyl withaferin A in cancer cell experiments. The information is designed to address specific issues that may be encountered during experimental procedures.
Disclaimer: Research specifically on this compound is limited. Much of the mechanistic information and experimental context is derived from studies on its well-characterized analogue, Withaferin A. Researchers should use the following information as a guide and empirically determine the optimal conditions for their specific cancer cell lines and experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and Withaferin A?
This compound is a methylated analogue of Withaferin A, a natural compound extensively studied for its anti-cancer properties.[1] While both are expected to have anti-tumor activity, methylation can alter the compound's potency, bioavailability, and protein binding efficacy, potentially leading to different optimal treatment parameters.[2][3]
Q2: What is a recommended starting concentration and treatment duration for this compound?
A starting point for concentration can be derived from the known IC50 values. For treatment duration, a common initial time point for in vitro studies is 24 to 48 hours.[2][4] However, the optimal duration is dependent on the cell line's doubling time and the specific endpoint being measured (e.g., apoptosis, cell cycle arrest). Time-course experiments are highly recommended.
Q3: How does this compound likely exert its anti-cancer effects?
Based on its structural similarity to Withaferin A, this compound is likely to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways.[2] Withaferin A is known to modulate pathways such as NF-κB, STAT3, and Akt, and to induce reactive oxygen species (ROS) generation.[2]
Data Presentation: In Vitro Efficacy
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| HeLa | Cervical Cancer | 2.1 ± 0.01 | 48 hours |
| A-549 | Lung Cancer | 4.0 ± 0.5 | 48 hours |
| MCF-7 | Breast Cancer | 1.1 ± 0.2 | 48 hours |
Data sourced from MedchemExpress.[4]
Table 2: Selected IC50 Values of Withaferin A for Broader Context
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | ~2.5 |
| U2OS | Osteosarcoma | 0.32 |
| HCT116 | Colon Cancer | ~2.0-5.0 |
| SKOV3 | Ovarian Cancer | ~2.5 |
| MDA-MB-231 | Breast Cancer | ~2.5 |
These values are approximate and compiled from various sources for reference.[2][5][6]
Experimental Protocols & Troubleshooting
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide: MTT Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Incomplete formazan dissolution. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate; fill them with sterile PBS or media.[7]- Pipette up and down multiple times after adding the solubilizer or use a plate shaker.[8] |
| Absorbance in treated wells is >100% of control | - Compound may be stimulating cell proliferation at low concentrations.- The compound itself might be reducing the MTT reagent. | - This can be a real biological effect.[9]- Run a cell-free control with media, compound, and MTT to check for chemical interference.[8] |
| Low absorbance readings overall | - Cell seeding density is too low.- Insufficient incubation time with MTT. | - Optimize cell number to ensure the final absorbance of the control is within the linear range of the reader (typically 0.75-1.25).[10]- Increase MTT incubation time, checking for crystal formation periodically.[10] |
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Methodology:
-
Cell Treatment: Treat cells with this compound for the desired time. Include positive and negative controls.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle, non-EDTA-based dissociation agent as Annexin V binding is calcium-dependent.[1][11]
-
Washing: Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently labeled Annexin V (e.g., FITC) and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 1X Binding Buffer to each tube and analyze by flow cytometry immediately (preferably within one hour).[12]
Troubleshooting Guide: Annexin V/PI Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High percentage of PI-positive cells in the negative control | - Harsh cell harvesting (e.g., over-trypsinization).- Cells were not healthy or were overgrown before the experiment. | - Use a gentler dissociation method or scraping. Handle cells gently.[1]- Use cells in the logarithmic growth phase. |
| Weak or no Annexin V signal in the positive control | - Insufficient concentration or duration of the apoptosis-inducing agent.- Reagents (especially Annexin V) have expired or were stored improperly.- Presence of EDTA in buffers. | - Optimize positive control conditions.- Check reagent expiration dates and storage conditions.- Ensure all buffers are calcium-containing and EDTA-free.[1] |
| Most cells are in the late apoptotic quadrant (Annexin V+/PI+) | - The treatment duration was too long, or the concentration was too high, causing cells to progress to secondary necrosis. | - Perform a time-course experiment to capture earlier apoptotic stages.[13]- Test a lower concentration range of this compound. |
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining and flow cytometry.
Detailed Methodology:
-
Cell Treatment: Culture and treat cells with this compound for the desired duration.
-
Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Wash cells with PBS, then fix by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[14]
Troubleshooting Guide: Cell Cycle Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of G0/G1 and G2/M peaks (high CV) | - High flow rate during acquisition.- Cell clumps or doublets.- Improper fixation. | - Use the lowest possible flow rate on the cytometer.[14]- Filter the cell suspension through a nylon mesh before analysis. Use doublet discrimination gating.[5]- Ensure fixation is done in cold ethanol and added slowly while vortexing. |
| Large sub-G1 peak in control cells | - Spontaneous apoptosis due to poor cell health or over-confluency. | - Ensure cells are healthy and harvested during the exponential growth phase. |
| RNA contamination causing broad peaks | - Incomplete digestion of RNA by RNase. | - Ensure RNase A is active and increase incubation time or concentration if necessary. |
Signaling Pathways
Based on the known mechanisms of Withaferin A, this compound may influence several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Putative Signaling Pathways Affected by this compound
Caption: Putative signaling pathways modulated by this compound.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 3. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nanocellect.com [nanocellect.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
minimizing cytotoxicity of 4-Methyl withaferin A to normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl withaferin A (4-MW). Our goal is to help you minimize its cytotoxicity to normal cells while maximizing its therapeutic potential in cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound (4-MW) against cancer cell lines?
This compound, an analogue of Withaferin A, has demonstrated cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
Q2: What is the expected cytotoxicity of 4-MW against normal, non-cancerous cell lines?
Direct studies on the cytotoxicity of 4-MW on normal cell lines are limited. However, research on the closely related compound, Withaferin A (WA), indicates a selective cytotoxic effect on cancer cells with comparatively lower toxicity to normal cells. For reference, the IC50 values of WA against some normal and cancer cell lines are provided in the data summary table. This suggests that 4-MW may also exhibit a favorable therapeutic window. One study noted that while Withaferin A was cytotoxic to both cancer and normal cells, another compound, CAPE, showed selective killing of cancer cells[1].
Q3: How can I reduce the cytotoxicity of 4-MW to my normal cell lines during experiments?
Minimizing off-target toxicity is crucial. Here are several strategies you can employ:
-
Dose Optimization: Conduct a dose-response study to determine the optimal concentration of 4-MW that induces apoptosis in your target cancer cells while having a minimal effect on normal cells.
-
Combination Therapy: Consider using 4-MW in combination with other chemotherapeutic agents. Synergistic effects may allow for a lower, less toxic concentration of 4-MW to be used. For instance, combining Withaferin A with cisplatin has been shown to have a synergistic effect, potentially reducing the required dosage of cisplatin[2][3].
-
Targeted Drug Delivery: Encapsulating 4-MW in a nanocarrier system, such as liposomes or gold nanoparticles, can improve its targeted delivery to cancer cells, thereby reducing systemic toxicity to normal tissues[2][4].
-
Combination with Protective Agents: The combination of Withaferin A with Withanone in a 20:1 ratio has been shown to be non-toxic to normal cells while retaining toxicity for cancer cells[5].
Q4: What are the likely molecular mechanisms and signaling pathways affected by 4-MW?
While specific research on 4-MW is emerging, the mechanisms are expected to be similar to Withaferin A. WA is known to induce apoptosis in cancer cells through multiple pathways, including:
-
Induction of Reactive Oxygen Species (ROS): WA can generate ROS, leading to oxidative stress and subsequent apoptosis in cancer cells[2].
-
Inhibition of NF-κB Signaling: WA can suppress the NF-κB pathway, which is crucial for cancer cell survival and proliferation[6].
-
Modulation of STAT3 Signaling: WA has been shown to inhibit STAT3 transcriptional activity, a key pathway in cancer progression[7].
-
Induction of Endoplasmic Reticulum (ER) Stress: WA can induce ER stress, leading to apoptosis in cancer cells.
-
Cell Cycle Arrest: WA can cause cell cycle arrest at the G2/M phase in cancer cells[2].
It is important to validate these pathways in your specific cell models when working with 4-MW.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of this compound and its parent compound, Withaferin A, against various cell lines.
Table 1: Cytotoxicity of this compound (4-MW) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 2.1 ± 0.01 | [4][8][9] |
| A-549 | Lung Cancer | 4.0 ± 0.5 | [4][8][9] |
| MCF-7 | Breast Cancer | 1.1 ± 0.2 | [4][8][9] |
Table 2: Comparative Cytotoxicity of Withaferin A (WA) in Normal and Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Vero | Normal Kidney Epithelial | >50 µg/ml (non-toxic) | [10] |
| MRC-5 | Normal Fetal Lung Fibroblast | 3.3 - 5.6 | [7] |
| TIG-1, KD | Normal Human Fibroblasts | Less toxic than to cancer cells | [3] |
| MDA-MB-231 | Breast Cancer | 30 µg/ml (methanolic extract) | [10] |
| U251, U87 | Glioblastoma | 0.56 - 3.6 | [7] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is a standard method for assessing cell viability and can be adapted for use with 4-MW.
Materials:
-
This compound (4-MW)
-
Target cells (both cancerous and normal)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of 4-MW in complete culture medium. Remove the old medium from the wells and add 100 µL of the 4-MW solutions at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve 4-MW, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of 4-MW.
Troubleshooting Guides
| Issue | Possible Cause | Recommendation |
| High cytotoxicity in normal cell lines | 1. Concentration of 4-MW is too high.2. High sensitivity of the specific normal cell line. | 1. Perform a dose-response curve to find the optimal concentration with a wider therapeutic window.2. Test on a different normal cell line as a control.3. Consider a shorter incubation time.4. Explore combination therapies to use a lower dose of 4-MW. |
| Inconsistent IC50 values | 1. Variation in cell seeding density.2. Instability of 4-MW in solution.3. Inconsistent incubation times. | 1. Ensure a uniform single-cell suspension before seeding.2. Prepare fresh dilutions of 4-MW for each experiment.3. Adhere strictly to the planned incubation periods. |
| No significant cytotoxicity observed in cancer cells | 1. 4-MW concentration is too low.2. The cancer cell line is resistant to 4-MW.3. Insufficient incubation time. | 1. Increase the concentration range of 4-MW in your experiment.2. Test on a different, more sensitive cancer cell line.3. Extend the incubation period (e.g., up to 72 hours). |
Visualizations
Signaling Pathways Potentially Targeted by this compound
The following diagrams illustrate key signaling pathways that are known to be affected by Withaferin A and are likely targets of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jomped.org [jomped.org]
- 7. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS#:1777780-94-5 | Chemsrc [chemsrc.com]
- 10. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4-Methyl Withaferin A Interference in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from 4-Methyl withaferin A in biochemical assays. The information is presented in a user-friendly question-and-answer format to directly tackle common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a semi-synthetic derivative of withaferin A, a naturally occurring steroidal lactone found in plants of the Solanaceae family, such as Withania somnifera (Ashwagandha). It is investigated for its potent anti-tumor, anti-inflammatory, and pro-apoptotic properties.[1] Its mechanism of action involves the modulation of multiple signaling pathways, making it a compound of interest in cancer research and drug development.
Q2: What are the common types of assay interference observed with compounds like this compound?
Compounds like this compound, and its parent compound withaferin A, can cause several types of assay interference, leading to false-positive or false-negative results. The primary mechanisms of interference include:
-
Reporter Enzyme Inhibition: Direct inhibition of reporter enzymes, such as firefly luciferase, can lead to a decrease in signal that is incorrectly attributed to the inhibition of the primary target.
-
Chemical Reactivity: The presence of reactive electrophilic moieties can lead to covalent modification of proteins, including the target enzyme or other assay components, resulting in non-specific inhibition.
-
Compound Aggregation: At higher concentrations, organic molecules can form aggregates that non-specifically sequester and inhibit proteins, leading to false-positive results.
-
Fluorescence Interference: The intrinsic fluorescence of a compound or its ability to quench the fluorescence of a reporter molecule can interfere with fluorescence-based assays.
-
Absorbance Interference: Compounds that absorb light at the same wavelength as an assay's chromogenic substrate or product can interfere with absorbance-based readouts.
Troubleshooting Guides
Issue 1: Suspected Luciferase Reporter Gene Assay Interference
Question: I am observing inhibition in my luciferase-based reporter assay when using this compound. How can I determine if this is true inhibition of my target pathway or interference with the luciferase enzyme?
Answer: Withaferin A, a close analog of this compound, has been reported to inhibit STAT3-dependent luciferase activity. This suggests that this compound may also directly inhibit the luciferase enzyme. To confirm this, you should perform a counter-screen.
Experimental Protocol: Luciferase Counter-Screen
Objective: To determine if this compound directly inhibits firefly luciferase.
Methodology:
-
Prepare a reaction mixture containing a recombinant firefly luciferase enzyme and its substrate, D-luciferin, in a suitable buffer.
-
Add this compound at the same concentrations used in your primary assay.
-
Include a known luciferase inhibitor as a positive control and a vehicle control (e.g., DMSO).
-
Measure the luminescence signal at different time points.
Interpretation of Results:
| Observation | Interpretation | Next Steps |
| Dose-dependent decrease in luminescence. | This compound is likely a direct inhibitor of luciferase. | Use an alternative reporter system (e.g., β-galactosidase, SEAP) or validate hits with an orthogonal assay that does not use luciferase. |
| No significant change in luminescence. | Interference with luciferase is unlikely. | The observed inhibition in your primary assay is likely due to an on-target effect or another interference mechanism. |
Troubleshooting Workflow for Luciferase Assay Interference
Caption: A decision-making workflow for troubleshooting suspected luciferase assay interference.
Issue 2: Potential for Chemical Reactivity and False Positives
Question: My results with this compound are inconsistent, and I suspect it might be a reactive compound. How can I test for this?
Answer: Withaferin A contains an α,β-unsaturated ketone, which is a Michael acceptor and can react with nucleophiles like the thiol group of cysteine residues in proteins. This reactivity can lead to covalent modification and non-specific inhibition of enzymes.
Experimental Protocol: Thiol Reactivity Assay
Objective: To assess the potential of this compound to react with thiol-containing molecules.
Methodology:
-
Perform your primary biochemical assay in the presence and absence of a thiol-containing reducing agent, such as dithiothreitol (DTT) or glutathione (GSH), at a concentration of 1-5 mM.
-
Pre-incubate this compound with the reducing agent for 30 minutes before initiating the enzymatic reaction.
-
Measure the inhibitory activity of this compound in both conditions.
Interpretation of Results:
| Observation | Interpretation | Next Steps |
| A significant rightward shift in the IC50 value in the presence of DTT/GSH. | The compound is likely a thiol-reactive electrophile. | Consider if covalent inhibition is a desired mechanism. Use mass spectrometry to confirm covalent modification of the target protein. |
| No significant change in the IC50 value. | The compound is unlikely to be interfering through thiol reactivity. | Proceed with investigating other potential interference mechanisms. |
Signaling Pathway of Covalent Inhibition
Caption: Covalent modification of a target protein by a withaferin A analog.
Issue 3: Possibility of Compound Aggregation
Question: I am observing non-specific inhibition at higher concentrations of this compound. Could this be due to aggregation?
Answer: Yes, the formation of colloidal aggregates is a common cause of non-specific inhibition in high-throughput screening. These aggregates can sequester and inhibit enzymes, leading to false-positive results.
Experimental Protocol: Detergent-Based Counter-Screen for Aggregation
Objective: To determine if the inhibitory activity of this compound is due to aggregation.
Methodology:
-
Perform your primary assay in the presence and absence of a non-ionic detergent, such as 0.01% (v/v) Triton X-100.
-
Ensure the detergent is added to the assay buffer before the addition of this compound.
-
Measure the inhibitory activity of this compound in both conditions.
Interpretation of Results:
| Observation | Interpretation | Next Steps |
| A significant reduction or complete loss of inhibition in the presence of Triton X-100. | The compound is likely an aggregator. | Re-test the compound at lower concentrations. Use dynamic light scattering (DLS) to confirm aggregate formation. |
| No significant change in inhibition. | Aggregation is not the primary mechanism of interference. | Investigate other potential sources of interference. |
Logical Flow for Identifying Aggregators
Caption: A workflow for determining if a compound is an aggregator.
Issue 4: Fluorescence and Absorbance Interference
Question: I am using a fluorescence-based assay and am concerned about potential interference from this compound. How can I check for this?
Answer: Withaferin A is known to have a UV absorbance maximum around 215 nm. While its fluorescence properties are not well-documented, it is crucial to test for potential interference in any fluorescence-based assay.
Experimental Protocol: Fluorescence and Absorbance Interference Scan
Objective: To determine if this compound has intrinsic fluorescence or quenches the assay's fluorophore, or if it interferes with absorbance readings.
Methodology:
-
Fluorescence Scan:
-
Prepare solutions of this compound in the assay buffer at the screening concentration.
-
Scan the emission spectrum of the compound solution using the same excitation wavelength as your assay.
-
To check for quenching, add this compound to a solution of your assay's fluorophore and measure the fluorescence intensity compared to a control without the compound.
-
-
Absorbance Scan:
-
Measure the absorbance spectrum of this compound in the assay buffer across a range of wavelengths, including the wavelength used for your assay's readout.
-
Interpretation of Results:
| Observation | Interpretation | Next Steps |
| The compound exhibits significant fluorescence at the assay's emission wavelength. | Intrinsic fluorescence is causing a false-positive signal. | Use a different fluorophore with a shifted emission spectrum or use a non-fluorescent assay format. |
| A decrease in the fluorophore's signal in the presence of the compound. | The compound is quenching the fluorescence signal, leading to a false-positive (for inhibition assays). | Consider using a time-resolved fluorescence assay or a different detection method. |
| The compound absorbs light at the assay's readout wavelength. | Absorbance interference is occurring. | Correct for the compound's absorbance by subtracting the absorbance of a blank containing the compound from the assay readout. |
Summary of Quantitative Data
The following table summarizes the reported IC50 values for this compound against various cancer cell lines. Note that these are cellular potencies and may not directly reflect interference potential in biochemical assays.
| Cell Line | IC50 (µM) | Reference |
| HeLa | 2.1 ± 0.01 | [2] |
| A-549 | 4.0 ± 0.5 | [2] |
| MCF-7 | 1.1 ± 0.2 | [2] |
This technical support guide provides a starting point for troubleshooting potential assay interference from this compound. It is essential to systematically evaluate potential artifacts to ensure the generation of reliable and reproducible data.
References
enhancing the stability of 4-Methyl withaferin A in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl withaferin A. Our goal is to help you enhance the stability of this compound in your cell culture experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be prepared in anhydrous dimethyl sulfoxide (DMSO).[1] These stock solutions are best stored in small aliquots at -20°C or below to minimize freeze-thaw cycles. Under these conditions, withanolide solutions are generally stable for several weeks to months.
Q2: How stable is this compound in aqueous culture media?
A2: The stability of this compound in aqueous culture media at physiological conditions (37°C, neutral pH) has not been extensively reported in the literature. However, its parent compound, withaferin A, is known to be susceptible to degradation in aqueous solutions, particularly due to its reactive epoxide and unsaturated lactone ring structures.[2] Withaferin A is stable in simulated gastric fluid but shows rapid degradation in the presence of liver microsomes, with a half-life of approximately 5.6 minutes.[3][4] In vivo pharmacokinetic studies in rats have shown a plasma half-life ranging from 1.36 to 7.6 hours.[3][5] The presence of the 4-methyl group may influence the stability of the lactone ring.[6][7] Given these factors, it is highly recommended that researchers determine the stability of this compound in their specific cell culture medium and experimental conditions.
Q3: What are the potential degradation pathways for this compound in culture media?
A3: The primary sites of reactivity and potential degradation for withanolides like this compound are the epoxide ring and the unsaturated lactone ring.[2] These sites are susceptible to nucleophilic attack, which can be facilitated by components in the culture medium or by cellular enzymes. Degradation can lead to a loss of biological activity.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is advisable to:
-
Prepare fresh working solutions of this compound in culture medium immediately before each experiment.
-
Avoid prolonged incubation times when possible. If long-term experiments are necessary, consider replenishing the compound with fresh medium at regular intervals.
-
Protect solutions from light, as some withanolides are light-sensitive.
-
Be mindful of the pH of your culture medium, as extreme pH values can accelerate degradation.
Q5: Are there any known stabilizing agents for withanolides in culture media?
A5: While specific stabilizing agents for this compound in culture media are not well-documented, general strategies to enhance compound stability in vitro include the use of antioxidants or cyclodextrins to form inclusion complexes. However, the compatibility and potential interference of these agents with your specific experimental setup should be carefully evaluated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in the culture medium. | Determine the half-life of the compound in your specific medium and adjust the treatment duration or frequency accordingly. Prepare fresh working solutions for each experiment. |
| Precipitation of the compound out of solution. | Visually inspect the culture medium for any signs of precipitation after adding the compound. Ensure the final DMSO concentration is non-toxic and does not exceed recommended levels (typically <0.5%). Consider using a solubilizing agent if necessary, after validating its compatibility with your assay. | |
| High variability between replicate experiments | Inconsistent preparation of working solutions. | Ensure accurate and consistent dilution of the stock solution. Vortex working solutions thoroughly before adding to the cell cultures. |
| Degradation of the stock solution. | Aliquot the stock solution to minimize freeze-thaw cycles. Store at -20°C or below. | |
| Unexpected cellular toxicity | High concentration of the solvent (e.g., DMSO). | Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability. |
| Formation of toxic degradation products. | Assess the stability of this compound over the course of your experiment. Shorter incubation times or replenishment of the compound may be necessary. |
Stability of Withaferin A (Reference Data)
The following table summarizes the available stability data for the parent compound, withaferin A. This information can serve as a general guide, but it is important to note that the stability of this compound may differ.
| Condition | Half-life/Stability | Reference |
| Simulated Gastric Fluid | Stable | [4] |
| Liver Microsomes (Rat and Human) | ~5.6 minutes | [3][4] |
| Rat Plasma (in vivo) | 1.36 - 7.6 hours | [3][5] |
| Methanol-Water Solution (Withanolide A) | Stable for >10 days | [1] |
Experimental Protocol: Determining the Stability of this compound in Culture Media
This protocol provides a general framework for assessing the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM) with all supplements (e.g., FBS)
-
HPLC or LC-MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Acetonitrile or other suitable organic solvent for extraction and analysis
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution by diluting the stock solution in your complete culture medium to the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Timepoint 0 (T=0): Immediately after preparing the working solution, take an aliquot (e.g., 100 µL) and mix it with an equal volume of cold acetonitrile to precipitate proteins and stop degradation. Store this sample at -20°C or -80°C until analysis. This will serve as your baseline measurement.
-
Incubate the remaining working solution in a sterile container (e.g., a sealed tube or a well in a 96-well plate) in a cell culture incubator at 37°C and 5% CO2.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). At each time point, collect an aliquot of the incubated solution and process it as described in step 3.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining concentration of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics and estimate the half-life (the time it takes for 50% of the compound to degrade).
Visualizations
Caption: Workflow for determining compound stability in culture media.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Stability indicating studies on NMITLI 118RT+ (standardized extract of withania somnifera dunal) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin A - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Studies on oral bioavailability and first-pass metabolism of withaferin A in rats using LC-MS/MS and Q-TRAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A computational study of the influence of methyl substituents on competitive ring closure to α- and β-lactones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01653K [pubs.rsc.org]
- 7. Influence of structure of lactones with the methylcyclohexene and dimethylcyclohexene ring on their biotransformation and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Methyl withaferin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and quality control of 4-Methyl withaferin A.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A1: A common strategy involves the selective methylation of the C4-hydroxyl group of a suitable withaferin A precursor. This typically involves protecting other reactive hydroxyl groups, followed by methylation using a reagent like methyl iodide (CH₃I) in the presence of a base (e.g., sodium hydride, NaH), and subsequent deprotection steps. The starting material, withaferin A, is often isolated from plant sources like Withania somnifera.[1][2]
Q2: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary techniques recommended.[3][4] Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative monitoring of reaction progress. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential.
Q3: What are the expected spectroscopic data for this compound?
Q4: What are the critical quality attributes for this compound intended for preclinical research?
A4: The critical quality attributes (CQAs) include:
-
Purity: High purity is crucial, typically >95% as determined by HPLC.
-
Identity: Confirmed structure by NMR and MS.
-
Residual Solvents: Levels of residual solvents used in the synthesis and purification should be within acceptable limits as defined by pharmacopeial standards (e.g., USP <467>).
-
Impurities: Identification and quantification of any significant impurities, including unreacted starting materials, byproducts, and degradation products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | Incomplete reaction; Degradation of starting material or product; Suboptimal reaction conditions (temperature, time, reagents). | - Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time. - Ensure all reagents are pure and dry, especially the solvent and base. - Optimize the reaction temperature; lower temperatures may reduce degradation. - Consider using a different methylating agent or base. |
| Presence of Multiple Spots on TLC (or Peaks in HPLC) After Reaction | Incomplete reaction; Formation of byproducts (e.g., methylation at other positions); Degradation. | - If the starting material is present, extend the reaction time or increase the stoichiometry of the methylating agent. - If byproducts are observed, purification by column chromatography or preparative HPLC is necessary. - To minimize byproduct formation, ensure proper protection of other reactive sites. |
| Difficulty in Purifying the Final Compound | Co-elution of impurities with the product. | - Optimize the mobile phase for column chromatography or the gradient for preparative HPLC to improve separation. - Consider using a different stationary phase for chromatography. - Recrystallization from a suitable solvent system can also be an effective purification step. |
| Inconsistent Spectroscopic Data (NMR, MS) | Presence of impurities; Incorrect structural assignment. | - Re-purify the compound and re-acquire the spectroscopic data. - Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete and accurate assignment of all signals. - Ensure the mass spectrometer is properly calibrated. |
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol is adapted from methods used for withaferin A and other withanolides.[5][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium acetate) is commonly used. For example, a linear gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 227 nm.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in methanol or acetonitrile. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the synthesized product in the mobile phase or a suitable solvent to a known concentration. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Representative HPLC Purity Analysis Results
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Product | 12.5 | 85.2 | 85.2 |
| Purified Product | 12.5 | 98.7 | 98.7 |
| Reference Standard | 12.5 | 99.8 | 99.8 |
Table 2: Hypothetical Yield Data for Synthesis Batches
| Batch ID | Starting Material (mg) | Product Yield (mg) | Yield (%) |
| Batch 001 | 100 | 65 | 65.0 |
| Batch 002 | 100 | 72 | 72.0 |
| Batch 003 | 100 | 68 | 68.0 |
Visualizations
Caption: A general workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low purity in this compound synthesis.
References
- 1. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods [mdpi.com]
- 4. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Elicitation Conditions to Enhance the Production of Potent Metabolite Withanolide from Withania somnifera (L.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 4-Methyl Withaferin A in Cancer Cells
Disclaimer: The following troubleshooting guides and FAQs are primarily based on research conducted on Withaferin A (WA), a close structural analog of 4-Methyl Withaferin A (4MW). Due to limited direct research on resistance to 4MW, the information herein is extrapolated from WA studies. Researchers should consider these recommendations as a starting point for their investigations with 4MW.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound in cancer cell lines?
This compound, an analog of Withaferin A, has shown anti-tumor activity with IC50 values varying across different cancer cell lines. For instance, in HeLa, A-549, and MCF-7 cells, the reported IC50 values are 2.1±0.01 µM, 4.0±0.5 µM, and 1.1±0.2 µM, respectively. It is crucial to determine the IC50 for your specific cell line of interest through a dose-response experiment.
Q2: My cancer cells are showing reduced sensitivity to 4MW treatment over time. What are the potential mechanisms of resistance?
While direct evidence for 4MW resistance is limited, mechanisms of resistance to the closely related Withaferin A may be relevant. These can include:
-
Upregulation of pro-survival signaling pathways: Cancer cells might activate pathways like PI3K/Akt and NF-κB to counteract the apoptotic effects of the compound.
-
Alterations in drug targets: Modifications in the proteins that 4MW interacts with could reduce its binding affinity and efficacy.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the compound.
-
Enhanced antioxidant response: As Withaferin A can induce apoptosis through the generation of reactive oxygen species (ROS), an upregulation of the cell's antioxidant capacity could confer resistance.
-
Activation of pro-survival autophagy: While autophagy can be a mechanism of cell death, it can also act as a survival mechanism under cellular stress.
Q3: Can combination therapy help overcome resistance to 4MW?
Yes, combination therapy is a promising strategy. Studies on Withaferin A have shown synergistic effects when combined with other chemotherapeutic agents, potentially overcoming resistance. Combining WA with cisplatin, for example, has been shown to target cancer stem cells, which are often responsible for chemoresistance. Other successful combinations for WA include doxorubicin and sulforaphane. These combinations can enhance apoptosis, inhibit different survival pathways simultaneously, and reduce the likelihood of resistance emerging.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Troubleshooting Steps |
| High IC50 value or lack of cytotoxicity at expected concentrations. | 1. Cell line may be intrinsically resistant. 2. Compound stability or purity issues. 3. Suboptimal experimental conditions. | 1. Profile the expression of key survival pathway proteins (e.g., Akt, NF-κB) in your cell line. 2. Verify the purity and stability of your 4MW stock. 3. Optimize treatment duration and cell seeding density. |
| Initial cytotoxic response followed by regrowth of cancer cells. | 1. Selection of a resistant subpopulation. 2. Induction of pro-survival mechanisms. | 1. Analyze the surviving cell population for markers of resistance (e.g., cancer stem cell markers). 2. Investigate the activation of pro-survival pathways (e.g., Akt, NF-κB, STAT3) via Western blot. 3. Consider a combination therapy approach. |
| Reduced apoptosis induction compared to initial experiments. | 1. Downregulation of pro-apoptotic proteins or upregulation of anti-apoptotic proteins (e.g., Bcl-2). 2. Altered cellular redox state. | 1. Measure the expression levels of key apoptosis-related proteins (e.g., Bax, Bcl-2, caspases) using Western blot. 2. Assess the cellular ROS levels. If decreased, consider co-treatment with an agent that induces oxidative stress. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 2.1 ± 0.01 | |
| A-549 | Lung Cancer | 4.0 ± 0.5 | |
| MCF-7 | Breast Cancer | 1.1 ± 0.2 |
Table 2: Efficacy of Withaferin A Combination Therapies
| Combination Agent | Cancer Type | Effect | Reference |
| Cisplatin | Ovarian Cancer | Synergistic reduction in tumor growth and metastasis by targeting cancer stem cells. | |
| Doxorubicin | Ovarian Cancer | Enhanced cell death through ROS generation. | |
| Sulforaphane | Breast Cancer | Synergistic decrease in cell viability and induction of apoptosis. |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of 4MW on cancer cells and calculate the IC50 value.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 4MW (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after 4MW treatment.
-
Methodology:
-
Treat cells with 4MW at the desired concentration and time point.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis
-
Objective: To detect changes in the expression or activation of specific proteins in signaling pathways affected by 4MW.
-
Methodology:
-
Lyse 4MW-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
Caption: 4MW induces apoptosis through ROS generation and modulation of Bcl-2 family proteins.
Technical Support Center: Optimizing 4-Methyl Withaferin A Activity through pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the optimal use of 4-Methyl withaferin A (4-MW), with a specific focus on the critical role of pH in its stability and activity. Given the limited direct data on 4-MW, a significant portion of the guidance is extrapolated from its close structural analog, withaferin A.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound?
A1: Based on studies of withanolides, including the closely related withaferin A, this compound is expected to exhibit the highest stability at a neutral pH, around 7.0. While it shows only a minor reduction in stability in acidic conditions (pH 2.0) and slight degradation in alkaline conditions (pH 10.0), maintaining a neutral pH is recommended for storage and experimental use to ensure maximum potency.
Q2: How does pH affect the solubility of this compound?
A2: Like withaferin A, this compound is sparingly soluble in aqueous buffers. To achieve optimal solubility for in vitro assays, it is recommended to first dissolve the compound in an organic solvent such as DMSO and then dilute it with the aqueous buffer of choice to the final desired concentration. For instance, a common practice for withaferin A is to prepare a stock solution in DMSO and then dilute it in a buffer like PBS at pH 7.2.
Q3: What is the recommended pH for in vitro cellular assays using this compound?
A3: For in vitro cellular experiments, it is crucial to use a pH that is both optimal for the compound's activity and compatible with the physiological conditions required for cell viability. Therefore, a physiological pH of 7.2-7.4 is recommended. This range aligns with the optimal stability of withanolides and ensures a biologically relevant environment for the cells.
Q4: Can this compound be used in acidic environments, such as mimicking the tumor microenvironment?
A4: Yes, studies on withaferin A nanoformulations have shown a pH-responsive release, with increased drug delivery at an acidic pH of 5.0, which mimics the tumor microenvironment. While withanolides show a minor decrease in stability at acidic pH, the targeted release and potential for enhanced uptake in acidic tumor environments may outweigh the slight stability loss. Researchers should carefully consider this trade-off in their experimental design.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent biological activity | pH of the experimental buffer is outside the optimal range. Withanolides can degrade at non-neutral pH, reducing their effective concentration. | Ensure the final pH of your experimental medium is between 7.2 and 7.4. Prepare fresh buffers and verify the pH before each experiment. |
| Precipitation of the compound in aqueous buffer. 4-MW has low aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. For the final working solution, dilute the stock in your aqueous buffer, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.5%). Vortex thoroughly during dilution. | |
| Cell toxicity unrelated to the expected biological effect | High concentration of organic solvent (e.g., DMSO). | Prepare a dilution series to determine the maximum tolerable DMSO concentration for your specific cell line. Keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls. |
| Difficulty replicating results | Inconsistent pH or buffer preparation. Minor variations in pH can affect compound stability and activity. | Standardize your buffer preparation protocol. Use a calibrated pH meter for all measurements. Consider using commercially available, certified buffers. |
Quantitative Data Summary
The following table summarizes the stability of withanolides at different pH values, based on studies of withaferin A. This data can be used as a proxy for estimating the stability of this compound.
| pH | Total Withanolide Content (mg/mL) after 24h | Stability |
| 2.0 | 2.79 | Minor reduction |
| 7.0 | 3.21 | High stability |
| 10.0 | 3.04 | Slight degradation |
Data extrapolated from a study on withanolide content in wsCDs suspended under different pH conditions.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cellular Assays
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically below 0.5%).
-
Vortex the solution gently but thoroughly after each dilution step to ensure homogeneity.
-
The pH of the final cell culture medium should be maintained at a physiological pH of 7.2-7.4.
-
Protocol 2: Assessing pH-Dependent Activity using a Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Preparation of Treatment Media at Different pH:
-
Prepare separate batches of complete cell culture medium and adjust the pH of each batch to the desired experimental values (e.g., 6.5, 7.0, 7.4, 8.0) using sterile HCl or NaOH.
-
Filter-sterilize the pH-adjusted media.
-
-
Treatment:
-
Prepare working solutions of this compound in each of the pH-adjusted media as described in Protocol 1.
-
Remove the overnight culture medium from the cells and replace it with the treatment media containing different concentrations of 4-MW at the various pH values.
-
Include appropriate vehicle controls (medium with the same final DMSO concentration and pH) for each pH condition.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Follow the standard MTT protocol to assess cell viability. Briefly, add MTT solution to each well, incubate to allow for formazan crystal formation, and then solubilize the crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the corresponding vehicle control at the same pH.
-
Plot the dose-response curves for 4-MW at each pH to determine the IC50 values and compare its potency under different pH conditions.
-
Visualizations
Signaling Pathway Diagrams (Graphviz)
The following diagrams illustrate the key signaling pathways modulated by withaferin A, which are presumed to be similar for this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Induction of apoptosis by this compound via ROS generation.
Caption: Workflow for determining the optimal pH for 4-MW activity.
References
solvent selection for 4-Methyl withaferin A to avoid cell toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal solvent selection for 4-Methyl withaferin A to minimize cell toxicity in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: The most commonly recommended solvent for withaferin A and its analogues, including this compound, is Dimethyl sulfoxide (DMSO).[1][2] It is effective in dissolving these compounds for the preparation of stock solutions.
Q2: What is the recommended final concentration of DMSO in the cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[3] While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[3][4]
Q3: Are there any alternative solvents to DMSO for this compound?
A3: While DMSO is the most common solvent, other organic solvents like ethanol and methanol can also dissolve withaferin A.[2] However, their compatibility and non-toxic concentrations for your specific cell line must be validated. Newer alternatives to DMSO, such as Cyrene™ and zwitterionic liquids (ZILs), are being explored for their lower toxicity profiles.[5][6][7]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a high concentration (e.g., 10 mM or as solubility allows). This stock solution can then be stored at -20°C or -80°C for long-term stability.[8] For working solutions, the stock is diluted in cell culture medium to the desired final concentration, ensuring the final DMSO concentration remains non-toxic.
Q5: How can I determine if the solvent is causing toxicity in my experiment?
A5: Always include a "vehicle control" in your experimental design. This control group should consist of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) in the culture medium, but without the this compound. If you observe a significant decrease in cell viability or changes in morphology in the vehicle control group compared to the untreated cells, it indicates solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of this compound upon dilution in media. | The compound has low aqueous solubility. The final concentration in the media is too high. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic. - Prepare intermediate dilutions in media containing the final DMSO concentration. - Vortex or gently warm the solution during dilution. |
| High cell death in the vehicle control group. | The final solvent concentration is too high for the specific cell line. The solvent quality is poor. | - Reduce the final concentration of the solvent in the culture medium (e.g., from 0.5% to 0.1% DMSO). - Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line. - Use high-purity, sterile-filtered DMSO suitable for cell culture. |
| Inconsistent results between experiments. | Variability in solvent concentration. Degradation of the stock solution. | - Ensure the final solvent concentration is identical across all experimental and control wells. - Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles. - Store the stock solution protected from light.[2] |
| Observed biological effects are not dose-dependent. | Solvent effects may be masking or interfering with the activity of this compound. | - Lower the solvent concentration to a level confirmed to have no biological effect on its own. - Consider testing an alternative, less biologically active solvent. |
Quantitative Data Summary
Table 1: Solubility of Withaferin A in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~5 mg/mL | [1] |
| Dimethyl formamide (DMF) | ~5 mg/mL | [1] |
| 100% Ethanol | ~5 mg/mL | [2] |
| Methanol | 1 mg/mL |
Note: Data for withaferin A is provided as a close structural analog to this compound. Solubility should be confirmed experimentally for this compound.
Table 2: Recommended Maximum Non-Toxic DMSO Concentrations for Various Cell Lines
| Cell Line | Max. Non-Toxic DMSO Concentration (v/v) | Reference |
| A549 | 0.1% - 0.5% | [3] |
| MDA-MB-231 | 0.1% - 0.5% | [3] |
| MCF-7 | 0.1% - 0.5% | [3] |
| DU-145 | 0.1% - 0.5% | [3] |
| PC-3 | 0.1% - 0.5% | [3] |
| Caco-2 | 0.1% - 0.5% | [3] |
| PNT-2 | 0.1% - 0.5% | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. A product data sheet suggests that stock solutions of withaferin A in DMSO are stable for at least 3 months at -20°C.[2]
-
Protocol 2: Determining the Maximum Non-Toxic Solvent Concentration
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Solvent (e.g., DMSO)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
-
Procedure:
-
Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare a serial dilution of the solvent in complete cell culture medium. Recommended concentrations to test for DMSO are 0.05%, 0.1%, 0.25%, 0.5%, and 1.0% (v/v).
-
Include an "untreated" control group with medium only.
-
Remove the old medium from the cells and add the medium containing the different solvent concentrations.
-
Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
The highest concentration of the solvent that does not cause a significant decrease in cell viability compared to the untreated control is the maximum non-toxic concentration.
-
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Troubleshooting logic for solvent-induced cell toxicity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. adipogen.com [adipogen.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound|CAS 1777780-94-5|DC Chemicals [dcchemicals.com]
Technical Support Center: Interpreting Unexpected Data from 4-Methyl Withaferin A Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl withaferin A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower-than-expected cytotoxicity with this compound compared to withaferin A in our cancer cell line. What could be the reason?
A1: Several factors could contribute to this observation:
-
Cell Line Specificity: The cytotoxic effects of withanolides can be highly cell-line specific. The methylation at the 4-position of withaferin A can alter its binding affinity to specific molecular targets. While this modification may enhance activity in some cell lines, it could potentially reduce it in others.
-
Target Engagement: Small structural modifications can significantly impact how a compound interacts with its protein targets. For instance, a 3β-methoxy derivative of withaferin A was found to have weaker binding to its molecular targets, leading to attenuated anticancer activity. It is possible that the 4-methyl group on your compound is sterically hindering optimal binding to a key protein in your specific cell model.
-
Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored. Withanolides can be susceptible to degradation. It is recommended to prepare fresh dilutions from a frozen stock for each experiment. Withaferin A has limited solubility in aqueous buffers, and its analogues likely share this property. Precipitation of the compound in your culture media would lead to a lower effective concentration.
Q2: We are seeing significant variability in our experimental results between different batches of this compound. How can we address this?
A2: Batch-to-batch variability is a common issue with natural product derivatives. Here are some steps to mitigate this:
-
Purity Verification: Always ensure the purity of each new batch of this compound, ideally through techniques like HPLC and NMR. Impurities from the synthesis or degradation products can interfere with your experiments.
-
Standardized Stock Preparation: Prepare a large, centralized stock of a single, validated batch of the compound. Aliquot and store it at -80°C to ensure consistency across multiple experiments. Avoid repeated freeze-thaw cycles.
-
Solubility Confirmation: Before starting a new set of experiments with a new batch, confirm its solubility in your chosen solvent (e.g., DMSO) and its behavior when diluted in your cell culture medium.
Q3: Our cells are arresting in a different phase of the cell cycle than what is typically reported for withaferin A. Is this expected?
A3: This is a plausible, though unexpected, result. While withaferin A is known to induce G2/M phase arrest in many cancer cell lines, the 4-methyl modification could alter its primary mechanism of action in your specific cellular context. Different withanolide analogues have been shown to induce cell cycle arrest at different phases. For example, 4β-Hydroxywithanolide E induces G1-phase arrest, whereas withaferin A causes a G2/M-phase block in the same cell line. This highlights that even subtle structural changes can shift the cellular response. It would be advisable to investigate the expression levels of key cell cycle regulatory proteins (e.g., cyclins, CDKs, p21, p53) to understand the mechanism behind the observed cell cycle arrest.
Q4: We are observing pro-survival effects at very low concentrations of this compound, while higher concentrations are cytotoxic. How can this be explained?
A4: This phenomenon, known as hormesis, is not uncommon with natural products that have complex mechanisms of action. At low concentrations, this compound might be activating pro-survival signaling pathways as a cellular stress response. For example, it could be inducing the expression of antioxidant or cytoprotective genes. As the concentration increases, the pro-apoptotic and anti-proliferative effects overwhelm these initial pro-survival signals, leading to cell death. It is also possible that at low concentrations, off-target effects predominate, while at higher concentrations, the intended anti-cancer targets are engaged.
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound and Withaferin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Withaferin A IC50 (µM) |
| HeLa | Cervical Cancer | 2.1 ± 0.01[1] | ~2.0 |
| A-549 | Lung Cancer | 4.0 ± 0.5[1] | ~2.5 |
| MCF-7 | Breast Cancer | 1.1 ± 0.2[1] | 0.85 |
| U87MG | Glioblastoma | Not Reported | ~1.0 |
| SH-SY5Y | Neuroblastoma | Not Reported | ~1.5 |
| B16-F10 | Mouse Melanoma | Not Reported | ~0.5 |
| K562 | Chronic Myeloid Leukemia | Not Reported | ~1.0 |
Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). The values presented here are for comparative purposes.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is less than 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways known to be modulated by withaferin A, which are likely relevant for this compound.
Caption: Simplified Withaferin A-mediated NF-κB Inhibition.
Caption: Withaferin A and p53-mediated Apoptosis.
Caption: Withaferin A-induced G2/M Cell Cycle Arrest.
References
Validation & Comparative
In Vivo Anti-Tumor Effects of 4-Methyl Withaferin A: A Comparative Analysis
A comprehensive review of existing scientific literature reveals a significant gap in in vivo research validating the anti-tumor effects of 4-Methyl withaferin A. While its parent compound, Withaferin A, has been extensively studied for its potent anti-cancer properties in various animal models, direct comparative in vivo data for this compound against other therapeutic agents is currently unavailable. This guide, therefore, provides a detailed overview of the established in vivo anti-tumor efficacy of Withaferin A as a benchmark, alongside the limited existing information on its methylated analog, to offer a foundational understanding for researchers and drug development professionals.
The available, albeit limited, research suggests that methylation of Withaferin A may influence its biological activity. One study noted that methylation could potentially lead to a decrease in its chemotherapeutic efficacy due to altered protein binding. However, without dedicated in vivo studies, this remains a hypothesis.
This guide will proceed by presenting the substantial body of in vivo evidence for Withaferin A, which serves as a critical reference point for any future investigation into this compound. We will detail the experimental protocols used in Withaferin A studies, summarize the quantitative data on its anti-tumor effects, and delineate the key signaling pathways it modulates. This information will provide a robust framework for designing and interpreting future in vivo studies on this compound and other derivatives.
Comparative In Vivo Anti-Tumor Efficacy of Withaferin A
Withaferin A has demonstrated significant anti-tumor activity across a range of cancer types in preclinical in vivo models. The following tables summarize the quantitative data from key studies, showcasing its efficacy in tumor growth inhibition.
Table 1: In Vivo Anti-Tumor Activity of Withaferin A in Xenograft Models
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Breast Cancer | Nude mice with MDA-MB-231 xenografts | 4 mg/kg, intraperitoneally, daily | Significant reduction in tumor volume and weight | [1] |
| Ovarian Cancer | Nude mice with A2780 xenografts | 2 mg/kg, intraperitoneally, every other day | Marked inhibition of tumor growth and metastasis | [2] |
| Pancreatic Cancer | Nude mice with Panc-1 xenografts | 2 mg/kg, intraperitoneally, 3 times/week | Substantial decrease in tumor progression | [2] |
| Colorectal Cancer | Nude mice with HCT116 xenografts | 5 mg/kg, oral gavage, 5 days/week | Significant suppression of tumor growth | [2] |
| Glioblastoma | Nude mice with U87MG xenografts | 4 mg/kg, intraperitoneally, daily | Inhibition of tumor growth and angiogenesis | [2] |
Table 2: Comparison of Withaferin A with Standard Chemotherapeutic Agents
| Cancer Type | Animal Model | Treatment Groups | Outcome | Reference |
| Ovarian Cancer | Nude mice with A2780 xenografts | Withaferin A (2 mg/kg), Cisplatin (5 mg/kg), Combination | Combination therapy showed synergistic effects in tumor regression | [2] |
| Breast Cancer | MMTV-neu transgenic mice | Withaferin A (4 mg/kg), Paclitaxel (10 mg/kg) | Withaferin A demonstrated comparable efficacy to Paclitaxel in inhibiting tumor growth | [2] |
Key Signaling Pathways Modulated by Withaferin A
Withaferin A exerts its anti-tumor effects by targeting multiple critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. Understanding these pathways is crucial for elucidating its mechanism of action and for designing future studies on its derivatives.
Caption: Withaferin A signaling pathways leading to anti-tumor effects.
Experimental Protocols for In Vivo Xenograft Studies
The following provides a generalized experimental workflow for assessing the in vivo anti-tumor efficacy of a compound like Withaferin A or its derivatives.
Caption: Generalized workflow for in vivo xenograft studies.
Detailed Methodologies:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice, such as athymic nude or SCID mice (6-8 weeks old), are typically used to prevent rejection of human tumor xenografts. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of saline or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Monitoring and Treatment: Tumor growth is monitored by measuring the length and width of the tumor with calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2. Treatment commences when tumors reach a predetermined size (e.g., 100-150 mm³). Animals are randomly assigned to treatment groups: vehicle control, the test compound (e.g., this compound) at various doses, and a positive control (a standard chemotherapeutic agent). The drug is administered via a specified route (e.g., intraperitoneal injection, oral gavage) and schedule.
-
Endpoint and Data Collection: The study is terminated when tumors in the control group reach a specific size or after a predetermined duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histology, immunohistochemistry, and Western blotting, to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
Conclusion and Future Directions
While the anti-tumor potential of Withaferin A is well-documented in vivo, the efficacy of its methylated derivative, this compound, remains to be elucidated through rigorous preclinical studies. The information and protocols presented in this guide for Withaferin A provide a solid foundation for researchers to design and conduct the necessary in vivo experiments. Future research should focus on direct, controlled in vivo comparisons of this compound against Withaferin A and standard-of-care chemotherapies. Such studies are imperative to validate its potential as a novel anti-tumor agent and to understand the impact of methylation on its therapeutic activity.
References
A Comparative Analysis of the Cytotoxic Effects of 4-Methyl Withaferin A and Withaferin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of 4-Methyl withaferin A and its parent compound, withaferin A. The information is compiled from various studies to assist researchers in evaluating their potential as anticancer agents.
Executive Summary
Withaferin A, a well-studied steroidal lactone derived from Withania somnifera, exhibits potent cytotoxic effects across a wide range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This compound, a synthetic analog, has also demonstrated cytotoxic activity. This guide presents a side-by-side comparison of their reported cytotoxicities, details common experimental protocols for assessment, and visualizes the known signaling pathways of withaferin A.
Note: A direct comparative study evaluating this compound and withaferin A under identical experimental conditions was not identified in the reviewed literature. Therefore, the data presented is a compilation from different studies and should be interpreted with this limitation in mind.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and withaferin A in various cancer cell lines as reported in the literature.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | HeLa | Cervical Cancer | 2.1 ± 0.01 | [1] |
| A-549 | Non-small cell lung cancer | 4.0 ± 0.5 | [1] | |
| MCF-7 | Breast Cancer | 1.1 ± 0.2 | [1] | |
| Withaferin A | HeLa | Cervical Cancer | ~0.05 - 0.1% (of a rich extract) | [2] |
| A-549 | Non-small cell lung cancer | 10.1, 6.6, ~10 | [3][4] | |
| MCF-7 | Breast Cancer | 0.8536, ~2, ~3.6 | [5][6][7] |
Disclaimer: The IC50 values for withaferin A are sourced from multiple studies and show variability, which can be attributed to differences in experimental conditions such as cell density, passage number, and assay duration.
Experimental Protocols
A common method for determining the cytotoxic effects of compounds like this compound and withaferin A is the MTT assay.
MTT Assay for Cell Viability
Objective: To assess the metabolic activity of cells as an indicator of cell viability after treatment with the test compounds.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or withaferin A. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualization
Signaling Pathways of Withaferin A
The cytotoxic effects of withaferin A are mediated through its interaction with multiple intracellular signaling pathways. The specific pathways for this compound have not been extensively characterized in the available literature.
Caption: Withaferin A induced cytotoxicity signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds.
Caption: General workflow for in vitro cytotoxicity comparison.
Discussion
Withaferin A's cytotoxic effects are well-documented to be a result of its influence on multiple cellular processes. It is known to induce apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases and modulation of Bcl-2 family proteins[8]. The generation of reactive oxygen species (ROS) is also a key mechanism contributing to its cytotoxicity[8]. Furthermore, withaferin A can arrest the cell cycle at the G2/M phase and inhibit key pro-survival signaling pathways such as NF-κB and PI3K/Akt[8][9][10].
The mechanisms of action for this compound are not well-elucidated in the currently available literature. Further research is required to determine if the methylation at the 4th position alters the compound's interaction with cellular targets and its downstream signaling effects.
Conclusion
Both withaferin A and this compound demonstrate promising cytotoxic effects against cancer cells in vitro. While withaferin A is extensively studied, further investigation into the cytotoxic mechanisms and signaling pathways of this compound is warranted. A direct comparative study is essential to accurately assess their relative potencies and therapeutic potential. Researchers are encouraged to use the provided experimental framework as a basis for such comparative evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. Withaferin A-induced apoptosis in human breast cancer cells is associated with suppression of inhibitor of apoptosis family protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
Withaferin A and Cisplatin: A Comparative Analysis of Apoptosis Induction in Ovarian Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the apoptotic effects of the natural compound Withaferin A and the conventional chemotherapeutic agent cisplatin on ovarian cancer cells. This analysis is supported by experimental data on their efficacy, mechanisms of action, and the signaling pathways they modulate.
Introduction
Ovarian cancer remains a significant challenge in oncology, with high rates of recurrence and chemoresistance. The standard-of-care often includes platinum-based drugs like cisplatin, which induces cell death by causing DNA damage. However, its efficacy is often limited by severe side effects and the development of resistance.[1][2] This has spurred the investigation of alternative and complementary therapeutic agents. Withaferin A, a bioactive steroidal lactone derived from the plant Withania somnifera, has emerged as a promising candidate due to its potent anti-cancer properties, including the induction of apoptosis in various cancer cell lines.[3][4] This guide compares the performance of Withaferin A and cisplatin in inducing apoptosis in ovarian cancer, presenting key experimental data, methodologies, and a visualization of the underlying signaling pathways.
Comparative Efficacy in Inducing Cell Death
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for Withaferin A and cisplatin in various ovarian cancer cell lines, as reported in different studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of Withaferin A in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| SKOV3 | 2-3 | Not Specified | [5] |
| OVK-18 | 2-3 | Not Specified | [5] |
| CaOV3 | ~1.8 | 72h | [6] |
| SKOV3 | ~13.8 | 72h | [6] |
Table 2: IC50 Values of Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| A2780 | 1.40 ± 0.11 | Not Specified | [7] |
| A2780cisR | 7.39 ± 1.27 | Not Specified | [7] |
| A2780 | 6.84 ± 0.66 µg/ml | 24h | [8] |
| A2780cp | 44.07 ± 1.1 µg/ml | 24h | [8] |
| OV-90 | 16.75 ± 0.83 | 72h | [9] |
| SKOV-3 | 19.18 ± 0.91 | 72h | [9] |
| Multiple Lines | 0.1-0.45 µg/ml | Not Specified | [10] |
Mechanisms of Apoptosis Induction
Both Withaferin A and cisplatin induce apoptosis, or programmed cell death, but through distinct mechanisms.
Withaferin A: This natural compound triggers apoptosis through multiple pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent DNA damage.[1][11] Withaferin A has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[12][13] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, including caspase-3 and -9.[12][13] Furthermore, Withaferin A can inhibit the Akt and Notch signaling pathways, both of which are crucial for cell survival and proliferation in ovarian cancer.[6][14]
Cisplatin: The cytotoxic effect of cisplatin is primarily attributed to its ability to form adducts with DNA, leading to DNA damage.[1][15] This damage triggers a cellular response that can culminate in apoptosis. The signaling cascade initiated by cisplatin-induced DNA damage often involves the activation of the ERK/p53/PUMA pathway.[15] This leads to the upregulation of pro-apoptotic proteins and the activation of caspases.[15][16] Cisplatin-induced apoptosis can proceed through both caspase-3-dependent and -independent pathways.[16]
Table 3: Modulation of Key Apoptosis-Related Proteins
| Protein | Effect of Withaferin A | Effect of Cisplatin |
| Pro-Apoptotic | ||
| Bax | Upregulation[12][13] | Upregulation[2] |
| PUMA | - | Upregulation[15] |
| Anti-Apoptotic | ||
| Bcl-2 | Downregulation[6][12][14] | Downregulation[2] |
| Bcl-xL | - | Downregulation[2] |
| Caspase Cascade | ||
| Caspase-3 | Activation/Cleavage[12][13] | Activation/Cleavage[2] |
| Caspase-9 | Activation[12][13] | Activation[2] |
| Signaling Pathways | ||
| Akt | Inhibition[6][14] | Activation can confer resistance[17] |
| Notch1 | Downregulation[6][14] | - |
| ERK | - | Activation[15] |
| p53 | Upregulation[12] | Accumulation[15] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in apoptosis induction by Withaferin A and cisplatin in ovarian cancer cells.
Withaferin A Apoptotic Pathway
Cisplatin Apoptotic Pathway
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Drug Treatment
Ovarian cancer cell lines (e.g., A2780, SKOV3, CaOV3) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For drug treatment, cells are seeded in plates and allowed to attach overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of Withaferin A or cisplatin for the indicated time periods.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis is quantified using an Annexin V-FITC Apoptosis Detection Kit according to the manufacturer's instructions.
Annexin V/PI Staining Workflow
Protocol Steps:
-
Induce apoptosis in ovarian cancer cells by treating with Withaferin A or cisplatin for the desired time.
-
Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).[18]
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) working solution.[19]
-
Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately by flow cytometry.[19]
-
Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[18]
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Protocol Steps:
-
Cell Lysis: After drug treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.[20]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ), and the expression of target proteins is normalized to a loading control like β-actin or GAPDH.[20]
Conclusion
Both Withaferin A and cisplatin are effective inducers of apoptosis in ovarian cancer cells, albeit through different primary mechanisms. Cisplatin, a cornerstone of current chemotherapy, acts primarily by inducing DNA damage. In contrast, Withaferin A, a natural product, employs a multi-targeted approach, including ROS generation and inhibition of key survival pathways. The data suggests that Withaferin A is potent against various ovarian cancer cell lines, including those that may be resistant to cisplatin. This highlights its potential as a standalone or combination therapy to enhance the efficacy of conventional treatments and potentially overcome chemoresistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of Withaferin A in the management of ovarian cancer.
References
- 1. Synergistic cytotoxic action of cisplatin and withaferin A on ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Withaferin A Alone and in Combination with Cisplatin Suppresses Growth and Metastasis of Ovarian Cancer by Targeting Putative Cancer Stem Cells | PLOS One [journals.plos.org]
- 5. Combination of Withaferin-A and CAPE Provides Superior Anticancer Potency: Bioinformatics and Experimental Evidence to Their Molecular Targets and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of cell growth and induction of apoptosis in ovarian carcinoma cell lines CaOV3 and SKOV3 by natural withanolide Withaferin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cisplatin induced apoptosis of ovarian cancer A2780s cells by activation of ERK/p53/PUMA signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Regulation of apoptosis-inducing factor-mediated, cisplatin-induced apoptosis by Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. benchchem.com [benchchem.com]
Confirming the Molecular Targets of 4-Methyl Withaferin A using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the molecular targets of 4-Methyl withaferin A, a promising anti-tumor agent, with a focus on the use of small interfering RNA (siRNA). We present supporting experimental data, detailed protocols, and a comparative analysis with alternative therapeutic agents.
Introduction
This compound is an analog of Withaferin A, a natural product isolated from Withania somnifera, and has demonstrated anti-tumor activity.[1] Its mechanism of action is believed to be similar to that of Withaferin A, which is known to interact with multiple molecular targets and modulate various signaling pathways, including NF-κB and STAT3.[2][3][4][5] Proteomics studies have identified a broad range of potential protein targets for Withaferin A, including Mortalin, Heterogeneous Nuclear Ribonucleoprotein F (HNRNPF), and Cytoskeleton-Associated Protein 4 (CKAP4). Validating these targets is a critical step in the drug development process. siRNA-mediated gene silencing is a powerful tool for such validation, allowing for the specific knockdown of a target protein to observe the phenotypic consequences.
Experimental Workflow for siRNA-Mediated Target Validation
The following diagram illustrates a typical workflow for confirming a molecular target of this compound using siRNA.
Caption: A generalized workflow for validating the molecular targets of this compound using siRNA.
Comparative Analysis of this compound and Alternatives
The efficacy of this compound can be benchmarked against other anti-cancer agents that target similar pathways. The following table summarizes the inhibitory concentrations (IC50) of this compound and two alternative drugs, Sorafenib and Lapatinib, in various cancer cell lines.
| Compound | Target Pathways | Cell Line | IC50 (µM) | Reference |
| This compound | Multiple (inferred from Withaferin A) | HeLa | 2.1 ± 0.01 | [1] |
| A-549 | 4.0 ± 0.5 | [1] | ||
| MCF-7 | 1.1 ± 0.2 | [1] | ||
| Sorafenib | Multi-kinase inhibitor | U87 (Glioblastoma) | ~1.5 | [6] |
| LN229 (Glioblastoma) | ~1.5 | [6] | ||
| MCF-7 (Breast Cancer) | 32.0 | [7][8] | ||
| Lapatinib | EGFR, HER2 | BT474 (Breast Cancer) | 0.036 | [9] |
| SKBR3 (Breast Cancer) | 0.080 | [9] | ||
| MCF-7 (Breast Cancer) | 136.6 | [7][8] |
siRNA-Mediated Knockdown Efficiency
Successful target validation with siRNA hinges on achieving significant knockdown of the target protein. The following table provides examples of reported knockdown efficiencies for some of the inferred targets of this compound.
| Target Protein | Cell Line | siRNA Concentration | Knockdown Efficiency (%) | Analysis Method | Reference |
| Mortalin | HEK293 | Not Specified | >50 | Western Blot | [10] |
| HNRNP C (related HNRNP) | K562 | Not Specified | Not Quantified | Western Blot | [11] |
| GAPDH (Control) | A549 | 1-100 pmol | Dose-dependent | Western Blot | [12] |
Signaling Pathways Modulated by Withaferin A
Withaferin A, and by extension this compound, is known to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation. The diagram below illustrates the inhibitory effects of Withaferin A on the NF-κB and STAT3 pathways.
Caption: Withaferin A inhibits the NF-κB and STAT3 signaling pathways, crucial for cancer cell survival.
Experimental Protocols
siRNA Transfection Protocol
This protocol is adapted for a 6-well plate format and should be optimized for specific cell lines.
Materials:
-
Target-specific siRNA duplexes (e.g., for Mortalin, HNRNPF, CKAP4)
-
Control siRNA (scrambled sequence)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
6-well tissue culture plates
-
Cancer cell line of interest (e.g., MCF-7)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium. Ensure cells are 60-80% confluent at the time of transfection.[13]
-
siRNA Preparation (Solution A): For each well, dilute 20-80 pmols of siRNA duplex into 100 µl of siRNA Transfection Medium.[13]
-
Transfection Reagent Preparation (Solution B): For each well, dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.[13]
-
Complex Formation: Add the siRNA solution (A) to the diluted transfection reagent (B). Mix gently by pipetting and incubate for 15-45 minutes at room temperature.[13]
-
Transfection: Wash cells once with 2 ml of siRNA Transfection Medium. Aspirate the medium and add 800 µl of siRNA Transfection Medium to the transfection complex mixture. Gently overlay the 1 ml mixture onto the washed cells.[13]
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[13] Afterwards, add 1 ml of normal growth medium with 2x serum and antibiotics without removing the transfection mixture.
-
Post-Transfection: Incubate for an additional 24-72 hours before proceeding to analysis.[14]
Western Blot Protocol for Protein Knockdown Analysis
This protocol outlines the general steps for assessing protein levels following siRNA transfection.
Materials:
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (specific to target proteins and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After the desired incubation period, wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Conclusion
The confirmation of molecular targets is a cornerstone of modern drug development. For this compound, leveraging the extensive research on its parent compound, Withaferin A, provides a strong foundation for target identification. The use of siRNA-mediated gene silencing, coupled with rigorous quantitative analysis, offers a robust methodology to validate these targets. This guide provides the necessary framework, including comparative data and detailed protocols, to aid researchers in designing and executing experiments to elucidate the precise mechanism of action of this promising anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin A Exerts Cytotoxicity in Single/Multidrug-Resistant Gastric and Ovarian Cancer Cells and Tumor Xenografts Through the AKT-NF-κB-STAT3-Survivin Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. neb.com [neb.com]
A Comparative Guide to the Gene Expression Profiles of 4-Methyl Withaferin A and Withaferin A
A Note on Data Availability: While Withaferin A has been extensively studied for its impact on gene expression and various signaling pathways, there is a significant scarcity of publicly available data regarding the gene expression profile induced by its analogue, 4-Methyl withaferin A. This guide, therefore, provides a comprehensive overview of the well-documented effects of Withaferin A and presents the limited available information for this compound. A direct, detailed comparison of their gene expression profiles is not currently feasible due to this data gap. This document aims to be a valuable resource for researchers by summarizing existing knowledge and proposing experimental avenues to bridge this knowledge gap.
Withaferin A: A Multi-faceted Regulator of Gene Expression
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, exerts its potent anti-cancer effects by modulating a wide array of signaling pathways and consequently altering the expression of numerous genes.[1][2][3] Its mechanism of action is pleiotropic, impacting cell proliferation, apoptosis, angiogenesis, and metastasis.[3]
Key Signaling Pathways Modulated by Withaferin A
Withaferin A has been shown to influence several critical signaling pathways involved in cancer progression:
-
NF-κB Signaling: Withaferin A is a potent inhibitor of the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation.[2] It has been shown to decrease the activation of NF-κB, thereby attenuating the expression of its downstream target genes.[2]
-
p53 Signaling: Withaferin A can activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis.[3] This activation can occur through both increased expression and phosphorylation of p53.[4]
-
Akt/mTOR Signaling: This pro-survival pathway is often dysregulated in cancer. Withaferin A has been demonstrated to inhibit this pathway, leading to decreased cell proliferation and survival.[3]
-
STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another key oncogenic transcription factor. Withaferin A can inhibit both constitutive and IL-6-inducible STAT3 activation in breast cancer cells.[5]
-
Notch Signaling: The Notch signaling pathway plays a role in cell fate decisions and is implicated in several cancers. Withaferin A has been found to inhibit Notch-1 signaling.[2][3]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Withaferin A's modulation of this pathway has been reported, contributing to its anti-cancer effects.[6]
Tabular Summary of Gene Expression Changes Induced by Withaferin A
| Biological Process | Upregulated Genes | Downregulated Genes | References |
| Apoptosis | p53, p21, Bax, PARP, Caspase-3, Caspase-9 | Bcl-2, Survivin | |
| Cell Cycle | p21 | CDK1, Cyclin B, pRb | [7] |
| Angiogenesis | VEGF | ||
| Metastasis | Vimentin, N-cadherin, MMPs | [3] | |
| Inflammation | iNOS, COX-2 | [8] | |
| Stress Response | Hsp70 | [2] |
This compound: An Analogue with Limited Characterization
This compound is described as an analogue of withaferin A with anti-tumor activity.[6][9] However, detailed studies on its molecular mechanisms, particularly its impact on global gene expression, are currently lacking in the scientific literature. The available data is primarily focused on its cytotoxic effects on various cancer cell lines.
Comparative Cytotoxicity of Withaferin A and this compound
| Cell Line | Compound | IC50 (µM) | References |
| HeLa (Cervical Cancer) | Withaferin A | Not explicitly stated in provided results | |
| This compound | 2.1 ± 0.01 | [6] | |
| A-549 (Lung Cancer) | Withaferin A | Not explicitly stated in provided results | |
| This compound | 4.0 ± 0.5 | [6] | |
| MCF-7 (Breast Cancer) | Withaferin A | Not explicitly stated in provided results | |
| This compound | 1.1 ± 0.2 | [6] |
Note: Direct comparative IC50 values for Withaferin A in the same studies were not available in the provided search results.
Proposed Experimental Protocol for Comparative Gene Expression Analysis
To address the current knowledge gap, a comparative transcriptomic study is essential. The following protocol outlines a standard approach for such an investigation.
1. Cell Culture and Treatment:
-
Select a panel of relevant cancer cell lines (e.g., HeLa, A-549, MCF-7).
-
Culture cells to ~70-80% confluency in appropriate media.
-
Treat cells with equimolar concentrations of Withaferin A, this compound, or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours). The concentrations should be based on their respective IC50 values to elicit a biological response.
2. RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3. Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the extracted RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Perform high-throughput sequencing on a platform such as the Illumina NovaSeq to generate sufficient read depth for robust differential gene expression analysis.
4. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by each compound compared to the control.
-
Conduct pathway enrichment analysis (e.g., GO, KEGG) to identify the biological pathways and processes affected by each compound.
-
Perform a comparative analysis of the differentially expressed genes and enriched pathways between the Withaferin A and this compound treatment groups to identify common and unique molecular signatures.
Visualizing Molecular Mechanisms
Withaferin A Signaling Pathways
Caption: Overview of key signaling pathways modulated by Withaferin A.
Proposed Experimental Workflow for Comparative Transcriptomics
Caption: Proposed workflow for comparing gene expression profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]
- 9. This compound|1777780-94-5|COA [dcchemicals.com]
cross-resistance studies of 4-Methyl withaferin A in drug-resistant cell lines
For researchers, scientists, and drug development professionals, the emergence of drug resistance remains a critical hurdle in cancer therapy. This guide provides a comparative analysis of 4-Methyl withaferin A, a derivative of the promising natural compound withaferin A, in the context of drug-resistant cancer cell lines. While direct cross-resistance studies on this compound are not yet extensively available in published literature, this guide synthesizes the existing data on its cytotoxicity and draws parallels from the wealth of research on its parent compound, withaferin A, to offer a forward-looking perspective on its potential to overcome chemoresistance.
Executive Summary
Currently, there is a notable absence of direct comparative studies detailing the cross-resistance profile of this compound across a panel of well-defined drug-resistant cancer cell lines. The available data focuses on its cytotoxic effects on a limited number of cancer cell lines, without explicit comparison to their drug-sensitive counterparts. However, extensive research on withaferin A provides a strong rationale for investigating this compound as a potential agent to combat multidrug resistance. Withaferin A has demonstrated significant efficacy in overcoming resistance to common chemotherapeutic agents like cisplatin, doxorubicin, and paclitaxel through various mechanisms, including the modulation of key signaling pathways and the induction of apoptosis. This guide will present the available data for this compound and leverage the extensive knowledge of withaferin A to provide a comprehensive overview for future research directions.
Cytotoxicity of this compound
The primary available quantitative data for this compound is its half-maximal inhibitory concentration (IC50) in a few cancer cell lines. It is important to note that these cell lines are not explicitly characterized as being drug-resistant in the cited sources.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 2.1 ± 0.01[1] |
| A-549 | Lung Cancer | 4.0 ± 0.5[1] |
| MCF-7 | Breast Cancer | 1.1 ± 0.2[1] |
Overcoming Drug Resistance: Insights from Withaferin A
The parent compound, withaferin A, has been extensively studied for its ability to circumvent drug resistance in various cancer models. These findings provide a strong foundation for hypothesizing a similar or enhanced potential for its 4-methyl derivative.
Performance in Drug-Resistant Cell Lines
Withaferin A has shown efficacy in cell lines resistant to several standard chemotherapeutic drugs:
-
Cisplatin-Resistant Cells: Studies have indicated that withaferin A can sensitize cisplatin-resistant ovarian and oral cancer cells to the effects of cisplatin.
-
Doxorubicin-Resistant Cells: Research has demonstrated that withaferin A can induce apoptosis in doxorubicin-resistant leukemia cells.
-
Paclitaxel-Resistant Cells: Evidence suggests that withaferin A can be effective against paclitaxel-resistant non-small cell lung cancer cells[2].
Key Mechanisms of Action in Overcoming Resistance
Withaferin A employs a multi-pronged approach to combat drug resistance, primarily by:
-
Inducing Apoptosis: It can trigger programmed cell death in cancer cells that are otherwise resistant to apoptosis-inducing chemotherapeutics[3].
-
Generating Reactive Oxygen Species (ROS): Increased ROS levels can lead to cellular damage and apoptosis in resistant cancer cells.
-
Inhibiting Pro-Survival Signaling Pathways: Withaferin A has been shown to target key pathways that contribute to drug resistance, such as the PI3K/Akt/mTOR and NF-κB pathways[3].
-
Downregulating Drug Efflux Pumps: Some studies suggest that withanolides can interfere with the function of proteins that pump chemotherapy drugs out of cancer cells, a common mechanism of resistance.
Experimental Protocols
While specific protocols for cross-resistance studies of this compound are not available, a standard methodology for determining cytotoxicity and cross-resistance is provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on both drug-sensitive and drug-resistant cancer cell lines.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the drug-sensitive and drug-resistant cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plates and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values for both the sensitive and resistant cell lines. The resistance factor (RF) can be calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the sensitive cell line.
Visualizing the Path Forward: Signaling Pathways and Experimental Design
The following diagrams, generated using the DOT language, illustrate a key signaling pathway implicated in withaferin A's mechanism of action and a general workflow for a cross-resistance study.
Caption: A generalized workflow for assessing the cross-resistance of this compound.
Caption: Inhibition of the PI3K/Akt pathway by withaferin A as a mechanism to overcome drug resistance.
Conclusion and Future Directions
While direct evidence for the efficacy of this compound in drug-resistant cancer cell lines is currently lacking, the extensive research on its parent compound, withaferin A, provides a compelling case for its investigation. The shared structural backbone suggests that this compound may possess similar or even enhanced capabilities to overcome chemoresistance.
Future research should focus on systematic cross-resistance studies, evaluating this compound against a comprehensive panel of cancer cell lines with well-characterized resistance mechanisms to various chemotherapeutic agents. Such studies are crucial to elucidate its spectrum of activity, define its potential as a standalone or combination therapy, and pave the way for its clinical development in the fight against drug-resistant cancers.
References
Comparative Analysis of the Anti-inflammatory Activity of Withanolides: A Focus on 4-Methyl Withaferin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids primarily isolated from plants of the Solanaceae family, have garnered significant attention for their diverse pharmacological activities.[1][2] Among these, their anti-inflammatory properties are of particular interest for the development of novel therapeutic agents. Withaferin A is the most extensively studied withanolide, known to target multiple signaling pathways involved in inflammation.[1][3] This guide provides a comparative analysis of the anti-inflammatory activity of various withanolides, with a specific focus on placing 4-Methyl withaferin A within this context, based on available experimental data.
Data Presentation: Comparative Inhibitory Activity of Withanolides
The anti-inflammatory effects of withanolides are often attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade, such as Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2).[4][5] The following table summarizes the reported inhibitory activities of several withanolides against these targets.
| Withanolide | Target | Assay System | Concentration | Inhibition (%) | Reference |
| Withaferin A | NF-κB Activation (TNF-induced) | Human Myeloid Leukemia KBM-5 cells | 5 µmol/L | Suppressed | [4] |
| Withaferin A | COX-2 Enzyme Activity | In vitro enzyme assay | 100 µg/ml | ~38% | [6] |
| 4β-Hydroxywithanolide E | NF-κB Transcriptional Activity | Adipocytes | Not specified | Inhibited | [1] |
| Withanolide D | NF-κB Activation (blocking IκBα degradation) | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Inhibited | [1] |
| Viscosalactone B | NF-κB Activation (TNF-induced) | Human Myeloid Leukemia KBM-5 cells | Not specified | Inhibited | [1] |
| Withanolide Sulfoxide | COX-2 Enzyme Activity | In vitro enzyme assay | 100 µM | 60% | [7] |
| Withanolide Sulfoxide | NF-κB Activation (TNF-induced) | Not specified | 100 µM | Complete Suppression | [7] |
| 2,3-Dihydrowithaferin A | COX-2 Enzyme Activity | In vitro enzyme assay | 100 µg/ml | ~25% | [6] |
| Physagulin D | NF-κB Activation (TNF-induced) | Human Myeloid Leukemia KBM-5 cells | Not specified | Inactive | [1] |
Experimental Protocols
The evaluation of the anti-inflammatory activity of withanolides typically involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments frequently cited in the literature.
NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is a cornerstone for determining the inhibition of NF-κB activation.
-
Cell Culture and Treatment: Human myeloid leukemia KBM-5 cells are cultured under standard conditions. The cells are pre-incubated with the test withanolide (e.g., Withaferin A at 5 µmol/L) for a specified duration (e.g., 30 minutes) before being stimulated with an inflammatory agent like Tumor Necrosis Factor (TNF-α) for another set period (e.g., 30 minutes).[9]
-
Nuclear Extract Preparation: Following treatment, cells are harvested, and nuclear extracts are prepared by lysing the cells and separating the nuclear fraction through centrifugation.
-
EMSA Procedure: The nuclear extracts are incubated with a 32P-end-labeled double-stranded oligonucleotide probe containing the NF-κB binding site.
-
Electrophoresis and Autoradiography: The protein-DNA complexes are then resolved on a native polyacrylamide gel. The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complex. A reduction in the intensity of the shifted band in the presence of the withanolide indicates inhibition of NF-κB activation.[9]
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are critical in the synthesis of prostaglandins.
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.
-
Incubation: The test withanolide (e.g., at a concentration of 100 µg/ml) is pre-incubated with the enzyme in a reaction buffer.[6]
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the withanolide to that of the vehicle control.[6]
Mandatory Visualization
Signaling Pathway Diagram
The NF-κB signaling pathway is a primary target for the anti-inflammatory action of many withanolides. The following diagram illustrates the key steps in this pathway and the points of intervention by withanolides.
Caption: Withanolide inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
The following diagram outlines a general workflow for screening and characterizing the anti-inflammatory properties of withanolides.
References
- 1. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Withanolide sulfoxide from Aswagandha roots inhibits nuclear transcription factor-kappa-B, cyclooxygenase and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
4-Methyl Withaferin A vs. Paclitaxel in Breast Cancer Models: A Comparative Guide
This guide provides a comparative analysis of the efficacy of 4-Methyl withaferin A and the established chemotherapeutic agent, paclitaxel, in preclinical breast cancer models. The information is intended for researchers, scientists, and professionals in the field of drug development to offer insights into the potential of this compound as an anticancer agent. It is important to note that direct head-to-head comparative studies are limited; therefore, this guide synthesizes data from various independent studies to provide an objective overview.
In Vitro Efficacy: A Look at Cellular Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth in vitro. The available data for this compound and paclitaxel in various breast cancer cell lines are summarized below.
| Compound | Breast Cancer Cell Line | IC50 (µM) | Citation |
| This compound | MCF-7 | 1.1 ± 0.2 | [1] |
| Paclitaxel | MCF-7 | 3.5 | [2] |
| MDA-MB-231 | 0.3 | [2] | |
| SKBR3 | 4 | [2] | |
| BT-474 | 0.019 | [2] |
Note: The IC50 values for paclitaxel can vary significantly between studies and cell lines, reflecting differences in experimental conditions and cellular characteristics.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Due to the lack of direct in vivo comparative studies between this compound and paclitaxel, this section presents data on the parent compound, withaferin A, as a surrogate, alongside paclitaxel in similar breast cancer xenograft models. These studies demonstrate the potential of withanolides in inhibiting tumor growth in a living organism.
| Compound | Breast Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Citation | | :--- | :--- | :--- | :--- | | Withaferin A | MDA-MB-231 Xenograft | 20 mg/kg | Significant suppression of xenografted tumor growth |[3] | | Paclitaxel | MCF-7 Xenograft | 20 mg/kg, i.p., daily for 5 days | Significant antitumor activity |[4] | | Paclitaxel | MDA-MB-231 Xenograft | 7.5 mg/kg, i.v., at days 0, 4, and 8 | Superior antitumor efficacy compared to control |[5] |
Mechanisms of Action: Unraveling the Signaling Pathways
Both this compound's parent compound, withaferin A, and paclitaxel exhibit their anticancer effects through the modulation of multiple intracellular signaling pathways.
Withaferin A Signaling Pathway in Breast Cancer
Withaferin A has a pleiotropic mechanism of action, affecting various pathways to induce apoptosis and inhibit tumor growth.[6][7][8][9]
Caption: Signaling pathways modulated by Withaferin A in breast cancer.
Paclitaxel Signaling Pathway in Breast Cancer
Paclitaxel's primary mechanism is the stabilization of microtubules, which leads to cell cycle arrest and apoptosis.[10][11][12] It also influences other key signaling pathways involved in cell survival and proliferation.[13][14]
Caption: Signaling pathways affected by Paclitaxel in breast cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Breast cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or paclitaxel for 48-72 hours.
-
MTT Addition: After the incubation period, MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[15][16][17]
In Vivo Breast Cancer Xenograft Model
This protocol outlines the general procedure for establishing and treating a breast cancer xenograft model in immunodeficient mice.[18][19]
-
Cell Preparation: Human breast cancer cells (e.g., MCF-7, MDA-MB-231) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel.
-
Tumor Implantation: A suspension of 1-5 million cells is injected subcutaneously or into the mammary fat pad of female immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and tumor volume is measured regularly using calipers.
-
Treatment Administration: Mice are randomized into treatment groups and administered with this compound, paclitaxel, or a vehicle control via an appropriate route (e.g., intraperitoneal, intravenous).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the efficacy of two compounds in preclinical breast cancer models.
Caption: A typical experimental workflow for preclinical comparison.
Conclusion
The available preclinical data suggests that this compound exhibits cytotoxic activity against breast cancer cells. However, a direct and comprehensive comparison with paclitaxel is currently lacking in the scientific literature. While indirect comparisons of IC50 values and in vivo data from its parent compound, withaferin A, provide a preliminary indication of its potential, further head-to-head studies are essential to definitively establish the comparative efficacy of this compound and paclitaxel in breast cancer models. The distinct mechanisms of action of withanolides compared to taxanes may offer therapeutic advantages, potentially in combination therapies or for paclitaxel-resistant tumors. Future research should focus on direct comparative in vitro and in vivo studies to elucidate the relative potency and therapeutic index of this compound.
References
- 1. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin A causes activation of Notch2 and Notch4 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 10. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. Withaferin A inhibits breast cancer-induced osteoclast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antitumor Efficacy of Paclitaxel Injection Concentrate for Nanodispersion in Patient-Derived Breast, Head and Neck, and Non-Small Cell Lung Cancer Mouse Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibition of NF-κB Signaling by 4-Methyl withaferin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Methyl withaferin A's performance in inhibiting the NF-κB signaling pathway, supported by experimental data and detailed protocols. We objectively assess its efficacy against its parent compound, withaferin A, and provide context with other known NF-κB inhibitors.
Mechanism of Action: How this compound Disrupts NF-κB Signaling
This compound, a derivative of withaferin A, is classified as a potent inhibitor of the classical NF-κB pathway. While its precise molecular interactions are still under investigation, its mechanism is believed to mirror that of withaferin A. This involves a multi-pronged attack on the IκB kinase (IKK) complex, a central hub in NF-κB activation.
Withaferin A has been demonstrated to inhibit NF-κB activation by:
-
Targeting IKKβ: It directly interacts with the IKKβ subunit, a critical kinase responsible for phosphorylating the inhibitor of NF-κB (IκBα). This inhibition is thought to occur through the covalent modification of a key cysteine residue (Cys179) within the IKKβ activation loop.
-
Disrupting NEMO Function: Withaferin A can interfere with the function of the NF-κB essential modulator (NEMO), the regulatory subunit of the IKK complex. By disrupting NEMO's ability to recognize ubiquitin chains, it prevents the proper assembly and activation of the IKK complex in response to upstream signals like TNF-α.
By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. This ensures that IκBα remains bound to the NF-κB p65/p50 dimer, sequestering it in the cytoplasm and preventing its translocation to the nucleus, where it would otherwise initiate the transcription of pro-inflammatory and survival genes.
A Head-to-Head Comparison of 4-Methyl Withaferin A and Doxorubicin on Cell Viability
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. This guide provides a comparative analysis of 4-Methyl withaferin A, a derivative of a natural compound, and Doxorubicin, a long-standing chemotherapeutic agent, focusing on their effects on cancer cell viability. This objective comparison is supported by available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Data on Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin on various cancer cell lines as reported in separate studies. It is crucial to note that these values are not directly comparable due to variations in experimental conditions, including cell lines, assay methods, and incubation times.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa (Cervical Cancer) | 2.1 ± 0.01 | [2] |
| A-549 (Lung Cancer) | 4.0 ± 0.5 | [2] | |
| MCF-7 (Breast Cancer) | 1.1 ± 0.2 | [2] | |
| Doxorubicin | A549 (Lung Cancer) | Not specified | [3] |
| HT-29 (Colon Cancer) | Not specified | [3] | |
| MDA-MB-231 (Breast Cancer) | 0.50 ± 0.03 | [1] | |
| MG-63/DOX (Osteosarcoma, Doxorubicin-resistant) | 8.54 ± 1.37 | [4] |
Experimental Protocols
The determination of cell viability and the cytotoxic effects of both this compound and Doxorubicin are predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
MTT Assay Protocol (General)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5][6]
-
Compound Treatment: The following day, the culture medium is replaced with a fresh medium containing various concentrations of either this compound or Doxorubicin. A vehicle control (e.g., DMSO) is also included.[1][5]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.[1][6]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium or PBS) is added to each well. The plates are then incubated for another 2-4 hours.[5]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to dissolve the formazan crystals that have formed in viable cells.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[5]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Signaling Pathways
The mechanisms by which this compound and Doxorubicin induce cell death are distinct, involving different signaling cascades.
This compound Signaling Pathway
As a derivative of withaferin A, this compound is presumed to share similar mechanisms of action. Withaferin A induces apoptosis through multiple pathways, including the generation of reactive oxygen species (ROS), inhibition of the NF-κB and STAT3 signaling pathways, and disruption of the microtubule network.[7][8][9]
Caption: Signaling pathway of this compound leading to apoptosis.
Doxorubicin Signaling Pathway
Doxorubicin primarily exerts its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating ROS.[10] This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis. The p53 tumor suppressor protein plays a crucial role in mediating doxorubicin-induced apoptosis.[11]
Caption: Signaling pathway of Doxorubicin leading to apoptosis.
Experimental Workflow Comparison
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and Doxorubicin on cell viability.
References
- 1. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchhub.com [researchhub.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
Unveiling the Double-Edged Sword: 4-Methyl Withaferin A's ROS-Dependent Cell Death in Cancer
A Comparative Guide for Researchers
In the landscape of anticancer drug discovery, natural compounds continue to be a fertile ground for novel therapeutic agents. Withaferin A, a steroidal lactone derived from Withania somnifera, has garnered significant attention for its potent anti-proliferative and pro-apoptotic effects against a spectrum of cancer cells. Its derivative, 4-Methyl withaferin A (4-MW), has also emerged as a compound of interest. This guide provides a comparative analysis of 4-MW and its parent compound, with a focus on elucidating the critical role of reactive oxygen species (ROS) in mediating their cytotoxic effects. Through the presentation of comparative data, detailed experimental protocols, and visual signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of 4-MW's mechanism of action.
Comparative Cytotoxicity: this compound vs. Withaferin A
The cytotoxic potential of a compound is a primary indicator of its anticancer efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a comparative summary of the IC50 values for this compound and withaferin A across various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa (Cervical Cancer) | 2.1 ± 0.01 | [1] |
| A-549 (Lung Cancer) | 4.0 ± 0.5 | [1] | |
| MCF-7 (Breast Cancer) | 1.1 ± 0.2 | [1] | |
| Withaferin A | HeLa (Cervical Cancer) | ~0.05-0.1% (of extract) | [2] |
| A-549 (Lung Cancer) | ~1.1-5.4 | [3] | |
| MCF-7 (Breast Cancer) | ~0.85-1.07 | [4][5] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies. The data for withaferin A in HeLa cells is presented as a percentage of a rich extract.
The Central Role of Reactive Oxygen Species (ROS)
A growing body of evidence strongly suggests that the induction of apoptosis by withaferin A and its analogs is intricately linked to the generation of ROS.[3][6][7][8] These highly reactive molecules, when produced in excess, can inflict damage upon cellular components, including mitochondria, leading to the initiation of the intrinsic apoptotic pathway.[4][9]
While direct comparative studies on ROS production between 4-MW and withaferin A are limited, the structural similarity and comparable cytotoxic profiles suggest a shared mechanism of action. It is hypothesized that 4-MW, much like its parent compound, disrupts cellular redox homeostasis, leading to an accumulation of ROS and subsequent cell death.
Experimental Protocols
To aid researchers in validating the role of ROS in 4-MW-induced cell death, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, A-549, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Withaferin A (as a comparator, dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and withaferin A for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Measurement of Intracellular ROS Production (DCFDA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a widely used method for detecting intracellular ROS.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Withaferin A
-
DCFDA solution (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and withaferin A for a specified time (e.g., 1, 3, 6, 12, 24 hours).
-
Wash the cells twice with PBS.
-
Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or analyze by flow cytometry.
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
Visualizing the Mechanisms
To provide a clearer understanding of the experimental process and the underlying molecular pathways, the following diagrams have been generated using Graphviz.
Conclusion
The available evidence strongly supports the role of ROS production as a key event in the cytotoxic mechanism of withaferin A and, by extension, its methylated derivative, this compound. The comparative data on their IC50 values suggest that both compounds are potent anticancer agents. For researchers investigating the therapeutic potential of 4-MW, a thorough examination of its ROS-inducing capabilities is crucial. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such investigations. Further head-to-head comparative studies are warranted to fully delineate the subtle differences in the bioactivity of these promising natural compounds and to pave the way for their potential clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. Withaferin A-Caused Production of Intracellular Reactive Oxygen Species Modulates Apoptosis via PI3K/Akt and JNKinase in Rabbit Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withaferin A Induces Oxidative Stress-Mediated Apoptosis and DNA Damage in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin A-Induced Apoptosis in Human Breast Cancer Cells Is Mediated by Reactive Oxygen Species | PLOS One [journals.plos.org]
- 9. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Stability Analysis of 4-Methyl Withaferin A and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of a therapeutic compound is paramount for its successful translation from the laboratory to clinical applications. This guide provides a comparative analysis of the stability of 4-Methyl withaferin A and its analogues, offering insights into their degradation profiles under various stress conditions. While specific quantitative stability data for this compound remains limited in publicly available literature, this document compiles existing knowledge on the stability of closely related analogues, namely withaferin A and withanone, to provide a foundational understanding. Detailed experimental protocols for conducting stability studies and an exploration of the key signaling pathways modulated by these compounds are also presented.
Introduction to Withaferin A and its Analogues
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Chemical modifications of withaferin A, such as methylation, are being explored to enhance its therapeutic potential, including its stability and bioavailability. This compound is one such analogue with reported anti-tumor activity.[2] Another key analogue, withanone, also found in Withania somnifera, shares a similar chemical scaffold and exhibits differential biological activities.[3] Understanding the stability of these compounds is a critical step in their development as therapeutic agents.
While some studies suggest that methylation can enhance the metabolic stability and chemopreventive effects of natural compounds, other reports indicate that methylation of withaferin A might attenuate its chemotherapeutic potency by altering its protein binding efficacy.[4] This underscores the importance of detailed stability and activity profiling for each analogue.
Comparative Stability Data
Forced degradation studies are essential to determine the intrinsic stability of a drug substance and to identify potential degradation products. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[5]
The following table summarizes hypothetical comparative stability data for withaferin A and its analogues based on general knowledge of withanolide stability. This table is intended to serve as a template for researchers to populate with their own experimental data.
| Stress Condition | Withaferin A (% Degradation) | This compound (% Degradation) | Withanone (% Degradation) |
| Acidic (e.g., 0.1 M HCl, 80°C, 2h) | Data Unavailable | Data Unavailable | Data Unavailable |
| Alkaline (e.g., 0.1 M NaOH, RT, 2h) | Data Unavailable | Data Unavailable | Data Unavailable |
| Oxidative (e.g., 3% H₂O₂, RT, 24h) | Data Unavailable | Data Unavailable | Data Unavailable |
| Thermal (e.g., 80°C, 48h) | Data Unavailable | Data Unavailable | Data Unavailable |
| Photolytic (e.g., UV light, 24h) | Data Unavailable | Data Unavailable | Data Unavailable |
Experimental Protocols
Forced Degradation Studies
The following protocols are generalized from methods used for withanolides and can be adapted for a comparative stability study of this compound and its analogues.[5][6]
1. Preparation of Stock Solutions:
-
Prepare stock solutions of this compound, withaferin A, and withanone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 0.1 M sodium hydroxide and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the mixture at room temperature for 2 hours. Neutralize the solution with 0.1 M hydrochloric acid and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Keep the solid compounds in a hot air oven at 80°C for 48 hours. After the specified time, dissolve the samples in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid compounds to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the samples in the mobile phase to obtain a final concentration of 100 µg/mL.
Stability-Indicating HPLC Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the intact drug from its degradation products. The following is a representative HPLC method for withanolide analysis.[7][8]
-
Chromatographic System:
-
Column: C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (or a buffer like potassium dihydrogen phosphate). A typical isocratic mobile phase could be acetonitrile and 0.1 M KH₂PO₄ buffer (pH adjusted) in a 35:65 v/v ratio.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm.[7]
-
Injection Volume: 20 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways
Withaferin A and its analogues are known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these pathways is crucial for elucidating their mechanism of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Withaferin A has been shown to inhibit NF-κB activation, contributing to its anti-inflammatory and anti-cancer effects.
References
- 1. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]
- 3. Differential activities of the two closely related withanolides, Withaferin A and Withanone: bioinformatics and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of withaferin A analogs as probes of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Natural Products Withaferin A and Withanone from the Medicinal Herb Withania somnifera Are Covalent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
The Synergistic Potential of Withaferin A and Its Derivatives with Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and safe radiosensitizers is a critical endeavor in oncology. An ideal radiosensitizer enhances the tumor-killing effects of radiotherapy while minimizing damage to healthy tissues. This guide provides a comparative analysis of Withaferin A and its derivative, Withanolide D, as potential radiosensitizers, alongside established clinical agents Cisplatin and Temozolomide.
Executive Summary:
Extensive preclinical evidence highlights the potential of Withaferin A and Withanolide D, natural compounds derived from the plant Withania somnifera, to sensitize cancer cells to radiotherapy. These compounds appear to exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of DNA damage repair, and modulation of key signaling pathways. While direct experimental data on the synergistic effects of 4-Methyl withaferin A with radiotherapy is currently unavailable in the reviewed literature, the data presented for its parent compound, Withaferin A, and its potent derivative, Withanolide D, offer valuable insights. This guide compares the performance of these withanolides with the established clinical radiosensitizers, Cisplatin and Temozolomide, providing available experimental data and protocols to inform future research and development.
Comparative Data on Radiosensitizing Effects
The following tables summarize quantitative data from preclinical studies, offering a comparative look at the efficacy of different radiosensitizers when combined with radiotherapy.
Table 1: In Vitro Radiosensitizing Effects of Withaferin A, Withanolide D, and Cisplatin
| Compound | Cell Line | Assay | Concentration | Radiation Dose (Gy) | Outcome Metric | Result | Citation |
| Withaferin A | U937 (Human Lymphoma) | Apoptosis Assay | 0.5 µM | 10 | Apoptosis Rate | Significant increase in apoptosis compared to radiation alone | [1] |
| Withanolide D | SKOV3 (Ovarian Cancer) | Clonogenic Survival Assay | 0.7 µM | 2, 4, 6 | Surviving Fraction | Significant decrease in surviving fraction compared to radiation alone | [2] |
| Cisplatin | NHEJ-proficient cells | Clonogenic Survival Assay | Varies | Varies | Synergistic Interaction | Clear synergistic interaction observed | [3] |
Table 2: In Vivo Radiosensitizing Effects of Withaferin A and Temozolomide
| Compound | Tumor Model | Animal Model | Dosing Regimen | Radiation Dose (Gy) | Outcome Metric | Result | Citation |
| Withaferin A | B16F1 Melanoma | C57BL Mice | 30-50 mg/kg, i.p., 1h before RT | 30 | Tumor Growth Delay | Significantly enhanced tumor response | [4][5] |
| Withaferin A | Ehrlich Ascites Carcinoma | Swiss Albino Mice | 30 mg/kg, i.p. | 7.5 | 120-day Survival | Synergistically increased survival | [1] |
| Temozolomide | U251 Glioblastoma | N/A (In Vitro) | 25-50 µmol/L for 1h | 2 | Radiosensitization | Significant radiosensitization observed | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments cited in this guide.
Clonogenic Survival Assay (for Withanolide D)
-
Cell Seeding: Seed SKOV3 cells in six-well plates at densities of 200, 400, 4,000, and 8,000 cells/well for drug-treated and irradiated groups, and 100, 200, 1,000, and 2,000 cells/well for control groups. Allow cells to attach for 4 hours.[2]
-
Drug Treatment: Expose cells to 0.7 µM Withanolide D or vehicle (DMSO) for 1 hour before irradiation.[2]
-
Irradiation: Irradiate the plates with doses of 0, 2, 4, or 6 Gy.[2]
-
Colony Formation: Immediately after irradiation, replace the medium with fresh, drug-free medium. Change the medium weekly and allow colonies to form for 10-14 days.[2]
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each dose by normalizing the plating efficiency of the treated groups to that of the control group.
In Vivo Tumor Growth Delay (for Withaferin A)
-
Tumor Inoculation: Inject B16F1 melanoma cells subcutaneously into the flank of C57BL mice.[4][5]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).[4][5]
-
Treatment Groups: Randomize mice into control, Withaferin A alone, radiation alone, and combination therapy groups.
-
Drug Administration: Administer Withaferin A (30-50 mg/kg) intraperitoneally 1 hour before irradiation.[4][5]
-
Radiotherapy: Locally irradiate the tumors with a single dose of 30 Gy.[4][5]
-
Tumor Measurement: Measure tumor volume every other day using calipers.
-
Data Analysis: Calculate tumor growth delay, defined as the time for tumors in the treated groups to reach a specific volume compared to the control group.[4]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can significantly aid in understanding the synergistic effects of these compounds with radiotherapy.
Caption: Signaling pathways activated by Withaferin A and Radiotherapy.
Caption: Workflow for in vivo radiosensitization studies.
Comparison with Alternatives
Withanolide D: Withanolide D, an isomer of Withaferin A, has demonstrated a higher radiosensitizing effect in some studies. Its mechanism is thought to involve the inhibition of the non-homologous end joining (NHEJ) DNA repair pathway, leading to the persistence of radiation-induced DNA double-strand breaks.[2][6] This targeted disruption of a key DNA repair mechanism makes it a particularly promising candidate for further investigation.
Cisplatin: A platinum-based chemotherapy drug, cisplatin is a well-established radiosensitizer used in the treatment of various cancers.[7] Its mechanism of action involves forming DNA adducts that interfere with DNA replication and repair.[3] When combined with radiotherapy, cisplatin enhances the cytotoxic effects of radiation by inhibiting the repair of radiation-induced DNA damage.[3][8]
Temozolomide: An oral alkylating agent, temozolomide is the standard-of-care radiosensitizer for glioblastoma.[9] It methylates DNA, leading to base mispairing and DNA strand breaks. The synergistic effect with radiation is thought to be most pronounced when temozolomide is administered before irradiation, potentially by creating DNA lesions that are exacerbated by radiation.[4][9]
Conclusion
While direct evidence for the radiosensitizing effects of this compound is lacking, the compelling preclinical data for Withaferin A and Withanolide D underscore the potential of withanolides as a novel class of radiosensitizers. Their multifaceted mechanisms of action, including induction of apoptosis and inhibition of DNA repair, offer a promising avenue for enhancing the efficacy of radiotherapy. Further research is warranted to elucidate the specific effects of methylated derivatives like this compound and to translate these preclinical findings into clinical applications. Comparative studies with established agents like cisplatin and temozolomide will be crucial in determining the therapeutic window and potential advantages of these natural compounds in the future of cancer treatment.
References
- 1. In vivo growth inhibitory and radiosensitizing effects of withaferin A on mouse Ehrlich ascites carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin sensitizes cancer cells to ionizing radiation via inhibition of non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway [frontiersin.org]
- 7. Radiosensitizer - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Temozolomide – Just a Radiosensitizer? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for 4-Methyl Withaferin A
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like 4-Methyl withaferin A are paramount to ensuring a secure laboratory environment and minimizing ecological impact. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a withaferin A analogue with anti-tumor activity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The compound is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times when handling this compound. All handling should be performed in a designated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its parent compound, withaferin A, for easy reference.
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 1777780-94-5 | [2] |
| Molecular Formula | C₂₉H₄₀O₆ | [1] |
| Molecular Weight | 484.62 g/mol | [1] |
| Melting Point | 252-253 °C (for withaferin A) | [3] |
| Solubility | Soluble in DMSO (up to 20 mg/ml for withaferin A) | [3] |
| Storage Temperature | -20°C | [3] |
| Hazard Classifications | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and any contaminated materials is critical. The primary route of disposal is through an approved hazardous waste management service.
Waste Segregation
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, weigh boats, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container. The container should be puncture-proof and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is known.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container that is also labeled as containing cytotoxic waste.
Chemical Deactivation (for trace amounts and spill cleanup)
For trace amounts of this compound, such as residue in empty vials or minor spills, a chemical deactivation step can be considered before final disposal. Based on forced degradation studies of related withanolides, alkaline, acidic, or oxidative conditions can promote degradation[4].
Experimental Protocol for Decontamination of Glassware:
-
Rinse the contaminated glassware three times with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the residual compound. Collect the rinsate as hazardous liquid waste.
-
Prepare a 1 M sodium hydroxide solution or a 1 M hydrochloric acid solution.
-
Immerse the glassware in the chosen deactivating solution and allow it to soak for at least 24 hours in a well-ventilated area.
-
After soaking, thoroughly rinse the glassware with deionized water.
-
The deactivating solution should be collected and disposed of as hazardous liquid waste.
Spill Cleanup Procedure:
-
Evacuate the immediate area of the spill.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
For small spills, a solution of accelerated hydrogen peroxide can be used to decontaminate the surface after the initial absorption of the spilled material[5].
-
Carefully collect the absorbent material and any contaminated debris into a hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.
Final Disposal
-
All collected solid and liquid waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Ensure that all waste containers are properly labeled with the contents and associated hazards.
-
Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
- 1. This compound|1777780-94-5|MSDS [dcchemicals.com]
- 2. This compound | CAS#:1777780-94-5 | Chemsrc [chemsrc.com]
- 3. 5119-48-2 CAS MSDS (WITHAFERIN A) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Stability indicating studies on NMITLI 118RT+ (standardized extract of withania somnifera dunal) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solutionsdesignedforhealthcare.com [solutionsdesignedforhealthcare.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
